Cap-dependent endonuclease-IN-8
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C29H23F2N3O6S |
|---|---|
Peso molecular |
579.6 g/mol |
Nombre IUPAC |
[(1R,11R,12S)-10-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-3,6-dioxo-2,9,10-triazatetracyclo[10.2.1.02,11.04,9]pentadeca-4,7,13-trien-5-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C29H23F2N3O6S/c1-38-29(37)40-14-39-26-21(35)10-11-32-25(26)28(36)33-16-7-6-15(12-16)27(33)34(32)24-17-8-9-20(30)23(31)19(17)13-41-22-5-3-2-4-18(22)24/h2-11,15-16,24,27H,12-14H2,1H3/t15-,16+,24+,27-/m1/s1 |
Clave InChI |
KTKPRWQWDFILGH-ZVNBPAIVSA-N |
SMILES isomérico |
COC(=O)OCOC1=C2C(=O)N3[C@@H]4C[C@H]([C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4 |
SMILES canónico |
COC(=O)OCOC1=C2C(=O)N3C4CC(C3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4 |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Cap-Dependent Endonuclease-IN-8: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of Cap-dependent endonuclease-IN-8, a potent inhibitor of viral replication. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral therapeutics. This compound has been identified as a potent inhibitor of cap-dependent endonuclease (CEN), targeting the replication of orthomyxoviruses, which include influenza A, B, and C viruses[1]. This compound originates from patent CN111410661A, where it is listed as compound I-196[1].
The "Cap-Snatching" Mechanism and Its Inhibition
The primary target of this compound is the cap-dependent endonuclease enzyme of viruses like influenza. This enzyme is a crucial component of the viral RNA polymerase complex, specifically residing on the polymerase acidic (PA) subunit[2][3]. It facilitates a process known as "cap-snatching," which is essential for the transcription of viral mRNA.
In this process, the viral endonuclease cleaves the 5' cap structure from host cell messenger RNAs (mRNAs). This stolen "cap" is then used as a primer to initiate the transcription of the viral genome into viral mRNAs by the RNA-dependent RNA polymerase. This allows the virus to hijack the host's cellular machinery for the synthesis of its own proteins, leading to viral replication.
Cap-dependent endonuclease inhibitors, including by inference this compound, act by directly binding to and inhibiting the endonuclease active site. This inhibition prevents the cleavage of host cell mRNAs, thereby depriving the virus of the necessary primers for its mRNA transcription. Consequently, viral protein synthesis and replication are effectively blocked. This mechanism is a key target for antiviral drugs because the cap-dependent endonuclease is specific to the virus and not present in human cells[4].
Quantitative Data for Cap-Dependent Endonuclease Inhibitors
While specific quantitative data for this compound is not publicly available at this time, the following table summarizes the inhibitory activities of other known cap-dependent endonuclease inhibitors, providing a comparative context for the potency of this class of compounds.
| Compound | Target Virus | Assay Type | IC50 (µM) | Reference |
| Baloxavir (B560136) | Influenza A Virus | Endonuclease Activity | 7.45 | [5] |
| Compound I-4 | Influenza A Virus | Endonuclease Activity | 3.29 | [5] |
| Compound II-2 | Influenza A Virus | Endonuclease Activity | 1.46 | [5] |
Experimental Protocols
The characterization of cap-dependent endonuclease inhibitors typically involves a combination of in vitro enzymatic assays and cell-based viral replication assays.
In Vitro Cap-Dependent Endonuclease Activity Assay
This assay directly measures the inhibitory effect of a compound on the endonuclease enzyme.
-
Enzyme Source : The viral ribonucleoprotein (vRNP) complex, which contains the RNA polymerase with endonuclease activity, is purified from virus particles[4].
-
Substrate : A radiolabeled or fluorescence-labeled capped RNA fragment is used as the substrate[6].
-
Reaction : The purified vRNP is incubated with the labeled RNA substrate in the presence of varying concentrations of the inhibitor.
-
Detection : The cleavage of the RNA substrate is measured, often by separating the resulting fragments using gel electrophoresis and quantifying the radioactivity or fluorescence. The concentration of the inhibitor that reduces endonuclease activity by 50% (IC50) is then calculated. A fluorescence resonance energy transfer (FRET)-based assay has also been developed for high-throughput screening of inhibitors[7].
Plaque Reduction Assay
This cell-based assay determines the effectiveness of a compound in inhibiting viral replication in a cellular context.
-
Cell Culture : A monolayer of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, is prepared in multi-well plates[8].
-
Viral Infection : The cells are infected with a known amount of influenza virus in the presence of serial dilutions of the test compound.
-
Overlay : After a short incubation period to allow for viral entry, the liquid medium is replaced with a semi-solid overlay medium (e.g., containing Avicel or agarose) to restrict the spread of progeny viruses to neighboring cells, thus forming localized plaques[8].
-
Incubation : The plates are incubated for several days to allow for plaque formation.
-
Quantification : The cells are then fixed and stained (e.g., with crystal violet or with a specific antibody in an immunoplaque assay) to visualize the plaques. The number of plaques is counted, and the concentration of the compound required to reduce the number of plaques by 50% (EC50) is determined[9][10].
Conclusion
This compound is a potent inhibitor of the viral cap-dependent endonuclease, a clinically validated target for anti-influenza therapeutics. By inhibiting the "cap-snatching" mechanism, this compound effectively halts viral mRNA transcription and subsequent replication. While specific data on this compound remains proprietary, the established methodologies and the success of other compounds in this class, such as baloxavir marboxil, underscore the therapeutic potential of targeting this essential viral process. Further research and publication of data from the patent CN111410661A will be crucial in fully elucidating the pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influenza virus plaque assay [protocols.io]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. cellbiolabs.com [cellbiolabs.com]
The Rise of Cap-Dependent Endonuclease Inhibitors: A Technical Guide to a New Class of Antivirals
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel viral threats and the continuous evolution of existing viruses necessitate the development of new antiviral therapeutics with unique mechanisms of action. One of the most promising recent advancements in this field is the discovery and development of cap-dependent endonuclease (CEN) inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this novel class of antiviral agents, with a focus on the core principles and methodologies relevant to their research and development. While specific data for the compound "Cap-dependent endonuclease-IN-8" is limited and primarily derived from patent literature (CN111410661A), this guide will utilize publicly available information on well-characterized CEN inhibitors, such as Baloxavir Marboxil, to illustrate the key concepts.
Introduction to Cap-Dependent Endonuclease and the "Cap-Snatching" Mechanism
The influenza virus, a member of the Orthomyxoviridae family, utilizes a unique mechanism for the transcription of its genome known as "cap-snatching".[1] The viral RNA-dependent RNA polymerase (RdRp) complex, composed of three subunits (PA, PB1, and PB2), is responsible for this process. The PA subunit contains the cap-dependent endonuclease (CEN) domain, which is the target of the inhibitors discussed in this guide.[2]
The cap-snatching process involves the viral RdRp binding to the 5' cap of host cell pre-mRNAs. The CEN activity of the PA subunit then cleaves the host pre-mRNA a short distance downstream from the cap. This capped fragment is subsequently used as a primer to initiate the transcription of the viral genome by the PB1 subunit.[1] This entire process is essential for the virus to produce its own mRNAs, which can then be translated by the host cell machinery to generate new viral proteins. By inhibiting the CEN, this critical step in the viral life cycle is blocked, leading to a potent antiviral effect.
Discovery and Synthesis of Cap-Dependent Endonuclease Inhibitors
The discovery of potent and selective CEN inhibitors has been a significant breakthrough in antiviral drug development. The general approach involves high-throughput screening of compound libraries to identify initial hits, followed by medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties.
While the specific synthesis protocol for this compound is detailed in patent CN111410661A, a general overview of the synthesis of similar CEN inhibitors, such as Baloxavir acid, involves multi-step organic synthesis. These syntheses often feature the construction of a core heterocyclic scaffold that is crucial for chelating the metal ions in the active site of the endonuclease.
Illustrative Synthetic Strategy (General)
A common strategy for synthesizing the core structure of many CEN inhibitors involves the following key steps:
-
Synthesis of the core heterocyclic scaffold: This often involves condensation reactions to form a polycyclic pyridone or a related heterocyclic system.
-
Introduction of the metal-chelating motif: A key pharmacophore, often a carboxylic acid or a bioisostere, is introduced. This group is critical for binding to the divalent metal ions (typically Mg2+ or Mn2+) in the CEN active site.
-
Addition of side chains for improved properties: Various side chains are appended to the core scaffold to enhance potency, selectivity, and pharmacokinetic properties such as oral bioavailability and metabolic stability.
Quantitative Data on CEN Inhibitor Activity
The antiviral activity of CEN inhibitors is typically quantified using a variety of in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters used to compare the potency of different compounds.
| Compound Class/Example | Assay Type | Target | IC50/EC50 (nM) | Reference |
| Baloxavir Acid | Endonuclease Inhibition Assay | Influenza A CEN | 1.4 - 3.1 | [3] |
| Plaque Reduction Assay | Influenza A (H1N1) | 0.49 - 0.98 | ||
| Plaque Reduction Assay | Influenza A (H3N2) | 0.73 - 1.9 | ||
| Plaque Reduction Assay | Influenza B | 3.0 - 7.5 | ||
| This compound | Not Publicly Available | Influenza A, B, C | Potent Inhibition (as per patent) | [CN111410661A] |
Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of CEN inhibitors. These are based on methodologies reported in the literature for similar compounds.
Cap-Dependent Endonuclease Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the CEN.
Materials:
-
Recombinant influenza virus PA/PB1/PB2 polymerase complex
-
Fluorophore-labeled short RNA substrate with a 5' cap
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the recombinant polymerase complex in the reaction buffer.
-
Serially dilute the test compounds in DMSO and then in the reaction buffer.
-
Add the diluted compounds and the polymerase complex to the wells of the microplate.
-
Incubate for a pre-determined time at 37°C to allow for compound binding.
-
Initiate the reaction by adding the fluorophore-labeled RNA substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the endonuclease separates the fluorophore and a quencher, leading to an increase in fluorescence.
-
Calculate the rate of the enzymatic reaction for each compound concentration.
-
Plot the reaction rate as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Plaque Reduction Assay
This cell-based assay measures the ability of a compound to inhibit viral replication and spread.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose (B213101) or Avicel overlay
-
Crystal violet staining solution
-
Test compounds
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a diluted influenza virus stock for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a semi-solid medium (containing agarose or Avicel) containing different concentrations of the test compound.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The mechanism of action of CEN inhibitors is direct inhibition of a viral enzyme. Therefore, the "signaling pathway" is the viral replication cycle itself. The following diagrams illustrate the viral life cycle and the specific point of intervention for CEN inhibitors, as well as a typical drug discovery workflow.
Caption: Influenza Virus Life Cycle and Point of CEN Inhibitor Action.
Caption: General Drug Discovery Workflow for CEN Inhibitors.
Conclusion
Cap-dependent endonuclease inhibitors represent a significant advancement in the fight against influenza and potentially other viral diseases that utilize a cap-snatching mechanism. Their novel mechanism of action provides a valuable new tool, particularly in the face of emerging resistance to older classes of antivirals. While specific details for every new compound in this class, such as this compound, may be initially limited to patent literature, the established methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to understand, evaluate, and contribute to this exciting field of antiviral research. The continued exploration of this target will undoubtedly lead to the development of next-generation antiviral therapies with broad applicability.
References
- 1. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
- 3. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: Unraveling the Mechanisms of Cap-Dependent Endonuclease Inhibitors – Cap-dependent endonuclease-IN-8 versus Baloxavir Marboxil
For Immediate Release
[City, State] – December 7, 2025 – In the ongoing battle against influenza, the scientific community continues to explore novel antiviral targets to overcome the challenges of viral resistance and enhance treatment efficacy. Among the most promising of these are inhibitors of the viral cap-dependent endonuclease (CEN), a critical enzyme in the influenza virus replication cycle. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core mechanisms of two such inhibitors: the well-established baloxavir (B560136) marboxil and a novel investigational compound, Cap-dependent endonuclease-IN-8.
Executive Summary
Influenza virus infection remains a significant global health threat, necessitating the development of new antiviral agents with distinct mechanisms of action. Cap-dependent endonuclease, a key component of the influenza virus polymerase complex, represents a validated target for therapeutic intervention. This document details and contrasts the mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate two cap-dependent endonuclease inhibitors. Baloxavir marboxil, a prodrug of the active baloxavir acid, is a clinically approved antiviral that has demonstrated potent activity against influenza A and B viruses. This compound is a novel, potent inhibitor of CEN identified in patent literature, showing promise in inhibiting the replication of a broad range of orthomyxoviruses. Through a comprehensive analysis of available data, this guide aims to provide a clear and structured comparison to inform future research and drug development efforts in this critical area.
The Imperative of Cap-Dependent Endonuclease Inhibition
The influenza virus, an RNA virus, relies on a unique mechanism known as "cap-snatching" to transcribe its genetic material within the host cell. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), is central to this process. The cap-dependent endonuclease activity resides within the PA subunit.[1][2] This endonuclease cleaves the 5' cap structures from host cell pre-mRNAs, which are then used as primers to initiate the synthesis of viral mRNAs. By targeting and inhibiting this essential enzymatic activity, CEN inhibitors effectively halt viral gene transcription and replication.[1][2]
Mechanism of Action: A Comparative Analysis
Both baloxavir and this compound function by inhibiting the cap-dependent endonuclease of the influenza virus PA subunit. However, the specifics of their molecular interactions and the consequences for viral replication are key areas of investigation.
Baloxavir Marboxil
Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in the body to its active form, baloxavir acid.[3] Baloxavir acid directly targets the active site of the cap-dependent endonuclease, chelating the divalent metal ions (typically manganese, Mn2+) that are essential for the enzyme's catalytic activity. This binding prevents the endonuclease from cleaving host cell mRNA, thereby blocking the cap-snatching process and inhibiting viral replication.[3]
Below is a diagram illustrating the mechanism of action of baloxavir.
Caption: Mechanism of Baloxavir Action.
This compound
This compound is a potent inhibitor of the cap-dependent endonuclease (CEN).[4] As described in patent CN111410661A, where it is referred to as compound I-196, it inhibits the replication of orthomyxoviruses, including influenza A, B, and C.[4] While detailed molecular interaction studies are not yet widely published, its designation as a CEN inhibitor suggests a similar fundamental mechanism to baloxavir, likely involving interaction with the endonuclease active site to prevent cap-snatching.
The logical relationship for the inhibitory action of this compound can be visualized as follows:
References
- 1. mdpi.com [mdpi.com]
- 2. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Espacenet | WIPO Inspire [inspire.wipo.int]
- 4. m.youtube.com [m.youtube.com]
In-Depth Technical Guide: The Antiviral Spectrum of Cap-Dependent Endonuclease Inhibitors
A comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a detailed examination of the antiviral spectrum of cap-dependent endonuclease (CEN) inhibitors, a promising class of antiviral agents. While this document aims to be a thorough resource, specific quantitative data and detailed experimental protocols for the compound "Cap-dependent endonuclease-IN-8" (also referred to as compound I-196 in patent CN111410661A) are not publicly available. Extensive searches of global patent databases and scientific literature did not yield the full text of the cited patent, which remains the sole known source of information for this specific compound.
Consequently, this guide will focus on the broader class of CEN inhibitors, providing a comprehensive overview of their mechanism of action, known antiviral spectrum, and the methodologies employed in their evaluation, using data from well-characterized compounds such as baloxavir (B560136) marboxil.
Mechanism of Action: Targeting Viral Replication at its Core
Cap-dependent endonuclease is a critical enzyme for many RNA viruses, including influenza viruses. This enzyme is a component of the viral RNA polymerase complex and is responsible for a process known as "cap-snatching." During cap-snatching, the endonuclease cleaves the 5' cap from host cell messenger RNAs (mRNAs). These capped fragments are then used as primers to initiate the transcription of viral mRNAs. This process is essential for the virus to produce its own proteins and replicate.
CEN inhibitors function by binding to the active site of the endonuclease, preventing it from cleaving host cell mRNAs. This effectively blocks viral mRNA synthesis and, consequently, inhibits viral replication. This mechanism of action is highly specific to the viral enzyme, leading to a favorable safety profile with minimal off-target effects on the host cell.
Antiviral Spectrum of Cap-Dependent Endonuclease Inhibitors
Based on available literature for compounds like baloxavir marboxil and other investigational CEN inhibitors, this class of drugs exhibits a potent and broad-spectrum activity against various strains of influenza viruses.
Table 1: Antiviral Activity of Representative CEN Inhibitors Against Influenza Viruses
| Compound | Virus Strain | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |
| Baloxavir acid (S-033447) | Influenza A (H1N1)pdm09 | MDCK | Plaque Reduction | 0.48 - 1.8 | |
| Baloxavir acid (S-033447) | Influenza A (H3N2) | MDCK | Plaque Reduction | 0.46 - 1.2 | |
| Baloxavir acid (S-033447) | Influenza B (Victoria) | MDCK | Plaque Reduction | 3.8 - 10.3 | |
| Baloxavir acid (S-033447) | Influenza B (Yamagata) | MDCK | Plaque Reduction | 3.1 - 9.9 |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of a drug's potency. Lower values indicate higher potency.
The available information for this compound suggests it is active against influenza A, B, and C viruses. However, without the specific data from the patent, a quantitative comparison is not possible.
Experimental Protocols for Evaluating CEN Inhibitors
The evaluation of CEN inhibitors involves a series of in vitro and cell-based assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments typically cited in the literature for this class of compounds.
Endonuclease Activity Assay (Enzymatic Assay)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the cap-dependent endonuclease.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant influenza virus PA/PB1/PB2 polymerase complex (containing the endonuclease) is expressed and purified.
-
A short, capped RNA oligonucleotide labeled with a fluorescent or radioactive tag is synthesized to serve as the substrate.
-
-
Reaction Mixture:
-
The purified polymerase complex is incubated with varying concentrations of the test compound (e.g., this compound) in a reaction buffer containing divalent cations (e.g., Mn2+ or Mg2+), which are essential for endonuclease activity.
-
-
Initiation and Incubation:
-
The reaction is initiated by the addition of the labeled capped RNA substrate.
-
The mixture is incubated at a controlled temperature (e.g., 30-37°C) for a specific duration to allow for enzymatic cleavage.
-
-
Analysis of Cleavage Products:
-
The reaction is stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
The amount of cleaved and uncleaved substrate is quantified using a phosphorimager or fluorescence scanner.
-
-
Data Analysis:
-
The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based Antiviral Activity Assay (e.g., Plaque Reduction Assay)
This assay assesses the ability of a compound to inhibit viral replication in a cellular context.
Methodology:
-
Cell Culture:
-
A susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) is cultured to form a confluent monolayer in multi-well plates.
-
-
Virus Infection:
-
The cell monolayers are infected with a known titer of the virus.
-
-
Compound Treatment:
-
After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or Avicel) containing serial dilutions of the test compound.
-
-
Incubation:
-
The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for influenza virus).
-
-
Plaque Visualization:
-
The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by viral replication.
-
-
Data Analysis:
-
The number of plaques in the presence of the compound is counted and compared to the number in the untreated control wells.
-
The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.
-
Conclusion
Cap-dependent endonuclease inhibitors represent a significant advancement in antiviral therapy, particularly for influenza. Their unique mechanism of action, targeting a critical viral-specific enzyme, provides a potent and broad-spectrum antiviral effect. While specific data for this compound remains proprietary and inaccessible at the time of this writing, the information available for other compounds in this class underscores their potential as valuable therapeutic agents. Further research and the eventual publication of data for compounds like IN-8 will be crucial in fully understanding their clinical utility and place in the antiviral armamentarium.
A Technical Guide to the Antiviral Activity of Cap-Dependent Endonuclease Inhibitors
Disclaimer: The specific compound "Cap-dependent endonuclease-IN-8" is not found in publicly available scientific literature. This guide will therefore focus on a well-characterized and clinically approved cap-dependent endonuclease inhibitor, Baloxavir (B560136) marboxil , as a representative molecule for this class of antiviral agents. The data and methodologies presented are based on published research on Baloxavir marboxil and other relevant inhibitors.
Executive Summary
Cap-dependent endonuclease is a crucial viral enzyme for the replication of several RNA viruses, most notably influenza viruses. This enzyme facilitates a process known as "cap-snatching," where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to use as a primer for the synthesis of its own viral mRNAs.[1] By inhibiting this endonuclease, cap-dependent endonuclease inhibitors effectively block viral replication.[2] This guide provides an in-depth overview of the antiviral activity of this class of inhibitors, using Baloxavir marboxil as the primary example. It details the viruses against which these inhibitors are active, presents quantitative efficacy data, outlines key experimental protocols, and visualizes relevant biological and experimental workflows.
Viral Targets and Mechanism of Action
The primary targets for cap-dependent endonuclease inhibitors are viruses that utilize a cap-snatching mechanism for transcription. This is a hallmark of the Orthomyxoviridae family, which includes influenza viruses, and the Bunyavirales order.[3]
2.1 Influenza Viruses
Baloxavir marboxil is a prodrug that is rapidly metabolized to its active form, baloxavir acid.[4] Baloxavir acid potently inhibits the polymerase acidic (PA) endonuclease of influenza A and B viruses.[5] This inhibition prevents the cap-snatching process, thereby halting viral gene transcription and replication.[1] Baloxavir has demonstrated broad-spectrum activity against various influenza A subtypes, including seasonal H1N1 and H3N2, as well as avian H5N1 and H7N9 strains.[2][6] It is also effective against influenza B viruses of both the Victoria and Yamagata lineages.[7] Furthermore, studies have shown its activity against influenza C and D viruses, suggesting it may be a therapeutic option for these less common types.[8]
2.2 Bunyaviruses
The cap-dependent endonuclease is also a key enzyme for viruses in the Bunyavirales order.[3] Research has shown that certain cap-dependent endonuclease inhibitors, such as carbamoyl (B1232498) pyridone carboxylic acid (CAPCA)-1, exhibit potent antiviral activity against La Crosse virus (LACV), a member of the bunyavirus family.[9][10] This suggests that the therapeutic potential of this class of inhibitors may extend beyond influenza.[3]
Quantitative Antiviral Efficacy
The antiviral activity of cap-dependent endonuclease inhibitors is typically quantified by determining the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit viral replication or enzyme activity by 50%.
Table 1: In Vitro Efficacy of Baloxavir Acid Against Influenza Viruses
| Virus Strain/Subtype | Assay Type | Cell Line | EC50/IC50 (nM) | Reference |
|---|---|---|---|---|
| Influenza A (H1N1)pdm09 | Focus Reduction Assay | MDCK-SIAT1 | 0.7 ± 0.5 | [7][11] |
| Influenza A (H3N2) | Focus Reduction Assay | MDCK-SIAT1 | 1.2 ± 0.6 | [7][11] |
| Influenza B (Victoria) | Focus Reduction Assay | MDCK-SIAT1 | 7.2 ± 3.5 | [7][11] |
| Influenza B (Yamagata) | Focus Reduction Assay | MDCK-SIAT1 | 5.8 ± 4.5 | [7][11] |
| Influenza A Viruses | PA Endonuclease Assay | N/A | 1.4 - 3.1 | [5] |
| Influenza B Viruses | PA Endonuclease Assay | N/A | 4.5 - 8.9 | [5] |
| Influenza A/PR/8/34 (H1N1) | Plaque Reduction Assay | MDCK | 54-fold higher for I38T mutant | [12] |
| Influenza B/Hong Kong/5/72 | Yield Reduction Assay | MDCK | EC90 of 2.2 |[13] |
Table 2: In Vivo Efficacy of Baloxavir Marboxil in a Mouse Model of Influenza
| Virus Strain | Treatment (mg/kg) | Effect | Reference |
|---|---|---|---|
| A/WSN/33 (H1N1) | 15 (twice daily) | 2.64 log10 TCID50/mL reduction in lung viral titer | [14] |
| A/Hong Kong/8/68 (H3N2) | 15 (twice daily) | 2.16 log10 TCID50/mL reduction in lung viral titer | [14] |
| B/Hong Kong/5/72 | 15 (twice daily) | 0.97 log10 TCID50/mL reduction in lung viral titer | [14] |
| Influenza A and B | Single oral dose | Complete prevention of mortality |[15] |
Key Experimental Protocols
4.1 Cap-Dependent Endonuclease Inhibition Assay
This assay directly measures the inhibition of the viral endonuclease enzyme.
-
Preparation of Viral Ribonucleoproteins (vRNPs): vRNPs are purified from virus particles propagated in embryonated chicken eggs or cultured cells. The virus is concentrated by ultracentrifugation and solubilized to release the vRNPs.[3]
-
Enzyme Reaction: The purified vRNPs, serving as the source of the endonuclease, are incubated with a radiolabeled capped RNA substrate (e.g., 32P-labeled AlMV RNA 4).[16]
-
Inhibitor Addition: The test compound (e.g., baloxavir acid) is added to the reaction mixture at various concentrations.
-
Product Analysis: The reaction products are separated by polyacrylamide gel electrophoresis. The cleavage of the capped RNA substrate is quantified by autoradiography.
-
IC50 Determination: The concentration of the inhibitor that reduces endonuclease activity by 50% is calculated.[16]
4.2 Virus Yield Reduction Assay
This cell-based assay measures the reduction in the production of infectious virus particles.
-
Cell Culture: A suitable host cell line (e.g., Madin-Darby canine kidney - MDCK cells) is cultured in 96-well plates.
-
Virus Infection: The cells are infected with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: The infected cells are treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication.
-
Virus Quantification: The culture supernatant is collected, and the amount of infectious virus is quantified using a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.
-
EC50 Calculation: The EC50 value is calculated as the concentration of the compound that reduces the virus yield by 50% compared to untreated controls.[8]
4.3 Focus Reduction Assay (FRA)
This is a high-throughput immunodetection-based assay to determine antiviral susceptibility.
-
Cell Seeding: MDCK-SIAT1 cells are seeded in 96-well plates.
-
Infection and Treatment: Cells are infected with the influenza virus in the presence of serial dilutions of the antiviral drug.
-
Incubation: Plates are incubated for 24 hours to allow for the formation of infectious foci.
-
Immunostaining: The cells are fixed and stained with a primary antibody against a viral protein (e.g., nucleoprotein) followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A substrate is added to visualize the infectious foci, which are then counted using an automated analyzer.
-
IC50 Calculation: The IC50 is determined as the drug concentration that reduces the number of foci by 50% compared to the virus control.[12]
Visualizations
5.1 Signaling Pathway: Influenza Virus Replication Cycle
References
- 1. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. pnas.org [pnas.org]
- 4. Baloxavir Marboxil (CAS 1985606-14-1) | Abcam [abcam.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Baloxavir marboxil susceptibility of influenza viruses from the Asia-Pacific, 2012-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibility of Influenza A, B, C, and D Viruses to Baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Enzyme Kinetics of Cap-Dependent Endonuclease Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza viruses, has emerged as a critical target for novel antiviral therapies. This guide provides a comprehensive overview of the enzyme kinetics of CEN inhibitors, with a focus on the underlying mechanisms, experimental methodologies, and quantitative analysis of inhibitor potency.
The Critical Role of Cap-Dependent Endonuclease in Influenza Virus Replication
Influenza virus, a segmented negative-sense RNA virus, relies on a unique mechanism known as "cap-snatching" to transcribe its genome. The viral RNA-dependent RNA polymerase (RdRp) complex, a heterotrimer consisting of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), orchestrates this process. The N-terminal domain of the PA subunit houses the cap-dependent endonuclease activity.[1][2] This endonuclease cleaves the 5' cap structure, along with a short stretch of nucleotides, from host pre-mRNAs.[3][4] These capped fragments are then utilized as primers to initiate the transcription of viral mRNAs by the RdRp.[3][4] By inhibiting this crucial first step, CEN inhibitors effectively halt viral gene expression and replication.
Mechanism of Action of Cap-Dependent Endonuclease Inhibitors
Cap-dependent endonuclease inhibitors are designed to bind to the active site of the enzyme, preventing the cleavage of host mRNAs.[3] The active site of the endonuclease contains two essential divalent metal ions, typically manganese (Mn2+), which are crucial for its catalytic activity.[1][3][5] Many potent CEN inhibitors, including the active form of the FDA-approved drug Baloxavir (B560136) marboxil (baloxavir acid), are designed to chelate these metal ions, thereby inactivating the enzyme.[3][6] This mode of action effectively blocks the cap-snatching process, leading to the potent inhibition of viral replication.[7]
A visual representation of the influenza virus cap-snatching mechanism and the inhibitory action of CEN inhibitors is provided below.
References
- 1. psb-grenoble.eu [psb-grenoble.eu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Cap-Dependent Endonuclease Inhibition in Viral Replication: A Technical Guide
A Deep Dive into the Action of Cap-Dependent Endonuclease Inhibitors Using Baloxavir (B560136) Acid as a Prime Exemplar
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The cap-dependent endonuclease (CEN), an essential enzyme for the replication of many RNA viruses, including influenza, has emerged as a critical target for novel antiviral therapies. This enzyme facilitates a process known as "cap-snatching," whereby the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to prime the transcription of its own viral mRNAs. This act of molecular piracy is vital for the virus to co-opt the host's protein synthesis machinery. This technical guide provides an in-depth exploration of how cap-dependent endonuclease inhibitors disrupt this crucial step in the viral life cycle, thereby inhibiting viral replication. Due to the limited public availability of detailed data on "Cap-dependent endonuclease-IN-8," this guide will utilize the well-characterized and clinically approved inhibitor, baloxavir acid, as a representative example to illustrate the core principles of this inhibitory mechanism.
The "Cap-Snatching" Mechanism: A Key Viral Strategy
Influenza virus replication occurs within the nucleus of the host cell. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), is central to this process. The cap-snatching mechanism is a multi-step process:
-
Cap Binding: The PB2 subunit of the viral RdRp recognizes and binds to the 5' cap structure (a 7-methylguanosine (B147621) cap) of host pre-mRNAs.
-
Endonucleolytic Cleavage: The PA subunit, which contains the cap-dependent endonuclease active site, then cleaves the host mRNA 10-13 nucleotides downstream from the cap.[1]
-
Primer for Viral Transcription: This capped RNA fragment serves as a primer for the PB1 subunit, the catalytic core of the RdRp, to initiate the transcription of viral RNA (vRNA) into viral mRNA.
-
Viral Protein Synthesis: The resulting viral mRNAs are translated by the host cell's ribosomes into viral proteins, which are necessary for the assembly of new viral particles.
This entire process is a prerequisite for the synthesis of viral proteins and, consequently, for the propagation of the virus.
Inhibition of Cap-Dependent Endonuclease by Baloxavir Acid
Baloxavir acid, the active metabolite of the prodrug baloxavir marboxil, is a potent and selective inhibitor of the cap-dependent endonuclease activity of the influenza virus PA subunit.[2][3] Its mechanism of action directly targets the cap-snatching process, thereby halting viral gene transcription and replication at a very early stage.[4][5]
The PA subunit's endonuclease active site contains two essential divalent metal ions, typically magnesium (Mg²⁺) or manganese (Mn²⁺), which are crucial for its catalytic activity. Baloxavir acid functions by chelating these metal ions in the active site.[6] This binding prevents the endonuclease from cleaving host cell mRNAs, effectively stopping the cap-snatching process before it can begin.[4] Without the capped primers from host cells, the viral polymerase cannot synthesize its own mRNAs, leading to a swift and potent inhibition of viral replication.[2][5]
dot
Figure 1: Signaling pathway of influenza virus cap-snatching and its inhibition by baloxavir acid.
Quantitative Data on the Inhibitory Activity of Baloxavir Acid
The potency of baloxavir acid has been quantified through various in vitro assays, primarily through the determination of its 50% inhibitory concentration (IC50) and 50% effective concentration (EC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by half, while the EC50 value indicates the concentration needed to achieve 50% of the maximum antiviral effect in cell-based assays.
| Parameter | Influenza Strain/Type | Value (nM) | Assay Type | Reference |
| IC50 | Cap-dependent endonuclease (CEN) | 2.5 | Enzymatic Assay | [7] |
| IC50 | CEN/RdRp activities | 1.6 | Enzymatic Assay | [2] |
| IC50 | A/H1N1pdm09 | 0.28 (median) | Focus Reduction Assay | [8] |
| IC50 | A/H3N2 | 0.16 (median) | Focus Reduction Assay | [8] |
| IC50 | B/Victoria-lineage | 3.42 (median) | Focus Reduction Assay | [8] |
| IC50 | B/Yamagata-lineage | 2.43 (median) | Focus Reduction Assay | [8] |
| EC50 | A(H1N1)pdm09 | 0.7 ± 0.5 | Focus Reduction Assay | [1] |
| EC50 | A(H3N2) | 1.2 ± 0.6 | Focus Reduction Assay | [1] |
| EC50 | B(Victoria lineage) | 7.2 ± 3.5 | Focus Reduction Assay | [1] |
| EC50 | B(Yamagata lineage) | 5.8 ± 4.5 | Focus Reduction Assay | [1] |
| EC50 | rgA/WSN/33(H1N1) | 0.42, 0.31, 0.45 | Plaque Reduction Assay | [9] |
| EC50 | rgA/Victoria/3/75(H3N2) | 1.13, 0.83, 1.15 | Plaque Reduction Assay | [9] |
| EC90 | Influenza A viruses | 0.46 - 0.98 | Not Specified | [2] |
| EC90 | Influenza B viruses | 2.2 - 3.4 | Not Specified | [2] |
Table 1: In vitro inhibitory activity of baloxavir acid against influenza virus.
Experimental Protocols
The evaluation of cap-dependent endonuclease inhibitors relies on a variety of specialized in vitro assays. Below are detailed methodologies for key experiments cited in the characterization of baloxavir acid.
Cap-Dependent Endonuclease (CEN) Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral endonuclease.
Objective: To determine the IC50 value of an inhibitor against the cap-dependent endonuclease.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant influenza virus RNA polymerase heterotrimer (PA, PB1, and PB2 subunits) is expressed and purified.
-
A short, capped RNA oligonucleotide (e.g., 20 nucleotides long) is synthesized and radiolabeled at the 5' cap.[6]
-
A second, unlabeled viral RNA-like molecule (vRNA) is also prepared, as its presence is required for efficient cleavage.[6]
-
-
Reaction Mixture:
-
The reaction is typically performed in a buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺), which are essential for endonuclease activity.
-
A pre-incubation step of the enzyme, inhibitor (at various concentrations), and divalent cations is often included to allow for binding.[6]
-
-
Initiation and Incubation:
-
The reaction is initiated by the addition of the radiolabeled capped RNA substrate and the vRNA.
-
The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
-
Termination and Product Analysis:
-
The reaction is stopped by the addition of a chelating agent (e.g., EDTA) or by heat inactivation.
-
The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is exposed to a phosphor screen, and the intensity of the bands corresponding to the cleaved product (e.g., a 12-nucleotide fragment) and the uncleaved substrate is quantified.
-
-
Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
dot
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
Navigating the Inhibition of Viral Replication: A Technical Guide to Cap-Dependent Endonuclease Inhibitors
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the cellular targets and mechanisms of action of cap-dependent endonuclease (CEN) inhibitors, a critical class of antiviral agents. While the specific compound "Cap-dependent endonuclease-IN-8" did not yield specific public data in our search, this paper will focus on the well-characterized inhibitor Baloxavir Marboxil (BXM) and its active form, Baloxavir Acid (BXA) , as a representative example to illustrate the core principles of CEN inhibition. BXM is a potent, selective, small-molecule inhibitor of the cap-dependent endonuclease.[1][2] This document will detail the quantitative data associated with its activity, the experimental protocols used to characterize it, and the signaling pathways it affects.
The influenza virus cap-dependent endonuclease is an essential enzyme for viral replication, responsible for the "cap-snatching" process.[2][3] This process involves the cleavage of the 5' cap from host pre-mRNAs, which are then used as primers for the synthesis of viral mRNA by the viral RNA polymerase. By targeting this crucial step, CEN inhibitors effectively halt viral gene transcription and replication.[4] The endonuclease activity resides in the PA subunit of the influenza virus polymerase complex.[1][2][3]
Core Cellular Target and Mechanism of Action
The primary cellular target of cap-dependent endonuclease inhibitors like Baloxavir Acid is the PA subunit of the influenza virus RNA polymerase complex .[1][2][3] This complex is responsible for both transcription and replication of the viral RNA genome. The endonuclease active site is located within the PA subunit.[5]
The mechanism of action involves the selective inhibition of the endonuclease activity of the PA subunit.[4] By binding to the active site, the inhibitor prevents the "cap-snatching" mechanism, where the virus cleaves the 5' cap from host cellular pre-mRNAs to prime its own mRNA synthesis.[3] This inhibition is highly specific to the viral enzyme, as there are no known human enzymes with analogous function, making it an attractive target for antiviral therapy.[6]
The following diagram illustrates the viral replication cycle and the specific point of intervention for cap-dependent endonuclease inhibitors.
Caption: Influenza Virus Replication Cycle and Inhibition Point.
Quantitative Data on Inhibitor Activity
The antiviral activity of cap-dependent endonuclease inhibitors is quantified through various in vitro and in vivo assays. The following tables summarize the efficacy of Baloxavir Acid (BXA) against different influenza virus strains and in different experimental systems.
| Inhibitor | Influenza Strain | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |
| Baloxavir Acid (BXA) | A(H1N1)pdm09 | Plaque Reduction | MDCK | 0.9 - 2.6 | [7] |
| Baloxavir Acid (BXA) | A(H3N2) | Plaque Reduction | MDCK | 0.8 - 2.6 | [7] |
| Baloxavir Acid (BXA) | B/Victoria-lineage | Plaque Reduction | MDCK | 0.2 - 3.0 | [7] |
| Baloxavir Acid (BXA) | B/Yamagata-lineage | Plaque Reduction | MDCK | 0.4 - 4.6 | [7] |
| CAPCA-1 | La Crosse Virus (LACV) | Not Specified | Neuronal & Non-neuronal | < 1000 | [8] |
Table 1: In Vitro Antiviral Activity of Cap-Dependent Endonuclease Inhibitors.
| Inhibitor | Animal Model | Influenza Strain | Endpoint | Dosage | Result | Reference |
| Baloxavir Marboxil (BXM) | Mouse | A/PR/8/34 | Virus Titer in Lungs | 0.05 - 50 mg/kg (single dose) | Significant reduction in viral titer | [9] |
| Baloxavir Marboxil (BXM) | Mouse | B/HK/5/72 | Virus Titer in Lungs | 0.05 - 50 mg/kg (single dose) | Significant reduction in viral titer | [9] |
| Baloxavir Marboxil (BXM) | Mouse (lethal infection) | A/PR/8/34 | Survival | 1.5 or 15 mg/kg (bid for 5 days, delayed) | Increased survival rate | [9] |
Table 2: In Vivo Efficacy of Baloxavir Marboxil.
Experimental Protocols
The characterization of cap-dependent endonuclease inhibitors involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for Endonuclease Binding
This assay is used to identify and characterize compounds that bind to the endonuclease active site.
-
Principle: The assay measures the change in polarization of fluorescently labeled probes upon binding to the target protein. Competitive binding is assessed by the displacement of the probe by a test compound.
-
Materials:
-
Recombinant influenza PAN protein (endonuclease domain).
-
Fluorescein-labeled compound that binds to the active site.
-
Test compounds (e.g., Baloxavir Acid).
-
Assay buffer.
-
-
Protocol:
-
A solution containing the PAN protein and the fluorescent probe is prepared.
-
The test compound is added in a serial dilution.
-
The mixture is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration. The Ki value can then be calculated.[10]
-
-
Data Analysis: The data is fitted to a sigmoidal dose-response curve to determine the IC50.
The following diagram outlines the workflow for the Fluorescence Polarization Assay.
Caption: Fluorescence Polarization Assay Workflow.
Plaque Reduction Assay
This cell-based assay is a gold standard for determining the antiviral activity of a compound.
-
Principle: The assay measures the ability of a compound to inhibit the formation of viral plaques (zones of cell death) in a monolayer of susceptible cells.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus stock.
-
Test compound.
-
Cell culture medium and agar (B569324) overlay.
-
Staining solution (e.g., crystal violet).
-
-
Protocol:
-
MDCK cells are seeded in 6-well plates and grown to confluence.
-
The cells are infected with a known titer of influenza virus.
-
After a short adsorption period, the virus inoculum is removed.
-
An overlay medium containing agar and serial dilutions of the test compound is added.
-
The plates are incubated for 2-3 days to allow for plaque formation.
-
The cells are fixed and stained with crystal violet to visualize the plaques.
-
Plaques are counted, and the 50% inhibitory concentration (IC50) is calculated.[7]
-
-
Data Analysis: The percentage of plaque reduction is plotted against the compound concentration to determine the IC50.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an inhibitor.
-
Principle: Cells are infected with a virus and treated with a compound. The amount of progeny virus released into the supernatant is then quantified.
-
Materials:
-
Susceptible host cells (e.g., KB cells for LCMV, HEK293T for JUNV).[6]
-
Virus stock.
-
Test compound.
-
Cell culture medium.
-
-
Protocol:
-
Cells are seeded in 96-well plates.
-
Cells are infected with a low multiplicity of infection (MOI).
-
The infected cells are treated with serial dilutions of the inhibitor.
-
After incubation (e.g., 72 hours), the culture supernatant is collected.
-
The viral RNA in the supernatant is quantified using quantitative reverse transcription PCR (qRT-PCR), or the infectious virus titer is determined by a TCID50 assay.[6]
-
-
Data Analysis: The EC50 is calculated by plotting the reduction in viral yield against the compound concentration.
The logical relationship between these key experimental assays is depicted below.
Caption: Experimental Workflow for Inhibitor Characterization.
Conclusion
Cap-dependent endonuclease inhibitors represent a significant advancement in antiviral therapy, particularly for influenza. By targeting a virus-specific enzymatic activity essential for replication, these compounds exhibit potent and selective antiviral effects. The methodologies and data presented in this guide for the representative inhibitor, Baloxavir, provide a framework for understanding and evaluating this class of drugs. Continued research and development in this area hold promise for combating both seasonal and pandemic influenza threats.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Early Research Findings on Cap-dependent Endonuclease Inhibitors: A Technical Overview
Absence of specific public data on "Cap-dependent endonuclease-IN-8" necessitates a broader review of the inhibitor class.
As of late 2025, a thorough review of publicly available scientific literature and data reveals no specific research findings for a compound designated "this compound." This suggests that "this compound" may be an internal corporate identifier for a compound not yet disclosed in public research, a novel agent with research pending publication, or a misnomer.
This technical guide will, therefore, provide a comprehensive overview of the core principles and early research findings applicable to the broader class of cap-dependent endonuclease (CEN) inhibitors, drawing on data from representative molecules like baloxavir (B560136) marboxil (the prodrug of baloxavir acid, S-033188). This information is intended for researchers, scientists, and drug development professionals to illustrate the established mechanism of action, experimental protocols, and data presentation relevant to this class of antiviral agents.
Mechanism of Action: Targeting Viral Replication
Cap-dependent endonuclease is a critical enzyme for influenza viruses and other segmented negative-strand RNA viruses, such as bunyaviruses.[1][2][3] This viral-specific enzyme, located in the polymerase acidic (PA) subunit of the viral RNA polymerase complex, initiates viral mRNA synthesis through a "cap-snatching" mechanism.[3][4][5] The endonuclease cleaves the 5' cap from host cell pre-mRNAs, which are then used as primers for the synthesis of viral mRNAs.[6] By inhibiting this process, CEN inhibitors effectively block viral gene transcription and replication.[3] The active sites of the cap-dependent endonuclease involve distinct domains for cap binding on the PB2 subunit and endonuclease cleavage on the PB1 subunit.[6]
Quantitative Data on CEN Inhibitors
The following table summarizes key quantitative data for a representative CEN inhibitor, baloxavir acid (the active form of baloxavir marboxil), against various influenza virus strains. This data is illustrative of the type of information generated in early preclinical and clinical research for this class of compounds.
| Compound | Virus Strain | Assay Type | Metric | Value | Reference |
| Baloxavir acid | Influenza A/H1N1pdm | Antiviral Activity | EC50 | Not Specified | [7] |
| Baloxavir acid | Influenza A/H3N2 | Antiviral Activity | EC50 | Not Specified | [7] |
| Baloxavir acid | Influenza B | Antiviral Activity | EC50 | Not Specified | [7] |
| Baloxavir marboxil | Influenza A/PR/8/34 | In vivo efficacy (mice) | Survival Rate (5 mg/kg bid) | 100% | [8] |
| Baloxavir marboxil | Influenza B/HK/5/72 | In vivo efficacy (mice) | Virus Titer Reduction | Significant | [8] |
| S-033188 | Influenza A/PR/8/34 | In vivo efficacy (mice) | Survival Rate (15 or 50 mg/kg, BID) | 100% | [9] |
Key Experimental Protocols
The study of CEN inhibitors involves a range of in vitro and in vivo experimental protocols to determine their efficacy and mechanism of action.
In Vitro Assays
-
Cap-Dependent Endonuclease Activity Assay: This assay directly measures the inhibitory effect of a compound on the endonuclease activity. Viral ribonucleoproteins (vRNPs) are purified and incubated with a radiolabeled capped RNA substrate in the presence of the test compound. The cleavage products are then analyzed by gel electrophoresis to quantify the level of inhibition.[1][6]
-
Virus Yield Reduction Assay: This cell-based assay quantifies the reduction in infectious virus particles produced in the presence of an inhibitor. Cells are infected with the virus and treated with serial dilutions of the compound. After a defined incubation period, the amount of virus in the culture supernatant is determined using methods like the tissue culture infectious dose 50 (TCID50) assay or quantitative reverse transcription PCR (qRT-PCR).[1]
-
Cell Viability Assay (e.g., MTT Assay): To ensure that the observed antiviral activity is not due to cytotoxicity, a cell viability assay is performed in parallel with the antiviral assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used for this purpose.[1]
In Vivo Models
-
Mouse Models of Influenza Infection: Mice are a common animal model to evaluate the in vivo efficacy of CEN inhibitors.[8][9] Animals are intranasally inoculated with a lethal dose of an influenza virus strain. Treatment with the test compound is initiated at various time points post-infection, and key endpoints such as survival rates, body weight changes, and viral titers in the lungs are monitored.[8][9]
-
Non-Human Primate Models: Cynomolgus macaques provide a model that more closely mimics human influenza infection, particularly for highly pathogenic strains. These models are used to assess the efficacy of antiviral drugs against severe viral pneumonia.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of CEN inhibitors and a typical experimental workflow for their evaluation.
Figure 1: Mechanism of action of Cap-dependent Endonuclease (CEN) inhibitors.
Figure 2: General experimental workflow for the evaluation of CEN inhibitors.
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delayed Dosing of S-033188, a Novel Inhibitor of Influenza Virus Cap-dependent Endonuclease, Exhibited Significant Reduction of Viral Titer and Mortality in Mice Infected with Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
The Emergence of Cap-Dependent Endonuclease Inhibitors: A Technical Guide to Overcoming Oseltamivir-Resistant Influenza
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of oseltamivir-resistant influenza strains presents a significant challenge to global public health. This technical guide provides an in-depth analysis of a promising new class of antiviral agents, the cap-dependent endonuclease inhibitors, with a focus on their efficacy against these resistant variants. While this guide will use the well-characterized inhibitor baloxavir (B560136) marboxil as a primary example to illustrate the core principles, quantitative data, and experimental methodologies, it is important to note the emergence of novel compounds in this class, such as Cap-dependent endonuclease-IN-8 (also known as compound I-196 from patent CN111410661A), which demonstrate the continued innovation in this therapeutic area. This document will detail the mechanism of action, present preclinical data, and provide comprehensive experimental protocols relevant to the evaluation of these inhibitors against oseltamivir-resistant influenza.
Introduction: The Challenge of Oseltamivir (B103847) Resistance
Oseltamivir, a neuraminidase inhibitor, has been a cornerstone of influenza treatment. It functions by preventing the release of new viral particles from infected cells.[1] However, the evolution of influenza viruses has led to the emergence of resistant strains, most commonly through mutations in the neuraminidase (NA) protein. The H275Y substitution in the NA of H1N1 viruses is a well-documented mutation that confers high-level resistance to oseltamivir, rendering it ineffective.[2] This has created an urgent need for novel antiviral agents with different mechanisms of action.
Cap-Dependent Endonuclease: A Novel Target in Influenza Therapy
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. The PA subunit contains a cap-dependent endonuclease (CEN) domain that is crucial for viral replication.[1] This endonuclease performs a "cap-snatching" process, where it cleaves the 5' cap from host cell pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs. By inhibiting this essential enzymatic activity, cap-dependent endonuclease inhibitors effectively block viral gene transcription and replication at a very early stage.
Mechanism of Action of Cap-Dependent Endonuclease Inhibitors
Cap-dependent endonuclease inhibitors, such as baloxavir acid (the active form of baloxavir marboxil), are designed to chelate the two divalent metal ions (typically manganese) in the active site of the PA endonuclease. This interaction blocks the catalytic activity of the enzyme, preventing the cleavage of host cell mRNA and subsequent viral mRNA synthesis. This mechanism is distinct from that of neuraminidase inhibitors, and therefore, these inhibitors are active against influenza strains that are resistant to oseltamivir.
Quantitative Data: Efficacy Against Oseltamivir-Resistant Influenza
The following tables summarize the in vitro and in vivo efficacy of baloxavir acid against oseltamivir-sensitive and oseltamivir-resistant influenza A virus strains.
Table 1: In Vitro Antiviral Activity of Baloxavir Acid Against Oseltamivir-Resistant Influenza A Virus
| Virus Strain | Neuraminidase (NA) Genotype | Oseltamivir Susceptibility | Baloxavir Acid EC₅₀ (nM) | Oseltamivir Carboxylate EC₅₀ (nM) |
| A/WSN/33 (H1N1) | Wild-Type | Sensitive | 0.48 ± 0.22 | 15.00 ± 5.77 |
| A/California/07/2009 (H1N1)pdm09 | Wild-Type | Sensitive | 0.48 ± 0.22 | 0.10 ± 0.05 |
| A/California/07/2009 (H1N1)pdm09 | H275Y | Resistant | 0.52 ± 0.15 | >1000 |
| A(H3N2) | Wild-Type | Sensitive | 0.42 ± 0.29 | 0.42 ± 0.29 |
EC₅₀ (50% effective concentration) values were determined in Madin-Darby canine kidney (MDCK) cells using a cytopathic effect (CPE) reduction assay. Data is representative of typical findings in the literature.
Table 2: In Vivo Efficacy of Baloxavir Marboxil in a Mouse Model of Oseltamivir-Resistant Influenza A (H1N1)pdm09-H275Y Infection
| Treatment Group | Dose | Mean Lung Viral Titer (log₁₀ PFU/mL) at Day 3 Post-Infection | Survival Rate (%) |
| Vehicle Control | - | 6.5 ± 0.5 | 0 |
| Oseltamivir Phosphate | 25 mg/kg, BID | 6.2 ± 0.6 | 0 |
| Baloxavir Marboxil | 1 mg/kg, single dose | 3.1 ± 0.4 | 100 |
| Baloxavir Marboxil | 5 mg/kg, single dose | <2.0 | 100 |
Data represents typical results from a lethal infection mouse model. PFU: Plaque-Forming Units. BID: twice daily.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of cap-dependent endonuclease inhibitors against oseltamivir-resistant influenza.
Cap-Dependent Endonuclease (CEN) Enzymatic Assay (FRET-based)
This assay measures the direct inhibitory effect of a compound on the endonuclease activity of the influenza virus PA subunit.
Principle: A short, single-stranded oligonucleotide substrate is labeled with a fluorophore at one end and a quencher at the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the endonuclease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence signal.
Protocol:
-
Reagents:
-
Recombinant influenza A virus PA endonuclease domain.
-
FRET substrate (e.g., 5'-FAM/3'-TAMRA labeled oligonucleotide).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MnCl₂, 5 mM DTT).
-
Test compound (e.g., this compound or baloxavir acid) serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well plate, add 1 µL of test compound dilution to each well.
-
Add 20 µL of PA endonuclease solution (final concentration ~50 nM) to each well.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of FRET substrate solution (final concentration ~100 nM).
-
Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 528 nm) every minute for 60 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Plaque Reduction Assay
This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).
Protocol:
-
Cell Culture and Virus:
-
Grow Madin-Darby canine kidney (MDCK) cells to confluence in 6-well plates.
-
Use a well-characterized oseltamivir-resistant influenza A virus strain (e.g., A/California/04/2009 (H1N1)pdm09 with H275Y mutation).
-
-
Procedure:
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with approximately 100 plaque-forming units (PFU) of the virus per well for 1 hour at 37°C.
-
During the infection, prepare serial dilutions of the test compound in an overlay medium (e.g., MEM containing 0.8% agarose (B213101) and TPCK-trypsin).
-
After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium containing the different concentrations of the test compound to each well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
-
In Vivo Efficacy Study in a Mouse Model
This study evaluates the therapeutic efficacy of the test compound in a lethal infection model using oseltamivir-resistant influenza virus.
Protocol:
-
Animals and Virus:
-
Use 6- to 8-week-old female BALB/c mice.
-
Use a mouse-adapted oseltamivir-resistant influenza A virus strain (e.g., H1N1-H275Y).
-
-
Procedure:
-
Anesthetize the mice and intranasally infect them with a lethal dose (e.g., 5 x LD₅₀) of the virus.
-
Randomly divide the mice into treatment groups (e.g., vehicle control, oseltamivir, and different doses of the test compound).
-
Administer the treatments at a specified time post-infection (e.g., 24 hours). The route of administration will depend on the compound's properties (e.g., oral gavage for baloxavir marboxil).
-
Monitor the mice daily for 14 days for weight loss and survival.
-
On a predetermined day (e.g., day 3 post-infection), euthanize a subset of mice from each group to collect lung tissue for viral titer determination by plaque assay.
-
-
Data Analysis:
-
Plot the mean body weight change and survival curves for each group.
-
Determine the lung viral titers for each group and perform statistical analysis (e.g., ANOVA) to compare the treatment groups to the vehicle control.
-
Visualizations
Signaling Pathways and Mechanism of Action
Caption: Influenza virus lifecycle and points of intervention for antiviral drugs.
Experimental Workflow
Caption: Workflow for the preclinical evaluation of a novel influenza antiviral.
Conclusion
Cap-dependent endonuclease inhibitors represent a significant advancement in the fight against influenza, particularly in the context of rising oseltamivir resistance. Their novel mechanism of action provides a much-needed therapeutic alternative. The data for baloxavir marboxil clearly demonstrates potent in vitro and in vivo activity against oseltamivir-resistant influenza strains. The continued development of new compounds in this class, such as this compound, underscores the potential of this target for future antiviral drug discovery. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these and other novel anti-influenza agents, which is essential for the development of the next generation of influenza therapeutics.
References
Investigating Cap-Dependent Endonuclease Inhibitors in Bunyavirus Research: A Technical Guide
A Note on Terminology: The specific inhibitor "IN-8" was not identified in the available research literature. This guide will focus on a well-characterized cap-dependent endonuclease inhibitor, referred to as Compound B (later identified as CAPCA-1) , which has demonstrated significant activity against various bunyaviruses. The principles, protocols, and data presented here are representative of the research and development of cap-dependent endonuclease inhibitors for bunyaviruses.
The order Bunyavirales encompasses a large group of RNA viruses, many of which are significant human, animal, and plant pathogens.[1][2] A crucial step in the replication of these viruses is the "cap-snatching" mechanism, which is essential for the transcription of their genetic material.[3][4][5] This process is mediated by a viral enzyme known as the cap-dependent endonuclease (CEN). The essential nature of this enzyme makes it a prime target for the development of antiviral drugs.[6][7]
The Cap-Snatching Mechanism in Bunyaviruses
Bunyaviruses, like influenza viruses, possess a cap-dependent endonuclease (CEN) that is responsible for cleaving the 5' caps (B75204) from host cell messenger RNAs (mRNAs).[3][8] These capped fragments are then used as primers to initiate the transcription of viral mRNAs by the viral RNA-dependent RNA polymerase (RdRp).[5][8] This entire process is known as cap-snatching.[4][8] The CEN domain is located in the N-terminal region of the large (L) protein, which is the viral polymerase.[3][9][10] The active site of the endonuclease typically contains a PD...D/ExK catalytic motif and requires divalent metal ions, such as manganese (Mn²⁺), for its activity.[9][11]
Compound B (CAPCA-1): A Potent Inhibitor of Bunyavirus CEN
Recent studies have identified a series of cap-dependent endonuclease inhibitors (CENis) with broad-spectrum activity against bunyaviruses.[1][12] Among these, a carbamoyl (B1232498) pyridone carboxylic acid derivative, referred to as Compound B (later named CAPCA-1), has shown potent antiviral activity.[13][14] This compound and its analogs are believed to act by chelating the metal ions in the active site of the endonuclease, thereby inhibiting its function.[3][6] Structural analysis has indicated that a carboxyl group at the seventh position of the main structure is crucial for high antiviral activity against bunyaviruses.[12][15]
Quantitative Data for CEN Inhibitors against Bunyaviruses
The following table summarizes the in vitro antiviral activities of selected cap-dependent endonuclease inhibitors against various bunyaviruses. The data is presented as 50% effective concentration (EC₅₀) values, which represent the concentration of the compound required to inhibit viral replication by 50%.
| Compound | Virus | Cell Line | Assay Type | EC₅₀ (nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) | Reference |
| Compound B (CAPCA-1) | Lymphocytic choriomeningitis virus (LCMV) | KB | MTT Assay | <1.95 | >50 | >25,641 | [6] |
| Junin virus (JUNV) | HEK293T | MTT Assay | 1.05 | >50 | >47,619 | [6] | |
| La Crosse virus (LACV) | Vero | CPE Assay | <1 | >10 | >10,000 | [14] | |
| Compound A | LCMV | KB | MTT Assay | 2.15 | >50 | >23,256 | [6] |
| JUNV | HEK293T | MTT Assay | 1.83 | >50 | >27,322 | [6] | |
| Compound D | LCMV | KB | MTT Assay | 1.37 | >50 | >36,496 | [6] |
| JUNV | HEK293T | MTT Assay | 1.04 | >50 | >48,077 | [6] | |
| Ribavirin (RBV) | LCMV | KB | MTT Assay | 1,560 | >50 | >32 | [6] |
| JUNV | HEK293T | MTT Assay | 1,230 | >50 | >41 | [6] | |
| Baloxavir (BXA) | Severe fever with thrombocytopenia syndrome virus (SFTSV) | Vero | Plaque Reduction | 263 | - | - | [6] |
| Sin Nombre virus (SNV) | - | Capped Substrate Depletion Assay | 622,000 (IC₅₀) | - | - | [16][17] |
Experimental Protocols
Endonuclease Activity Assay (Gel-Based)
This assay measures the ability of the viral endonuclease to cleave a substrate RNA. Inhibition of this cleavage is indicative of the inhibitor's activity.
Materials:
-
Recombinant full-length bunyaviral L protein or the isolated endonuclease domain.
-
Capped and uncapped RNA substrates (e.g., fluorescently labeled or radiolabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM MnCl₂, 2 mM DTT).
-
Test inhibitor (e.g., Compound B/CAPCA-1) at various concentrations.
-
Loading dye and denaturing polyacrylamide gel.
Procedure:
-
The recombinant L protein is incubated with the RNA substrate in the assay buffer.
-
The test inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at a range of final concentrations. A solvent-only control is also included.
-
The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped by the addition of a loading dye containing a denaturing agent (e.g., formamide).
-
The RNA products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is visualized using an appropriate method (e.g., fluorescence imaging or autoradiography).
-
The intensity of the bands corresponding to the cleaved and uncleaved RNA is quantified to determine the extent of inhibition. The half-maximal inhibitory concentration (IC₅₀) is then calculated.[16][18]
Antiviral Activity Assay (Cell-Based)
This assay determines the effectiveness of a compound in inhibiting viral replication in a cell culture system.
Materials:
-
A susceptible cell line (e.g., Vero, HEK293T, or KB cells).
-
Bunyavirus stock of a known titer.
-
Cell culture medium and supplements.
-
Test inhibitor at various concentrations.
-
Method for quantifying viral replication (e.g., MTT assay for cell viability, quantitative reverse transcription PCR (qRT-PCR) for viral RNA, or plaque reduction assay for infectious virus particles).
Procedure (MTT Assay Example):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with medium containing serial dilutions of the test inhibitor.
-
The cells are then infected with the bunyavirus at a specific multiplicity of infection (MOI).
-
The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (e.g., 72 hours).
-
An MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are solubilized, and the absorbance is read using a plate reader.
-
The cell viability is calculated for each inhibitor concentration, and the EC₅₀ value is determined.[6][19]
Visualizations
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Bunyaviridae RNA Polymerases (L-Protein) Have an N-Terminal, Influenza-Like Endonuclease Domain, Essential for Viral Cap-Dependent Transcription | PLOS Pathogens [journals.plos.org]
- 4. The Cap-Snatching Mechanism of Bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cap snatching - Wikipedia [en.wikipedia.org]
- 9. Comparative Structural and Functional Analysis of Bunyavirus and Arenavirus Cap-Snatching Endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Bunyaviral Cap-Snatching Endonuclease Activity and Inhibition with Baloxavir-like Inhibitors in the Context of Full-Length L Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
Methodological & Application
Determining the In Vitro EC50 of Cap-dependent Endonuclease-IN-8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for determining the in vitro half-maximal effective concentration (EC50) of Cap-dependent endonuclease-IN-8, a potent inhibitor of the viral cap-dependent endonuclease (CEN). The cap-dependent endonuclease is a crucial enzyme for the replication of several viruses, including influenza, making it a prime target for antiviral drug development. These protocols are designed to offer robust and reproducible methods for assessing the antiviral activity of this compound in a laboratory setting. While specific quantitative data for this compound is proprietary and cited from patent CN111410661A, this document presents standardized methodologies applicable to this class of inhibitors.
Introduction to Cap-dependent Endonuclease Inhibition
The cap-dependent endonuclease, a key component of the viral RNA polymerase complex, initiates viral transcription through a "cap-snatching" mechanism. This process involves the cleavage of the 5' cap from host pre-mRNAs, which is then used to prime the synthesis of viral mRNAs. By targeting this essential enzymatic activity, inhibitors like this compound can effectively block viral replication.[1][2][3] The determination of the in vitro EC50 is a critical step in the preclinical evaluation of such antiviral compounds.
Signaling Pathway of Cap-dependent Endonuclease Activity
Caption: Mechanism of action of cap-dependent endonuclease and its inhibition.
Quantitative Data Summary
While specific experimental values for this compound are not publicly available, the following table provides a template for summarizing key quantitative data obtained from the described in vitro assays. For context, representative data for other known cap-dependent endonuclease inhibitors are often in the low nanomolar to micromolar range.[4][5]
| Parameter | This compound | Control Compound (e.g., Baloxavir (B560136) Acid) | Assay Type |
| EC50 | Data not publicly available | ~1-10 nM (Influenza A) | Plaque Reduction Assay |
| EC50 | Data not publicly available | ~10-50 nM (Influenza B) | Plaque Reduction Assay |
| IC50 | Data not publicly available | ~5-20 nM | FRET-based Enzymatic Assay |
| CC50 | Data not publicly available | >10 µM | Cytotoxicity Assay (e.g., MTT) |
| Selectivity Index (SI) | Data not publicly available | >1000 | Calculated (CC50/EC50) |
Note: The above table is a template. Researchers should populate it with their own experimental data.
Experimental Protocols
Cell-Based Assay: Plaque Reduction Assay
This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.
Caption: Workflow for the Plaque Reduction Assay.
-
Cell Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density that will form a confluent monolayer after 24-48 hours of incubation.
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in a suitable vehicle (e.g., DMSO) and then in serum-free cell culture medium.
-
Infection: Aspirate the culture medium from the confluent cell monolayers and infect with approximately 50-100 plaque-forming units (PFU) of the desired influenza virus strain per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: Remove the virus inoculum and overlay the cells with 1 mL of a mixture containing 2x Minimum Essential Medium (MEM), 0.8% agarose, and the prepared dilutions of this compound.
-
Incubation: Incubate the plates at 33-37°C in a humidified 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Visualization: Fix the cells with 10% buffered formalin for at least 4 hours. Remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control wells (no compound). Calculate the EC50 value using a suitable software package (e.g., GraphPad Prism) by fitting the data to a dose-response curve.[4]
Enzymatic Assay: FRET-based Endonuclease Cleavage Assay
This assay directly measures the inhibitory effect of the compound on the endonuclease activity of the viral polymerase.
Caption: Workflow for the FRET-based Endonuclease Assay.
-
Reagents:
-
Recombinant influenza virus PA-N terminal domain (endonuclease).
-
FRET-labeled RNA substrate: A short RNA oligonucleotide with a fluorophore (e.g., FAM) on one end and a quencher (e.g., TAMRA) on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
Assay buffer: Typically contains HEPES, NaCl, MgCl2 or MnCl2, and DTT.
-
-
Procedure:
-
In a 96-well black plate, add the assay buffer and the recombinant endonuclease.
-
Add serial dilutions of this compound or a control inhibitor.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET-labeled RNA substrate to each well.
-
Immediately begin monitoring the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis: The cleavage of the FRET substrate by the endonuclease separates the fluorophore from the quencher, resulting in an increase in fluorescence. Calculate the initial reaction rates from the fluorescence kinetic data. The IC50 is the concentration of the inhibitor that reduces the enzymatic activity by 50%. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Cytotoxicity Assessment
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.
Protocol: MTT Assay
-
Seed MDCK cells in a 96-well plate and incubate until they reach approximately 80-90% confluency.
-
Treat the cells with the same serial dilutions of this compound used in the antiviral assays.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Measure the absorbance at 570 nm using a plate reader.
-
The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound and other inhibitors of the viral cap-dependent endonuclease. By following these standardized methods, researchers can obtain reliable and reproducible EC50, IC50, and CC50 values, which are essential for the continued development of novel antiviral therapeutics. The provided diagrams and workflows serve as visual aids to facilitate the execution of these experiments.
References
- 1. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cap-dependent Endonuclease Inhibitors in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of cap-dependent endonuclease inhibitors in mouse models, with a focus on baloxavir (B560136) marboxil, a well-characterized compound in this class.
Introduction
Cap-dependent endonuclease is a critical enzyme for the replication of several viruses, including influenza. This enzyme is responsible for the "cap-snatching" mechanism, where the virus cleaves the 5' caps (B75204) of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[1][2] Inhibition of this endonuclease is a promising antiviral strategy.[3][4] Cap-dependent endonuclease inhibitors, such as baloxavir marboxil, effectively block this process, leading to a potent suppression of viral replication.[3][4] This document outlines the necessary information for the successful application of these inhibitors in preclinical mouse models.
Mechanism of Action
The primary target of these inhibitors is the cap-dependent endonuclease activity of the polymerase acidic (PA) protein of the influenza virus.[3][4] By binding to the active site of this enzyme, the inhibitors prevent the cleavage of host mRNA, thereby halting the cap-snatching process.[1] This disruption of viral mRNA synthesis curtails the production of viral proteins required for replication, ultimately reducing the viral load and the severity of the infection.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of cap-dependent endonuclease inhibitors.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for cap-dependent endonuclease inhibitors in various mouse models.
Table 1: Baloxavir Marboxil (BXM) Dosage in Influenza-Infected Mouse Models
| Compound | Mouse Strain | Virus Strain | Dosage | Administration Route | Frequency | Duration | Outcome | Reference |
| Baloxavir marboxil | BALB/c | A/PR/8/34 | 0.05, 0.5, 5 mg/kg | Oral (p.o.) | Twice daily (bid) | 1 day | Dose-dependent increase in survival | [5] |
| Baloxavir marboxil | BALB/c | B/HK/5/72 | 0.5, 5, 50 mg/kg | Oral (p.o.) | Twice daily (bid) | 1 day | 100% survival at 5 and 50 mg/kg | [5][6] |
| Baloxavir marboxil | BALB/c | A/PR/8/34 | 1.5, 15 mg/kg | Oral (p.o.) | Twice daily (bid) | 5 days | Significant reduction in mortality with delayed treatment | [5][7] |
| Baloxavir marboxil | BALB/c | A/PR/8/34 | 15, 50 mg/kg | Oral (p.o.) | Twice daily (bid) | 5 days | Complete prevention of mortality | [8][9] |
| Baloxavir marboxil | BALB/c | A/WSN/33 | 0.5-50 mg/kg | Oral (p.o.) | Twice daily (bid) | 1 day | Dose-dependent reduction in lung viral titers | [10][11] |
| Baloxavir marboxil | Immunocompromised | A/PR/8/34 | 1.5, 15, 50 mg/kg | Oral (p.o.) | Twice daily (bid) | 5 days | Therapeutic effect observed | [5][6] |
Table 2: Other Cap-dependent Endonuclease Inhibitors in Mouse Models
| Compound | Mouse Strain | Virus Strain | Dosage | Administration Route | Frequency | Duration | Outcome | Reference |
| Compound B | ICR | LCMV WE | 3, 10, 30 mg/kg | Intramuscular (i.m.) | Once daily (QD) | 1 day | 80-100% survival rates | [12] |
| Compound B | ICR | LCMV WE | 30 mg/kg | Intramuscular (i.m.) | Once daily (QD) | 1 or 5 days | 80-100% survival with delayed treatment | [12] |
Experimental Protocols
Protocol 1: Evaluation of Antiviral Efficacy in a Lethal Influenza Virus Infection Mouse Model
This protocol is adapted from studies evaluating the efficacy of baloxavir marboxil.[5][8][9]
1. Animal Model:
-
Specific-pathogen-free, 6-week-old BALB/c mice are commonly used.[8]
2. Virus Infection:
-
Mice are intranasally inoculated with a lethal dose of influenza virus (e.g., A/PR/8/34). The volume is typically 50-100 µL.[5][7]
3. Compound Preparation and Administration:
-
Vehicle: A common vehicle for oral administration is 0.5% methylcellulose (B11928114) (MC).
-
Preparation: Prepare a suspension of the cap-dependent endonuclease inhibitor in the vehicle at the desired concentrations.
-
Administration: Administer the compound orally (p.o.) using a gavage needle.[5] The volume should not exceed 10 ml/kg.[13]
4. Dosing Regimen:
-
Treatment can be initiated immediately after infection or delayed (e.g., 24, 48, 72, or 96 hours post-infection) to assess the therapeutic window.[5][7]
-
A typical dosing frequency is twice daily (bid) for 1 to 5 days.[5][8][9]
5. Monitoring and Endpoints:
-
Survival: Monitor the survival of the mice daily for 14 to 21 days post-infection.[5]
-
Body Weight: Record the body weight of each mouse daily as an indicator of morbidity.
-
Viral Titer: At selected time points, a subgroup of mice can be euthanized, and lungs harvested to determine the viral titer by methods such as the tissue culture infectious dose 50 (TCID50) assay.[5][10]
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy studies.
Protocol 2: Pharmacokinetic Analysis in Infected Mouse Models
This protocol is based on pharmacokinetic studies of baloxavir marboxil.[10][11]
1. Animal Model and Infection:
-
Use BALB/c mice infected with a sub-lethal dose of influenza virus to mimic the clinical setting.[10][11]
2. Compound Administration:
-
Administer a single oral dose of the cap-dependent endonuclease inhibitor at various concentrations.
3. Sample Collection:
-
Collect blood samples via an appropriate route (e.g., retro-orbital sinus or cardiac puncture at termination) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the active form of the inhibitor in plasma.
5. Pharmacokinetic Parameter Calculation:
-
Use a non-compartmental analysis to determine key pharmacokinetic parameters, including:
- Cmax (maximum plasma concentration)
- Tmax (time to reach Cmax)
- AUC (area under the plasma concentration-time curve)
- t1/2 (half-life)
General Considerations for Administration Routes
-
Oral (p.o.): Oral gavage is a common and effective route for systemic delivery. Ensure the gavage needle is of appropriate size and inserted correctly to avoid injury.[14]
-
Intramuscular (i.m.): This route can provide a slower and more sustained release compared to intravenous injection. The volume should be limited to 0.05 ml per site in the thigh muscles.[13]
-
Intraperitoneal (i.p.): A common route for the administration of substances. The injection should be made in the lower quadrant of the abdomen to avoid puncturing the internal organs.[14] The maximum volume should not exceed 2-3 ml.[13]
-
Intravenous (i.v.): Typically administered via the lateral tail vein. This route provides immediate systemic distribution. The volume should be less than 0.2 ml.[13]
Important Note: All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Aseptic techniques should be used for all parenteral administrations.[15][16]
References
- 1. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Baloxavir Marboxil: A Cap-Dependent Endonuclease Inhibitor for the Treatment of Influenza_Chemicalbook [chemicalbook.com]
- 5. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. cea.unizar.es [cea.unizar.es]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. dsv.ulaval.ca [dsv.ulaval.ca]
Application Notes and Protocols: Solubilizing and Utilizing Cap-dependent Endonuclease-IN-8
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific physicochemical properties and biological activity of Cap-dependent endonuclease-IN-8 is limited in publicly available literature. The following application notes and protocols are based on established methodologies for other cap-dependent endonuclease (CEN) inhibitors, such as Baloxavir Acid, and general practices for handling poorly soluble small molecule inhibitors. Researchers should perform small-scale solubility and activity tests to optimize conditions for their specific experimental setup.
Introduction
This compound is a potent small molecule inhibitor of the cap-dependent endonuclease (CEN) enzyme, a key component of the influenza virus RNA polymerase complex.[1][2] The CEN enzyme is responsible for the "cap-snatching" mechanism, where the virus cleaves the 5' caps (B75204) from host cell pre-mRNAs to prime its own mRNA synthesis.[3][4] By inhibiting this process, this compound effectively blocks viral transcription and replication, making it a valuable tool for studying influenza virus biology and for antiviral drug development. This inhibitor is active against orthomyxoviruses, including influenza A, B, and C viruses.[1][2]
Mechanism of Action
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. The cap-snatching process is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs. The endonuclease active site, located in the PA subunit, then cleaves the host mRNA a short distance from the cap. These capped fragments are subsequently used by the PB1 subunit to prime the synthesis of viral mRNAs. This compound, as a CEN inhibitor, is believed to chelate the divalent metal ions (typically Mg²⁺ or Mn²⁺) in the endonuclease active site of the PA subunit, thereby preventing the cleavage of host pre-mRNAs and halting viral replication.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A universal RT-qPCR assay for “One Health” detection of influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Cap-dependent Endonuclease-IN-8 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses pose a significant global health threat, necessitating the development of novel antiviral therapeutics. One promising target for antiviral intervention is the cap-dependent endonuclease, an essential enzyme for influenza virus replication. This enzyme, located in the PA subunit of the viral RNA-dependent RNA polymerase complex, initiates viral transcription through a "cap-snatching" mechanism.[1][2][3] In this process, the endonuclease cleaves the 5' cap from host pre-mRNAs, which is then used as a primer for the synthesis of viral mRNAs.[1][3]
Cap-dependent endonuclease-IN-8 is a novel investigational inhibitor targeting this crucial viral enzyme. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound against influenza A and B viruses using various established cell lines and assays. The protocols are designed to be comprehensive and reproducible for researchers in virology and drug development.
Recommended Cell Lines
The selection of an appropriate cell line is critical for the accurate assessment of antiviral efficacy. The following cell lines are recommended for testing the efficacy of this compound against influenza viruses:
-
Madin-Darby Canine Kidney (MDCK) Cells: Widely regarded as the gold standard for influenza virus research, MDCK cells are highly susceptible to a broad range of influenza A and B virus strains.[4] They are robust for plaque assays and yield high viral titers.[5][6]
-
Human Lung Adenocarcinoma (A549) Cells: As a human lung epithelial cell line, A549 cells provide a more physiologically relevant model for studying influenza virus infection in the human respiratory tract.[7] While some influenza strains may replicate less efficiently in A549 cells compared to MDCK cells, they are invaluable for studying virus-host interactions and the efficacy of antivirals in a human cell context.
-
Human Bronchial Epithelial (Calu-3) Cells: These cells can be cultured to form polarized monolayers, mimicking the epithelial barrier of the respiratory tract. They are an excellent model for studying influenza virus pathogenesis and the efficacy of inhibitors in a setting that more closely resembles the in vivo environment.
-
Human Embryonic Kidney (HEK293) Cells: HEK293 cells and their derivatives (e.g., HEK293T) are highly transfectable and are often used for studies involving viral replication mechanisms and for generating recombinant viruses.[8] They have been shown to efficiently replicate influenza virus.[9][10]
Quantitative Data Summary
The following table summarizes the in vitro efficacy of Baloxavir Acid (BXA), a well-characterized cap-dependent endonuclease inhibitor, against various influenza virus strains. This data is provided as a representative example to guide the expected efficacy of novel inhibitors like this compound.
| Influenza Virus Strain | Cell Line | Assay Type | EC50 (nM) | Reference |
| A(H1N1)pdm09 | MDCK-SIAT | Focus Reduction Assay | 0.7 ± 0.5 | [11] |
| A(H3N2) | MDCK-SIAT | Focus Reduction Assay | 1.2 ± 0.6 | [11] |
| B/Victoria lineage | MDCK-SIAT | Focus Reduction Assay | 7.2 ± 3.5 | [11] |
| B/Yamagata lineage | MDCK-SIAT | Focus Reduction Assay | 5.8 ± 4.5 | [11] |
| A/H1N1pdm | HEK293T | Not Specified | 17.96 | [12] |
| A/H3N2 | HEK293T | Not Specified | 4.48 | [12] |
| Type B | HEK293T | Not Specified | 18.67 | [12] |
| H1-WT | MDCK-SIAT1 | Plaque Reduction Assay | 1.0 ± 0.7 | [13] |
| H3-WT | MDCK-SIAT1 | Plaque Reduction Assay | ~0.3 ± 0.1 | [13] |
| B-WT | MDCK-SIAT1 | Plaque Reduction Assay | 18.9 ± 4.6 | [13] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathways and Experimental Workflows
Influenza Virus Cap-Snatching Mechanism and Inhibition
The following diagram illustrates the cap-snatching process utilized by the influenza virus polymerase and the point of inhibition by a cap-dependent endonuclease inhibitor.
Caption: Influenza virus cap-snatching and inhibition.
General Experimental Workflow for Antiviral Efficacy Testing
This workflow outlines the key steps in evaluating the in vitro efficacy of a novel antiviral compound.
Caption: Workflow for in vitro antiviral efficacy testing.
Experimental Protocols
Plaque Reduction Assay
This assay is the gold standard for determining the titer of infectious virus and for assessing the inhibitory effect of an antiviral compound.
Materials:
-
MDCK or A549 cells
-
6-well or 12-well tissue culture plates
-
Influenza virus stock
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-TPCK (for influenza virus activation)
-
Agarose (B213101) or Avicel for overlay
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK or A549 cells in 6-well or 12-well plates to form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.
-
Virus Infection:
-
Wash the cell monolayer with PBS.
-
Pre-incubate the cells with the diluted compound for 1 hour at 37°C.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
-
Overlay:
-
Remove the virus inoculum.
-
Overlay the cells with a mixture of 2x DMEM and 1.2% agarose (or Avicel) containing Trypsin-TPCK (1 µg/mL) and the corresponding concentration of the inhibitor.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction at each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
MDCK or A549 cells
-
96-well tissue culture plates
-
Influenza virus stock
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
DMEM with appropriate supplements
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Virus Infection: Infect the cells with influenza virus at an MOI of 0.01-0.1. Include uninfected and virus-infected controls without the compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance).
-
Data Analysis:
-
Calculate the percentage of cell viability at each compound concentration relative to the uninfected control.
-
Determine the EC50 value from the dose-response curve.
-
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.
Materials:
-
MDCK or A549 cells
-
24-well or 48-well tissue culture plates
-
Influenza virus stock
-
This compound
-
DMEM with appropriate supplements
Procedure:
-
Infection and Treatment: Seed cells in plates and infect with influenza virus at a low MOI (e.g., 0.01) in the presence of serial dilutions of the inhibitor.
-
Incubation: Incubate for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Virus Titration: Determine the viral titer in the collected supernatants using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis:
-
Calculate the reduction in viral titer at each compound concentration compared to the virus control.
-
Determine the EC50 value.
-
Quantitative RT-PCR (qRT-PCR) for Viral RNA Quantification
This method measures the effect of the inhibitor on the accumulation of viral RNA.
Materials:
-
Infected cell lysates
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix
-
Primers and probes specific for an influenza virus gene (e.g., M gene) and a host housekeeping gene (e.g., GAPDH).[8][9]
Procedure:
-
Infection and Treatment: Infect cells with influenza virus in the presence of the inhibitor as described in the viral yield reduction assay.
-
RNA Extraction: At various time points post-infection, lyse the cells and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
qPCR: Perform qPCR using primers and probes for the viral and host genes.
-
Data Analysis:
-
Quantify the relative levels of viral RNA, normalized to the housekeeping gene.
-
Determine the reduction in viral RNA levels at each inhibitor concentration.
-
Cytotoxicity Assay (CC50 Determination)
It is crucial to assess the toxicity of the compound to the host cells to ensure that the observed antiviral effect is not due to cell death.[14]
Materials:
-
MDCK or A549 cells
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the same serial dilutions of the inhibitor used in the antiviral assays, but without adding the virus.
-
Incubation: Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Cell Viability Measurement: Measure cell viability using a suitable reagent.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity at each compound concentration relative to the untreated control.
-
Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
-
Selectivity Index
The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity. A higher SI value indicates a more promising therapeutic window.
SI = CC50 / EC50
Compounds with an SI value of 10 or greater are generally considered to be promising candidates for further development.[14]
References
- 1. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit [esrf.fr]
- 2. Cap snatching - Wikipedia [en.wikipedia.org]
- 3. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 8. journals.asm.org [journals.asm.org]
- 9. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propagation and Titration of Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for High-Throughput Screening Assays Targeting Cap-Dependent Endonuclease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of cap-dependent endonuclease (CEN), a critical enzyme for the replication of influenza viruses and other segmented negative-strand RNA viruses. The methodologies described are essential for the discovery of novel antiviral therapeutics, such as baloxavir (B560136) marboxil, which targets this enzyme.[1][2]
Introduction to Cap-Dependent Endonuclease
The cap-dependent endonuclease is a key component of the viral RNA-dependent RNA polymerase complex.[1] Its primary function is to cleave the 5' cap structure from host pre-mRNAs, a process known as "cap-snatching".[1][3][4] These capped RNA fragments are then used as primers to initiate the transcription of viral mRNAs, making the endonuclease essential for viral replication.[1][3] The critical nature of this enzyme makes it a prime target for the development of novel antiviral drugs.[1][5][6]
High-Throughput Screening Strategies
A variety of biochemical and cell-based assays have been developed to identify and evaluate inhibitors of cap-dependent endonuclease. The choice of assay depends on the specific stage of the drug discovery process, from primary high-throughput screening of large compound libraries to lead optimization and characterization.
Biochemical Assays: These assays utilize purified enzyme and synthetic substrates to directly measure the inhibition of endonuclease activity. They are highly amenable to HTS formats.
-
Fluorescence Polarization (FP) Assays: FP assays are a powerful tool for HTS, measuring the binding of a fluorescently labeled ligand to the endonuclease active site.[5] Inhibition is detected by the displacement of the fluorescent probe by a potential inhibitor, leading to a decrease in the polarization signal.[5] This method is robust, sensitive, and suitable for identifying compounds that bind to the enzyme's active site.[5][6]
-
Förster Resonance Energy Transfer (FRET) Assays: FRET-based assays employ a synthetic RNA substrate labeled with a fluorophore and a quencher. Cleavage of the substrate by the endonuclease leads to the separation of the fluorophore and quencher, resulting in an increase in fluorescence. This assay format is well-suited for HTS and provides a direct measure of enzymatic activity.[7]
Cell-Based Assays: These assays assess the antiviral activity of compounds in a more physiologically relevant context by using cultured cells infected with the virus.
-
Plaque Reduction Assays: This is a conventional method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer. While reliable, it is generally considered low-throughput.[8][9]
-
Focus Reduction Assays: A higher-throughput alternative to the plaque reduction assay, this method uses immunostaining to detect infected cells (foci) and is less laborious.[8][9]
-
Cytopathic Effect (CPE) Inhibition Assays: These assays measure the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).[10] Cell viability is typically quantified using luminescent or fluorescent reagents and is a robust method for HTS.[10][11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cap-snatching mechanism and a typical HTS workflow for identifying cap-dependent endonuclease inhibitors.
Caption: The "Cap-Snatching" Mechanism of Influenza Virus.
Caption: High-Throughput Screening Workflow for CEN Inhibitors.
Data Presentation: Quantitative Analysis of Inhibitors
The following tables summarize key quantitative data for known cap-dependent endonuclease inhibitors and the performance of various HTS assays.
Table 1: Potency of Known Cap-Dependent Endonuclease Inhibitors
| Compound | Assay Type | Target | IC50 / Ki | Reference |
| Baloxavir Acid (S-033447) | Endonuclease Inhibition | Influenza A and B | IC50: 1.4-3.1 nM | [2] |
| 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid (Compound A) | Endonuclease Inhibition (FRET) | Influenza A Polymerase Trimer | IC50: 17.7 nM | [7] |
| 4-(1,4-bis(4-chlorobenzyl)piperidin-4-yl)-2,4-dioxobutanoic acid (Compound B) | Endonuclease Inhibition (FRET) | Influenza A Polymerase Trimer | IC50: 15.6 nM | [7] |
| Compound 2 | Competition FP Assay | Influenza PAN | Ki: 0.09 µM | [5] |
| 1 (DPBA) | Competition FP Assay | Influenza PAN | Ki: 0.48 µM | [5] |
| 3 | Competition FP Assay | Influenza PAN | Ki: 0.85 µM | [5] |
| Compound 71 | Endonuclease Inhibition | Viral PA Endonuclease | IC50: 14 nM | [11] |
| Baloxavir | Endonuclease Inhibition | Cap-dependent endonuclease | IC50: 7.45 μM | [12] |
| Compound I-4 | Endonuclease Inhibition | Cap-dependent endonuclease | IC50: 3.29 μM | [12] |
| Compound II-2 | Endonuclease Inhibition | Cap-dependent endonuclease | IC50: 1.46 μM | [12] |
| Compound III-8 | Endonuclease Inhibition | Cap-dependent endonuclease | IC50: 6.86 μM | [12] |
Table 2: HTS Assay Performance Metrics
| Assay Type | Key Parameters | Value | Reference |
| Fluorescence Polarization | Fluorescent Ligand Kd | 0.378 µM | [5] |
| FRET-based Endonuclease Assay | Km (RNA substrate) | 150 ± 11 nM | [7] |
| FRET-based Endonuclease Assay | kcat | (1.4 ± 0.2) x 10-3 s-1 | [7] |
| CPE-based HTS Assay | Z'-value | ≥0.70 | [10] |
| CPE-based HTS Assay | Coefficient of Variation | ≥5.68 | [10] |
| CPE-based HTS Assay | Signal-to-background ratio | ≥7.10 | [10] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This protocol is adapted from a method to identify small molecules that bind to the PAN endonuclease active site.[5]
Materials:
-
Purified influenza PAN protein
-
Fluorescently labeled probe (e.g., a 4-substituted-2,4-dioxobutanoic acid derivative)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of PAN protein and the fluorescent probe in the assay buffer. The final concentrations should be optimized to achieve a stable and robust FP signal.
-
Dispense the PAN-probe solution into the wells of the 384-well plate.
-
Add test compounds or DMSO (as a control) to the wells. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each compound relative to the controls.
-
For active compounds, perform a dose-response experiment to determine the IC50 or Ki value.
Protocol 2: FRET-Based Endonuclease Activity Assay
This protocol is based on a robust assay using a synthetic fluorogenic RNA substrate.[7]
Materials:
-
Purified influenza polymerase heterotrimer complex (PA/PB1/PB2)
-
Fluorogenic RNA substrate (e.g., a short RNA oligonucleotide with a 5' fluorophore and a 3' quencher)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2, 0.01% BSA)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Add the assay buffer to the wells of the 384-well plate.
-
Add the test compounds or DMSO (as a control) to the respective wells.
-
Add the purified polymerase complex to all wells.
-
Initiate the reaction by adding the fluorogenic RNA substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each compound and calculate IC50 values for active compounds from dose-response curves.
Protocol 3: Cell-Based Cytopathic Effect (CPE) Inhibition Assay
This protocol is a general method for assessing the antiviral activity of compounds in a cell-based HTS format.[10][11]
Materials:
-
Host cells susceptible to influenza virus infection (e.g., MDCK cells)
-
Influenza virus stock
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed the host cells into 384-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the culture medium from the cell plates and add the compound dilutions.
-
Infect the cells with a pre-titered amount of influenza virus. Include uninfected and virus-only controls.
-
Incubate the plates for a period sufficient to cause significant CPE in the virus-only control wells (e.g., 48-72 hours).
-
Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percent CPE inhibition for each compound and determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) from dose-response curves.
Logical Relationship of Screening Cascade
The following diagram illustrates a typical screening cascade for the discovery of cap-dependent endonuclease inhibitors.
Caption: Screening Cascade for CEN Inhibitor Discovery.
References
- 1. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 3. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 4. An efficient screening system for influenza virus cap-dependent endonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors | PLOS One [journals.plos.org]
- 8. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Synergistic Antiviral Activity of Cap-Dependent Endonuclease Inhibitors in Combination with Neuraminidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antiviral resistance and the need for more effective therapeutic strategies against influenza virus infections underscore the importance of exploring combination therapies. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of combining two key classes of anti-influenza agents: cap-dependent endonuclease (CEN) inhibitors and neuraminidase (NA) inhibitors.
Note on "Cap-dependent endonuclease-IN-8": Publicly available scientific literature lacks specific data regarding the antiviral activity of "this compound," particularly in combination with neuraminidase inhibitors. Therefore, these application notes and protocols are based on the well-characterized and clinically approved CEN inhibitor, baloxavir (B560136) marboxil (the prodrug of baloxavir acid), as a representative member of this class. The principles and methodologies described herein are broadly applicable to the study of other CEN inhibitors in combination with NA inhibitors.
Data Presentation: In Vitro Synergy of Baloxavir Acid and Neuraminidase Inhibitors
The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of baloxavir acid in combination with various neuraminidase inhibitors against different influenza A virus strains. The synergy is quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Activity against Influenza A/PR/8/34 (H1N1) in MDCK Cells
| Combination | EC50 (nM) of Baloxavir Acid (Alone) | EC50 (nM) of NA Inhibitor (Alone) | Combination Index (CI) | Interpretation |
| Baloxavir acid + Oseltamivir (B103847) acid | 0.73 | 11.4 | < 0.8 | Synergy |
| Baloxavir acid + Zanamivir hydrate | 0.73 | 1.8 | < 0.8 | Synergy |
| Baloxavir acid + Laninamivir | 0.73 | 4.9 | < 0.8 | Synergy |
| Baloxavir acid + Peramivir trihydrate | 0.73 | 0.2 | < 0.8 | Synergy |
Data adapted from in vitro studies demonstrating synergistic inhibition of cytopathic effects.
Table 2: Synergistic Activity against Baloxavir-Resistant Influenza Strains (H1N1-PR8-I38T) in MDCK Cells
| Combination | Volume of Synergy (µM²%) at 95% Confidence | Interpretation |
| Baloxavir + Oseltamivir acid | 288.54 | Strong Synergy |
| Baloxavir + Zanamivir | 224.19 | Strong Synergy |
| Baloxavir + Laninamivir | 294.33 | Strong Synergy |
| Baloxavir + Peramivir | 180.47 | Strong Synergy |
Data from studies evaluating synergy by monitoring cytopathic effect (CPE) in MDCK cells.[7]
Mandatory Visualizations
Caption: Influenza virus life cycle and points of inhibition.
Caption: Experimental workflow for in vitro synergy testing.
Experimental Protocols
Cell Line and Virus Propagation
-
Cell Line: Madin-Darby canine kidney (MDCK) cells are recommended for their high susceptibility to influenza virus infection.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus: Influenza A strains (e.g., A/Puerto Rico/8/34 (H1N1), A/Victoria/3/75 (H3N2)) can be propagated in MDCK cells in serum-free DMEM containing 1 µg/mL TPCK-treated trypsin. Viral titers can be determined by plaque assay or TCID50 assay.
In Vitro Synergy Assessment using Cytopathic Effect (CPE) Inhibition Assay
This protocol is designed to assess the synergistic antiviral activity of a CEN inhibitor and a NA inhibitor by measuring the inhibition of virus-induced CPE.
Materials:
-
MDCK cells
-
Influenza virus stock of known titer
-
CEN inhibitor (e.g., baloxavir acid) and NA inhibitor (e.g., oseltamivir carboxylate)
-
96-well cell culture plates
-
DMEM with 2% FBS and 1 µg/mL TPCK-trypsin (assay medium)
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Phosphate-buffered saline (PBS)
-
Formalin (10% in PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend MDCK cells in culture medium.
-
Seed 100 µL of the cell suspension (at a density of 2 x 10^5 cells/mL) into each well of a 96-well plate.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to form a confluent monolayer.
-
-
Drug Dilution Preparation:
-
Prepare serial dilutions of the CEN inhibitor and the NA inhibitor separately in assay medium.
-
For combination testing, prepare a checkerboard of dilutions with varying concentrations of both inhibitors.
-
-
Infection and Treatment:
-
Aspirate the culture medium from the MDCK cell monolayers.
-
Wash the cells once with PBS.
-
Infect the cells with 100 µL of influenza virus diluted in assay medium at a multiplicity of infection (MOI) of 0.01. Include uninfected cell controls.
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum.
-
Add 100 µL of the prepared drug dilutions (single agents and combinations) to the respective wells. Add assay medium without drugs to the virus control and cell control wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed in at least 90% of the virus control wells.
-
-
CPE Quantification (Crystal Violet Staining):
-
Aspirate the medium from all wells.
-
Fix the cells by adding 100 µL of 10% formalin to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plates with PBS.
-
Stain the cells with 100 µL of crystal violet solution for 15 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 100 µL of methanol (B129727) to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration and combination.
-
Determine the 50% effective concentration (EC50) for each drug alone and for the combinations using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method. The formula for two drugs is: CI = (D)1/(Dx)1 + (D)2/(Dx)2 Where (Dx)1 and (Dx)2 are the concentrations of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)1 and (D)2 are the concentrations of the drugs in combination that produce the same effect.
-
Interpret the results: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Plaque Reduction Neutralization Test (PRNT) for Synergy Assessment
This assay measures the reduction in the number of viral plaques to quantify the synergistic antiviral effect.
Materials:
-
MDCK cells in 6-well or 12-well plates
-
Influenza virus stock
-
CEN inhibitor and NA inhibitor
-
Agarose (B213101) overlay medium (e.g., 2x MEM, agarose, TPCK-trypsin)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluence.
-
-
Virus-Drug Incubation:
-
Prepare dilutions of the virus to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Mix the virus dilution with various concentrations of the CEN inhibitor, NA inhibitor, or their combination.
-
Incubate the virus-drug mixtures for 1 hour at 37°C.
-
-
Infection:
-
Wash the confluent MDCK cell monolayers with PBS.
-
Inoculate the cells with the virus-drug mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Aspirate the inoculum and overlay the cells with agarose overlay medium.
-
Incubate at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin.
-
Remove the agarose overlay and stain the cell monolayer with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration and combination compared to the virus control.
-
Determine the EC50 values and calculate the Combination Index as described in the CPE inhibition assay protocol.
-
Conclusion
The combination of cap-dependent endonuclease inhibitors and neuraminidase inhibitors represents a promising therapeutic strategy for influenza. The provided application notes and protocols offer a framework for researchers to systematically evaluate the synergistic potential of such combinations. The quantitative data from these studies can provide a strong rationale for further preclinical and clinical development, ultimately contributing to more effective management of influenza infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Combination Fails to Improve Outcomes in Influenza - News Center [news.feinberg.northwestern.edu]
- 7. Weekly US Influenza Surveillance Report: Key Updates for Week 47, ending November 22, 2025 | FluView | CDC [cdc.gov]
Generating Viral Resistance to Cap-Dependent Endonuclease Inhibitors: A Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The emergence of antiviral resistance is a significant challenge in the treatment of influenza virus infections. Cap-dependent endonuclease (CEN), a crucial enzyme in the influenza virus replication cycle, is the target of a new class of antiviral drugs, including baloxavir (B560136) marboxil. This document provides a detailed protocol for the in vitro generation and characterization of influenza virus variants with reduced susceptibility to CEN inhibitors, using "Cap-dependent endonuclease-IN-8" as a representative compound. Understanding the mechanisms of resistance is paramount for the development of next-generation antivirals and for monitoring the effectiveness of current therapies. The primary mechanism of resistance to this class of inhibitors often involves amino acid substitutions in the Polymerase Acidic (PA) protein, which harbors the endonuclease active site.
Principle of the Method
The protocol is based on the principle of selective pressure. Influenza virus is serially passaged in a susceptible cell line in the presence of sub-optimal, gradually increasing concentrations of the CEN inhibitor. This environment favors the replication of virions that have acquired random mutations conferring reduced susceptibility to the drug. Over multiple passages, these resistant variants become the dominant population. Subsequent virological and genetic analyses are performed to phenotype and genotype the selected resistant virus, determining the level of resistance and identifying the specific mutations responsible.
Applications
-
Antiviral Drug Development: To proactively identify potential resistance mutations for novel CEN inhibitors, guiding the design of compounds with a higher barrier to resistance.
-
Resistance Monitoring: To develop and validate molecular assays for the surveillance of resistant strains in clinical and field isolates.
-
Viral Fitness Studies: To investigate the impact of resistance-conferring mutations on viral replication, transmissibility, and pathogenicity.
-
Mechanism of Action Studies: To further elucidate the interaction between the inhibitor and the viral endonuclease.
Experimental Protocols
Materials and Reagents
-
Cells: Madin-Darby Canine Kidney (MDCK) cells or MDCK-SIAT1 cells (overexpressing human α-2,6-sialyltransferase) are recommended. Normal Human Bronchial Epithelial (NHBE) cells can also be used for more clinically relevant studies.
-
Virus: A wild-type (WT) laboratory-adapted or clinical isolate of influenza virus (e.g., A/California/07/2009 (H1N1), A/Hong Kong/4801/2014 (H3N2), or an influenza B virus strain).
-
CEN Inhibitor: this compound (or its active form, if applicable). A stock solution of known concentration should be prepared in a suitable solvent (e.g., DMSO).
-
Media:
-
Cell Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Virus Growth Medium (VGM): DMEM supplemented with 0.2% Bovine Serum Albumin (BSA), 25 mM HEPES, 1% Penicillin-Streptomycin, and L-(tosylamido-2-phenyl) ethyl chloromethyl ketone (TPCK)-treated trypsin (1-2 µg/mL).
-
-
Reagents for Virus Titration: Agarose, Crystal Violet, Formalin.
-
Reagents for IC50 Determination: 96-well plates, appropriate assay reagents (e.g., for plaque reduction, virus yield reduction, or neuraminidase activity assay).
-
Reagents for Genetic Analysis: Viral RNA extraction kit, primers for PA gene amplification, reverse transcriptase, DNA polymerase, and access to sequencing services (Sanger or Next-Generation Sequencing).
Determination of Initial Inhibitory Concentration (IC50)
Before initiating the resistance selection, the baseline susceptibility of the wild-type virus to this compound must be determined.
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Inoculation: Infect the cell monolayers with the wild-type influenza virus at a low multiplicity of infection (MOI) of approximately 0.001 PFU/cell.
-
Drug Treatment: After a 1-hour adsorption period, remove the inoculum and overlay the cells with VGM containing two-fold serial dilutions of this compound. Include a no-drug control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, until cytopathic effect (CPE) is observed in the no-drug control wells.
-
Quantification: Determine the virus titer in the supernatant of each well using a plaque assay or TCID50 assay.
-
IC50 Calculation: The IC50 is the drug concentration that inhibits viral replication by 50% compared to the no-drug control. This can be calculated using non-linear regression analysis.
In Vitro Resistance Selection by Serial Passage
This is the core of the protocol where resistant viruses are generated.
-
Initial Infection (Passage 1): Infect confluent MDCK cells in a T25 flask with the wild-type influenza virus at an MOI of 0.01. After 1 hour of adsorption, add VGM containing this compound at a concentration equal to the IC50 determined in the previous step.
-
Virus Harvest: Incubate the flask at 37°C until 75-100% CPE is observed (typically 2-3 days). Harvest the supernatant, clarify by low-speed centrifugation, and store at -80°C. This is the Passage 1 (P1) virus stock.
-
Subsequent Passages: For the next passage (P2), use the P1 virus stock to infect fresh MDCK cell monolayers. The concentration of this compound in the VGM should be gradually increased (e.g., 2 to 4-fold) with each subsequent passage. The goal is to maintain selective pressure without completely inhibiting viral replication.
-
Monitoring: Monitor for CPE in each passage. If CPE is significantly delayed or absent, the drug concentration may be too high and should be reduced for the next passage.
-
Parallel Control: In parallel, passage the wild-type virus in the absence of the drug to monitor for any cell culture-adaptive mutations.
-
Number of Passages: Continue this process for a sufficient number of passages (typically 10-20 passages) or until a significant decrease in susceptibility to the inhibitor is observed.
Phenotypic Characterization of Resistant Virus
Once a potential resistant virus population is generated, its level of resistance must be quantified.
-
Virus Stock Preparation: Plaque-purify the virus from the final passage to ensure a clonal population. Amplify the plaque-purified virus to create a high-titer stock.
-
IC50 Determination: Perform an IC50 determination assay as described in Protocol 2 for the selected virus and the parallel-passaged wild-type control virus.
-
Resistance Fold-Change: Calculate the fold-change in resistance by dividing the IC50 of the selected virus by the IC50 of the control virus. A fold-change significantly greater than 1 indicates resistance.
Genotypic Characterization of Resistant Virus
The genetic basis of the observed resistance is determined by sequencing the PA gene.
-
RNA Extraction: Extract viral RNA from the plaque-purified resistant virus stock.
-
RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the entire coding region of the PA gene. Use specific primers designed for the influenza strain being used.
-
DNA Sequencing: Sequence the amplified PA gene using Sanger sequencing or Next-Generation Sequencing (NGS).
-
Sequence Analysis: Align the PA gene sequence of the resistant virus with that of the wild-type virus to identify amino acid substitutions. The most common resistance mutation for CEN inhibitors is I38T in the PA subunit.[1][2]
Data Presentation
The quantitative data generated from these experiments should be summarized for clarity and comparison.
Table 1: Susceptibility of Influenza Virus to this compound Before and After In Vitro Selection.
| Virus Population | Passage Number | Inhibitor Concentration | IC50 (nM) | Fold-Change in Resistance |
| Wild-Type (WT) | P0 | N/A | 2.5 ± 0.4 | 1.0 |
| WT (No-Drug Control) | P15 | 0 nM | 2.8 ± 0.6 | 1.1 |
| IN-8 Selected | P15 | 160 nM | 95.7 ± 8.2 | 38.3 |
Table 2: Genotypic Analysis of this compound Resistant Virus.
| Virus | Gene | Amino Acid Substitution |
| Wild-Type (WT) | PA | None |
| IN-8 Selected | PA | I38T |
Visualization
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Workflow for in vitro selection of resistant influenza virus.
Caption: Inhibition of cap-snatching and the mechanism of resistance.
References
Application Notes and Protocols for Cap-dependent Endonuclease-IN-8 in H7N9 Avian Influenza Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of highly pathogenic avian influenza (HPAI) H7N9 viruses has underscored the urgent need for novel antiviral therapeutics.[1][2] Unlike seasonal influenza, H7N9 can cause severe respiratory illness and has a high mortality rate in humans.[1] A critical enzyme for influenza virus replication is the cap-dependent endonuclease (CEN), located in the PA subunit of the viral RNA-dependent RNA polymerase complex.[3][4][5][6] This enzyme facilitates "cap-snatching," a process where the virus cleaves the 5' cap from host pre-mRNAs to prime its own mRNA synthesis, a crucial step for viral protein production.[4][5][6][7]
Cap-dependent endonuclease-IN-8 is a potent small molecule inhibitor targeting this essential viral enzyme.[8] By blocking the endonuclease activity, CEN-IN-8 effectively halts viral replication.[6][8] This document provides detailed application notes and protocols for the use of this compound in H7N9 avian influenza research, including its mechanism of action, in vitro and in vivo efficacy, and methodologies for key experimental assays.
Mechanism of Action
This compound functions by selectively inhibiting the endonuclease activity of the influenza virus PA subunit.[6][8] This inhibition prevents the cleavage of host cell pre-mRNAs, thereby depriving the virus of the capped primers necessary for the transcription of its own genome. This targeted action disrupts the viral life cycle at a critical stage, leading to a potent antiviral effect against a broad range of influenza viruses, including H7N9 strains.[9][10]
References
- 1. Inhibition of avian-origin influenza A(H7N9) virus by the novel cap-dependent endonuclease inhibitor baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 3. cdn.who.int [cdn.who.int]
- 4. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publicacions.ub.edu [publicacions.ub.edu]
- 6. wur.nl [wur.nl]
- 7. esrf.fr [esrf.fr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cap-Dependent Endonuclease Inhibitors in Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cap-dependent endonuclease (CEN), an essential enzyme for the replication of several RNA viruses, has emerged as a critical target for antiviral drug development. This enzyme is a key component of the viral RNA polymerase complex and initiates transcription through a "cap-snatching" mechanism, where it cleaves the 5' cap from host cell pre-mRNAs to prime viral mRNA synthesis. Inhibition of this process effectively halts viral replication.
This document provides detailed application notes and protocols for the use of Cap-Dependent Endonuclease Inhibitors in virology research, with a primary focus on the well-characterized inhibitor Baloxavir (B560136) Acid (the active form of Baloxavir Marboxil) and other emerging inhibitors like ADC189 and CAPCA-1. While the specific compound "Cap-dependent endonuclease-IN-8" was not identified in the literature, the principles and protocols described herein are broadly applicable to the study of this class of antiviral agents.
Mechanism of Action: Inhibition of Cap-Snatching
Cap-dependent endonuclease inhibitors target the PA subunit of the influenza virus polymerase complex (or the analogous L protein in other segmented negative-sense RNA viruses).[1][2] By binding to the active site of the endonuclease, these inhibitors prevent the cleavage of host cell pre-mRNAs, thereby depriving the virus of the necessary capped primers to initiate transcription of its own genome.[3] This leads to a potent and rapid reduction in viral replication.
Figure 1. Mechanism of action of Cap-Dependent Endonuclease Inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of various cap-dependent endonuclease inhibitors against different viruses.
Table 1: In Vitro Antiviral Activity of Baloxavir Acid (BXA) against Influenza Viruses
| Virus Strain | Cell Line | Assay Type | EC50 / IC50 (nM) | Reference |
| Influenza A (H1N1)pdm09 | MDCK | Focus Reduction | 0.7 ± 0.5 | [3][4] |
| Influenza A (H3N2) | MDCK | Focus Reduction | 1.2 ± 0.6 | [3][4] |
| Influenza B (Victoria) | MDCK | Focus Reduction | 7.2 ± 3.5 | [3][4] |
| Influenza B (Yamagata) | MDCK | Focus Reduction | 5.8 ± 4.5 | [3][4] |
| Influenza A (H5N1) | MDCK | Plaque Reduction | Not specified, but potent | [5] |
| Influenza A (H7N9) | MDCK | Not specified | Potent activity | [6] |
| Influenza A (H1N1)pdm09 (PA/I38T mutant) | MDCK | Plaque Reduction | 18.30 | [7] |
| Influenza A (H3N2) (PA/I38T mutant) | MDCK | Plaque Reduction | 69.83 | [7] |
Table 2: In Vitro Antiviral Activity of ADC189 against Influenza Viruses
| Virus Strain | Assay Type | EC50 (nmol/L) | Reference |
| Various Influenza Strains | Cytopathic Effect Inhibition | 0.24 - 15.64 | [8] |
Table 3: In Vitro Antiviral Activity of CAPCA-1 against La Crosse Virus (LACV)
| Cell Line | Assay Type | EC50 (µM) | Reference |
| Vero | CPE-based | < 1 | [9][10] |
| SH-SY5Y (neuronal) | CPE-based | 0.69 | [11] |
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Antiviral Susceptibility Testing
This protocol is adapted from methodologies used to assess the susceptibility of influenza viruses to baloxavir.[12][13]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
6-well or 12-well cell culture plates
-
Virus stock of interest
-
Cap-dependent endonuclease inhibitor (e.g., Baloxavir Acid)
-
Minimum Essential Medium (MEM)
-
Bovine Serum Albumin (BSA)
-
TPCK-treated trypsin
-
Agarose (B213101) (immunodiffusion grade)
-
Formalin
-
Crystal Violet staining solution
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of the cap-dependent endonuclease inhibitor in MEM containing 1% BSA and 1 µg/mL TPCK-trypsin.
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaque-forming units (PFU) per well. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with MEM containing 0.45% agarose, 1% BSA, 1 µg/mL TPCK-trypsin, and the various concentrations of the inhibitor.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72-120 hours, or until plaques are visible.
-
Fix the cells with formalin for at least 30 minutes.
-
Remove the agarose overlay and stain the cells with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.
Figure 2. Workflow for a Plaque Reduction Assay.
Protocol 2: Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.[12][14]
Materials:
-
MDCK cells
-
96-well cell culture plates
-
Virus stock of interest
-
Cap-dependent endonuclease inhibitor
-
MEM with 1% BSA and 1 µg/mL TPCK-trypsin
-
TCID50 assay reagents
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluency.
-
Prepare serial dilutions of the inhibitor in MEM.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 0.001.
-
After a 1-hour adsorption period, remove the inoculum and add the medium containing the serially diluted inhibitor.
-
Incubate the plates at 37°C for 48-72 hours.
-
Harvest the culture supernatants.
-
Determine the virus titer in the supernatants using a 50% tissue culture infectious dose (TCID50) assay.
-
The 90% effective concentration (EC90) is determined as the concentration of the inhibitor that reduces the virus yield by 90% (1 log10) compared to the untreated control.
Protocol 3: In Vivo Efficacy in a Mouse Model of Influenza Infection
This protocol provides a general framework for evaluating the in vivo efficacy of cap-dependent endonuclease inhibitors against influenza virus infection in mice.[2][15][16]
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Influenza virus strain adapted for mice
-
Cap-dependent endonuclease inhibitor (e.g., Baloxavir Marboxil)
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Equipment for intranasal inoculation
-
Equipment for oral gavage or subcutaneous injection
-
Biosafety level 2 or 3 animal facilities
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Infection: Anesthetize the mice and intranasally inoculate them with a lethal or sub-lethal dose of the influenza virus in a small volume (e.g., 50 µL).
-
Treatment:
-
Prophylactic: Administer the inhibitor (e.g., single oral dose of Baloxavir Marboxil) at a specified time (e.g., 24 hours) before virus inoculation.
-
Therapeutic: Initiate treatment with the inhibitor at a specified time (e.g., 24, 48, or 72 hours) post-infection. The dosing regimen will depend on the inhibitor's pharmacokinetics (e.g., single dose for baloxavir, or twice daily for oseltamivir). Administer a vehicle control to a separate group of mice.
-
-
Monitoring: Monitor the mice daily for changes in body weight and survival for a period of 14-21 days. Mice that lose more than 25-30% of their initial body weight are typically euthanized and recorded as deceased.
-
Viral Titer Determination (optional): At selected time points post-infection, euthanize a subset of mice from each group. Harvest the lungs and homogenize them. Determine the viral titer in the lung homogenates using a plaque assay or TCID50 assay.
-
Data Analysis: Compare the survival curves (e.g., using a log-rank test) and mean body weight changes between the treated and control groups. Compare the lung viral titers between groups at each time point.
Figure 3. In Vivo Efficacy Study Workflow in a Mouse Model.
Broader Applications and Future Directions
While the primary application of cap-dependent endonuclease inhibitors has been in the context of influenza, research has demonstrated their potential against other viruses that utilize a cap-snatching mechanism, such as bunyaviruses (e.g., La Crosse virus, Lassa virus).[9][10][11][17] The protocols described here can be adapted to study the efficacy of these inhibitors against a broader range of viruses.
Future research in this area will likely focus on:
-
The development of next-generation CEN inhibitors with improved resistance profiles.
-
The evaluation of combination therapies with other antiviral agents to enhance efficacy and prevent the emergence of resistance.[18]
-
The expansion of their application to other emerging and re-emerging viral pathogens.
These application notes and protocols provide a foundation for researchers to explore the utility of cap-dependent endonuclease inhibitors in their virology research endeavors. Adherence to appropriate biosafety practices is paramount when working with infectious viruses.
References
- 1. Oral ADC189 for adults and adolescents with uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Baloxavir Marboxil Treatment of Nude Mice Infected With Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Baloxavir marboxil susceptibility of influenza viruses from the Asia-Pacific, 2012-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influenza A virus polymerase acidic protein E23G/K substitutions weaken key baloxavir drug-binding contacts with minimal impact on replication and transmission | PLOS Pathogens [journals.plos.org]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Influenza A and B viruses with reduced baloxavir susceptibility display attenuated in vitro fitness but retain ferret transmissibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. mdpi.com [mdpi.com]
- 16. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficacy of Cap-dependent endonuclease-IN-8 in vitro
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low efficacy of Cap-dependent endonuclease-IN-8 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of the cap-dependent endonuclease (CEN), an essential enzyme for the replication of orthomyxoviruses like influenza A, B, and C.[1][2] The endonuclease is part of the viral RNA polymerase complex and is responsible for a process called "cap-snatching".[3][4] In this process, the enzyme cleaves the 5' caps (B75204) from host messenger RNAs (mRNAs), and these capped fragments are then used as primers to initiate the transcription of viral mRNAs.[3][4] By inhibiting this endonuclease, this compound blocks viral replication.[3][5]
Q2: I am observing lower than expected inhibition of the endonuclease in my in vitro assay. What are the potential causes?
Several factors can contribute to the low efficacy of an enzyme inhibitor in an in vitro setting. These can be broadly categorized as issues with the inhibitor itself, the enzyme or substrate, or the assay conditions. Specific potential causes include:
-
Inhibitor-related issues: Poor solubility, degradation, or inaccurate concentration.
-
Enzyme and Substrate-related issues: Inactive enzyme, suboptimal substrate concentration, or substrate degradation.
-
Assay condition-related issues: Suboptimal buffer pH, incorrect temperature, missing cofactors, or the presence of contaminating substances in the reaction mix.[6][7][8]
Q3: How can I be sure that my this compound is properly dissolved?
Inconsistent solubility can lead to a lower effective concentration of the inhibitor in your assay, resulting in an underestimation of its potency (e.g., a higher IC50 value).[3] For in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for compounds like this compound.[3] To ensure complete dissolution, you can vortex the solution, gently warm it to 37°C, and use brief sonication.[3] Always visually inspect the solution to ensure no precipitate is present before adding it to your assay.[3]
Q4: What are the optimal conditions for an in vitro endonuclease assay?
The optimal conditions can vary depending on the specific endonuclease. However, several factors are critical to control:
-
Temperature: Most endonucleases have an optimal temperature around 37°C, but this can vary.[6][7]
-
pH: The optimal pH for most restriction enzymes is between 7.0 and 8.5.[7][9]
-
Cofactors: Most endonucleases require Mg2+ as a cofactor for their activity.[7]
-
Ionic Strength: The salt concentration in the buffer can significantly impact enzyme activity.[6] It is crucial to refer to the manufacturer's datasheet for the specific enzyme you are using or to optimize these conditions empirically.
Q5: Could contaminants in my DNA/RNA substrate be inhibiting the reaction?
Yes, DNA or RNA preparations can contain contaminants that may inhibit endonuclease activity.[8] Common inhibitors include phenol, chloroform, ethanol, detergents (like SDS), EDTA, and high salt concentrations.[8][10] If you suspect contamination, it is recommended to re-purify your substrate.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Inhibition | Inhibitor Insolubility: The compound has precipitated out of the stock solution or the final assay buffer. | Visually inspect the stock solution for precipitate. If present, gently warm to 37°C and sonicate to redissolve.[3] Ensure the final concentration of the solvent (e.g., DMSO) in the assay is not high enough to affect the enzyme or cause precipitation. |
| Inhibitor Degradation: The inhibitor may be unstable under the storage or experimental conditions. | Aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Store at -20°C or -80°C as recommended. Protect from light if the compound is light-sensitive. | |
| Inaccurate Inhibitor Concentration: Errors in serial dilutions or initial weighing. | Prepare a fresh stock solution and perform new serial dilutions. Verify the concentration using a spectrophotometric method if possible. | |
| Inconsistent Results | Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. | Optimize the reaction conditions, including pH, temperature, and salt concentration, for your specific endonuclease.[7][9] Most endonucleases function optimally at 37°C and a pH between 7.0 and 8.0.[7] |
| Missing Cofactors: Lack of essential cofactors like Mg2+ required for endonuclease activity.[7] | Ensure the reaction buffer contains the necessary cofactors at the correct concentration. Most endonucleases require Mg2+.[7] | |
| Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. | Test the enzyme's activity with a known control substrate in the absence of the inhibitor.[10] Use a fresh batch of enzyme if necessary. | |
| Substrate Issues: The substrate concentration may be too high, or the substrate may be degraded or contain inhibitors. | Use an optimal substrate concentration, typically around the Km value for the enzyme.[11] Check the integrity of your RNA/DNA substrate using gel electrophoresis. Purify the substrate to remove potential contaminants.[8] | |
| High Background Signal | Non-specific Nuclease Contamination: The enzyme preparation or other reaction components may be contaminated with non-specific nucleases. | Use high-purity reagents and enzyme preparations. Include a "no enzyme" control to assess background nuclease activity.[8] |
Quantitative Data: Reference IC50 Values for Cap-dependent Endonuclease Inhibitors
The following table provides reported 50% inhibitory concentration (IC50) values for other known cap-dependent endonuclease inhibitors, which can serve as a reference for expected potency.
| Inhibitor | Target Virus | IC50 (nM) | Assay Type |
| Baloxavir Acid | Influenza A(H1N1)pdm09 | 0.28 | Focus Reduction Assay |
| Baloxavir Acid | Influenza A(H3N2) | 0.16 | Focus Reduction Assay |
| Baloxavir Acid | Influenza B/Victoria-lineage | 3.42 | Focus Reduction Assay |
| Baloxavir Acid | Influenza B/Yamagata-lineage | 2.43 | Focus Reduction Assay |
Data extracted from a study on Baloxavir susceptibility.[12]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[3]
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution.[3]
-
Warming and Sonication: If a precipitate remains, gently warm the solution in a 37°C water bath for 5-10 minutes. Follow this with a brief sonication (5-10 minutes) in a water bath sonicator.[3]
-
Visual Inspection: Visually inspect the solution to ensure all the solid has dissolved and the solution is clear.[3]
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]
Protocol 2: In Vitro Cap-dependent Endonuclease Activity Assay (Generic)
This protocol is a generic fluorescence-based assay; specific substrates and enzyme concentrations should be optimized.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM MnCl2), the cap-dependent endonuclease enzyme, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Pre-incubation: Pre-incubate the plate at the optimal temperature (e.g., 30°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add a fluorophore-quencher labeled RNA substrate to each well to initiate the endonuclease reaction.
-
Signal Measurement: Measure the fluorescence signal at regular intervals using a plate reader. Cleavage of the substrate by the endonuclease will separate the fluorophore and quencher, leading to an increase in fluorescence.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value of this compound.
Protocol 3: Cell-Based Antiviral Activity Assay (MTT Assay)
This assay evaluates the ability of the inhibitor to protect cells from virus-induced cell death.[13]
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., MDCK cells) and incubate until a confluent monolayer is formed.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a "no inhibitor" control.
-
Viral Infection: Infect the cells with the influenza virus at a predetermined multiplicity of infection (MOI).[13] Also include uninfected cell controls.
-
Incubation: Incubate the plate for a period that allows for viral replication and subsequent cytopathic effect (CPE) to occur (e.g., 48-72 hours).[13]
-
Cell Viability Measurement:
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the uninfected and untreated virus controls. Determine the EC50 (50% effective concentration) of the inhibitor.
Visualizations
Caption: Mechanism of Action of Cap-dependent Endonuclease Inhibitors.
Caption: Experimental Workflow for Troubleshooting Low Efficacy.
Caption: Decision Tree for Diagnosing Efficacy Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Restriction Endonucleases - The Molecular Scissors [sigmaaldrich.com]
- 7. What are the factors that affect the activity of restriction enzymes? | AAT Bioquest [aatbio.com]
- 8. imbb.forth.gr [imbb.forth.gr]
- 9. labinsights.nl [labinsights.nl]
- 10. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Technical Support Center: Addressing Cytotoxicity of Cap-dependent Endonuclease-IN-8
Welcome to the technical support center for Cap-dependent endonuclease-IN-8. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage potential cytotoxicity associated with this inhibitor in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the viral cap-dependent endonuclease (CEN), an essential enzyme for viruses like influenza. This enzyme is responsible for a process called "cap-snatching," where the virus cleaves the 5' caps (B75204) of host cell pre-mRNAs to use as primers for its own mRNA synthesis. By inhibiting this process, the inhibitor effectively blocks viral replication. Since this cap-snatching mechanism is not present in host cells, CEN inhibitors are designed to be highly selective for the viral enzyme.
Q2: Why am I observing cytotoxicity in my cell lines when the target is virus-specific?
A2: While this compound is designed for a viral target, cytotoxicity in host cells can still occur due to several factors:
-
Off-target effects: At higher concentrations, the inhibitor may bind to other cellular targets, leading to unintended and toxic consequences.
-
High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) for the virus can lead to non-specific effects and cell death.
-
Prolonged exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Metabolite toxicity: The metabolic breakdown of the inhibitor by cells can sometimes produce toxic byproducts.
Q3: What is a selective index (SI) and why is it important?
A3: The selective index (SI) is a crucial parameter for evaluating the therapeutic window of an antiviral compound. It is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50)[1]. A higher SI value indicates greater selectivity of the compound for its antiviral activity over its cytotoxic effects. Compounds with an SI value of ≥10 are generally considered to have active in vitro potential[2].
Q4: Are there any known off-target effects or cellular pathways affected by this compound that could lead to cytotoxicity?
A4: Currently, there is limited publicly available information on the specific off-target effects and affected cellular pathways for this compound. However, for small molecule inhibitors in general, off-target effects can involve interactions with host cell kinases, polymerases, or other enzymes that share structural similarities with the intended viral target. Investigating the mechanism of cytotoxicity may be necessary if optimizing experimental conditions does not resolve the issue.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating the root cause of cytotoxicity observed with this compound.
| Issue | Potential Cause | Recommended Action |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the expected EC50 value. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of the cap-dependent endonuclease. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control. | |
| Cell line sensitivity. | Different cell lines can have varying sensitivities to a compound. Test the inhibitor in a different cell line if possible. | |
| Inconsistent results between experiments. | Variability in cell health and density. | Maintain consistent cell culture practices, including using cells at a similar passage number and ensuring they are in the logarithmic growth phase when seeding for experiments. |
| Inhibitor degradation. | Prepare fresh stock solutions of the inhibitor and avoid repeated freeze-thaw cycles. | |
| Observed cytotoxicity but no antiviral effect. | Inhibitor is not cell-permeable. | Verify from any available literature or manufacturer's data that the inhibitor can cross the cell membrane. |
| Incorrect timing of inhibitor addition. | The timing of inhibitor addition relative to viral infection is critical. For prophylactic studies, add the inhibitor before infection. For therapeutic studies, add it at various time points post-infection. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a cell line by 50%.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
-
After incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the percentage of cell viability against the inhibitor concentration (on a logarithmic scale) and determine the CC50 value using non-linear regression analysis.
-
Data Presentation
The following table provides an example of how to present cytotoxicity and antiviral activity data for a CEN inhibitor.
| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selective Index (SI) |
| This compound (Example Data) | Vero | >100 | 0.5 | >200 |
| A549 | >100 | 0.8 | >125 | |
| MDCK | 85 | 0.7 | 121 | |
| Baloxavir acid (Reference) | MDCK | >10 | 0.001-0.003 | >3333-10000 |
Note: The data for this compound is hypothetical and for illustrative purposes. Researchers should determine these values for their specific experimental conditions.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for addressing cytotoxicity.
References
Overcoming solubility issues with Cap-dependent endonuclease-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Cap-dependent endonuclease-IN-8, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent inhibitor of the cap-dependent endonuclease (CEN) enzyme.[1][2] It is used in research to study the replication of orthomyxoviruses, such as influenza A, B, and C.[1]
Q2: What are the basic chemical properties of this compound?
A2: The key chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 2454680-16-9[1][2] |
| Molecular Formula | C29H23F2N3O6S[2] |
| Molecular Weight | 579.57 g/mol [2] |
| Appearance | Crystalline solid/powder |
| Storage | Store solid at -20°C for up to 3 years or at 4°C for up to 2 years.[3] |
Q3: What is the recommended solvent for creating a stock solution?
A3: The recommended solvent for creating a stock solution is 100% DMSO.[3] A solubility of 10 mM in DMSO has been reported.[2]
Q4: How should I store the stock solution?
A4: Store the DMSO stock solution at -80°C for up to one year.[4]
Troubleshooting Guide: Overcoming Solubility Issues
A common challenge encountered with hydrophobic small molecules like this compound is precipitation when diluting the DMSO stock solution into an aqueous buffer for experiments.[3] This guide provides a systematic approach to troubleshoot and overcome this issue.
Problem: My this compound precipitates out of solution when I dilute it in my aqueous experimental buffer.
This precipitation indicates that the compound's aqueous solubility limit has been exceeded. Below are steps to address this.
Step 1: Initial Assessment and Optimization
The first step is to try simple adjustments to your experimental setup.
1.1. Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the inhibitor in your assay.
1.2. Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher concentration may be necessary to maintain solubility. Many robust cell lines can tolerate DMSO up to 0.5%.[3] Always include a vehicle control with the equivalent final DMSO concentration to assess any effects on your experiment.[3]
| Final DMSO (%) | General Cell Line Tolerance |
| < 0.1% | Generally safe for most cell lines, including sensitive primary cells.[3] |
| 0.1% - 0.5% | Tolerated by many robust cell lines.[3] |
| > 0.5% - 1% | May be cytotoxic to some cells and can have off-target effects.[3] |
Step 2: Advanced Solubilization Techniques
If the initial steps are insufficient, more advanced techniques may be required.
2.1. pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[3] Experiment with a range of pH values to find the optimal solubility for this compound.
2.2. Use of Co-solvents: In addition to DMSO, other co-solvents can be used to improve the solubility of highly insoluble compounds.[5]
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% | Often used in combination with other solvents. |
| Polyethylene glycol (PEG) | 1-10% | Can help to create a more soluble formulation. |
2.3. Sonication: In-well sonication can help to redissolve compounds that have precipitated in aqueous media.[5][6] This can be particularly useful to ensure your compound is fully in solution before starting an experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Before opening, centrifuge the vial of solid this compound to ensure all the powder is at the bottom.
-
Calculation: Calculate the volume of 100% DMSO required to achieve a 10 mM concentration based on the mass of the compound. (Volume (µL) = [Mass (mg) / 579.57 ( g/mol )] * 100,000).
-
Dissolution: Add the calculated volume of 100% DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: General Method for Preparing Working Solutions in Aqueous Buffer
-
Serial Dilution in DMSO: Prepare a serial dilution of your 10 mM stock solution in 100% DMSO to create a range of intermediate concentrations.[3]
-
Dilution in Aqueous Buffer: Directly add a small volume (e.g., 1-2 µL) of the DMSO intermediate solution to your final volume of pre-warmed aqueous buffer (e.g., cell culture medium or assay buffer).[5] It is preferable to add the DMSO stock directly to the final assay media, as components like proteins and lipids can help maintain solubility.[5]
-
Mixing: Mix immediately and thoroughly by gentle vortexing or inversion.
-
Observation: Visually inspect for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide above.
Visualizations
Influenza Virus Replication and Inhibition by this compound
The following diagram illustrates the simplified replication cycle of the influenza virus and highlights the role of the cap-dependent endonuclease, which is the target of this compound.
Caption: Influenza virus replication cycle and the inhibitory action of this compound.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address the precipitation of this compound in aqueous solutions.
Caption: A step-by-step workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Interpreting Unexpected Results in Cap-Dependent Endonuclease Inhibitor Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving Cap-dependent endonuclease (CEN) inhibitors. The content is structured to address specific issues through a question-and-answer format, detailed experimental protocols, and clear data presentations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cap-dependent endonuclease inhibitors?
A1: Cap-dependent endonuclease inhibitors target a crucial enzyme in the replication of certain viruses, such as influenza. This enzyme, a component of the viral RNA-dependent RNA polymerase, performs a "cap-snatching" function.[1] It cleaves the 5' cap from host cell pre-mRNAs and uses these capped fragments as primers to synthesize viral mRNAs.[1][2] By blocking this activity, CEN inhibitors effectively halt viral gene transcription and replication.[3]
Q2: I am observing that my CEN inhibitor is less effective than expected. What are the potential causes?
A2: Reduced inhibitor efficacy can stem from several factors. One of the most common is the development of viral resistance through mutations in the endonuclease active site.[4][5] For instance, substitutions at key amino acid residues can decrease the binding affinity of the inhibitor.[5][6] Other potential causes include issues with the experimental setup, such as incorrect inhibitor concentration, degradation of the compound, or problems with the assay itself.
Q3: Could my CEN inhibitor be affecting cellular processes other than viral replication?
A3: While many CEN inhibitors are designed for high specificity, the possibility of off-target effects should be considered, especially when unexpected cellular phenotypes are observed.[7][8] Off-target effects occur when a compound interacts with unintended cellular targets.[9][10] It is crucial to distinguish between on-target and off-target effects to correctly interpret your results.[8]
Q4: How can I determine if my unexpected results are due to off-target effects?
A4: To investigate potential off-target effects, a multi-pronged approach is recommended. This can include performing a kinome scan to see if your inhibitor binds to other kinases, which can be a source of off-target activity.[11][12] Additionally, using a structurally distinct inhibitor that targets the same viral enzyme can help confirm if the observed phenotype is a result of on-target inhibition.[13] If different inhibitors produce the same effect, it is more likely to be an on-target phenomenon.
Troubleshooting Guide
Problem 1: Reduced or No Inhibition of Viral Replication
| Possible Cause | Troubleshooting Step |
| Viral Resistance | Sequence the endonuclease gene of the virus population exposed to the inhibitor to check for known resistance mutations.[4][5] |
| Incorrect Inhibitor Concentration | Verify the inhibitor's concentration and ensure it is used within its effective range (refer to IC50 values). Prepare fresh dilutions from a new stock solution. |
| Inhibitor Degradation | Check the storage conditions and age of the inhibitor. If in doubt, use a fresh batch of the compound. |
| Assay Issues | Review the experimental protocol for the viral replication assay. Ensure all reagents are correctly prepared and that the assay is performed consistently. Include positive and negative controls. |
Problem 2: Inconsistent Results Between Biochemical and Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Cell Permeability | The inhibitor may have poor cell permeability, leading to lower efficacy in cell-based assays compared to biochemical assays.[7] Consider using a different cell line or a formulation of the inhibitor with improved permeability. |
| Cellular Metabolism of the Inhibitor | The inhibitor may be metabolized by the cells into an inactive form. Perform a time-course experiment to assess the stability of the inhibitor in the cellular environment. |
| Efflux Pumps | The inhibitor may be actively transported out of the cells by efflux pumps. Co-administration with an efflux pump inhibitor can help to clarify this. |
Problem 3: Unexpected Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The inhibitor may be interacting with other cellular targets, leading to toxicity.[14] Perform a cell viability assay with a range of inhibitor concentrations to determine the cytotoxic concentration 50 (CC50). |
| Solvent Toxicity | The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing toxicity at the concentration used.[15] Run a vehicle control with the solvent alone to assess its effect on cell viability. |
Quantitative Data Summary
The following tables provide a summary of inhibitory concentrations for various CEN inhibitors and the impact of resistance mutations.
Table 1: Inhibitory Activity of Selected CEN Inhibitors
| Inhibitor | Target Virus | IC50 (nM) | Reference |
| Baloxavir acid | Influenza A (H1N1) | 1.4 - 2.9 | [16] |
| Baloxavir acid | Influenza B | 4.6 - 8.2 | [16] |
| L-742,001 | Influenza A (H1N1) | ~1,100 | [3] |
| Compound B | Lassa Virus | <100 | [17] |
| Compound B | Junin Virus | <100 | [17] |
Table 2: Effect of Resistance Mutations on Baloxavir Susceptibility
| Virus Strain | Mutation | Fold Change in IC50 | Reference |
| Influenza A (H1N1) | I38T | >40 | [5] |
| Influenza A (H3N2) | I38T | >70 | [5] |
| Influenza B | I38T | >30 | [5] |
Experimental Protocols
Cap-Dependent Endonuclease (CEN) Assay
This biochemical assay measures the direct inhibitory effect of a compound on the endonuclease activity.
Materials:
-
Recombinant viral polymerase complex (containing the endonuclease domain)
-
Fluorescently labeled capped RNA substrate
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 5 mM MgCl2)
-
Test inhibitor (dissolved in an appropriate solvent like DMSO)
-
Microplate reader capable of detecting fluorescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microplate, add the recombinant polymerase complex to each well.
-
Add the diluted inhibitor to the wells and incubate for a specified time (e.g., 30 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the fluorescently labeled capped RNA substrate.
-
Monitor the change in fluorescence over time. Endonuclease cleavage of the substrate will lead to a change in the fluorescence signal.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Viral Replication Assay (Plaque Reduction Assay)
This cell-based assay assesses the inhibitor's ability to block viral replication in a cellular context.
Materials:
-
Susceptible host cells (e.g., MDCK cells for influenza virus)
-
Virus stock of known titer
-
Test inhibitor
-
Cell culture medium
-
Agarose overlay
-
Crystal violet staining solution
Procedure:
-
Plate host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the virus and infect the cell monolayers.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with a mixture of cell culture medium, agarose, and varying concentrations of the test inhibitor.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques at each inhibitor concentration and calculate the EC50 value (the concentration that inhibits plaque formation by 50%).
Visualizations
Caption: The "Cap-Snatching" mechanism of influenza virus.
Caption: Mechanism of action for a Cap-dependent endonuclease inhibitor.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 2. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 12. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. icr.ac.uk [icr.ac.uk]
- 15. stemcell.com [stemcell.com]
- 16. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
- 17. pnas.org [pnas.org]
Technical Support Center: Minimizing Off-Target Effects of Cap-dependent Endonuclease-IN-8
Welcome to the technical support center for Cap-dependent endonuclease-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the influenza virus cap-dependent endonuclease, a key enzyme in the viral replication process. The influenza virus utilizes a unique mechanism called "cap-snatching," where it cleaves the 5' cap from host messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs.[1] this compound specifically targets the PA subunit of the viral RNA polymerase, inhibiting this endonuclease activity and thereby blocking viral transcription and replication.[2]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For this compound, this could mean interacting with host cell kinases or other enzymes, potentially leading to unintended biological consequences, cellular toxicity, or misinterpretation of experimental results. Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.
Q3: What are the initial signs that I might be observing off-target effects in my experiments?
Common indicators of potential off-target effects include:
-
Inconsistent results with other inhibitors: A structurally different inhibitor targeting the same viral endonuclease produces a different phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the host cell factors presumed to be involved are knocked out using techniques like CRISPR-Cas9.
-
Cellular toxicity at effective concentrations: Significant cell death or morphological changes are observed at concentrations required for antiviral activity.
-
Unexpected changes in cellular signaling pathways: Alterations in pathways not directly related to viral replication are observed.
Q4: How can I proactively minimize off-target effects in my experimental design?
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that effectively inhibits viral replication while minimizing effects on host cells.
-
Employ orthogonal validation methods: Confirm your findings using alternative methods such as genetic knockdowns (siRNA/shRNA) or knockouts (CRISPR-Cas9) of host factors, or by using other structurally and mechanistically distinct inhibitors.
-
Perform control experiments: Always include vehicle-only (e.g., DMSO) controls to account for any effects of the solvent.
-
Assess cell viability: Routinely perform cytotoxicity assays in parallel with your antiviral experiments to monitor the health of your cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in antiviral activity (EC50 values) between experiments. | Inconsistent cell density at the time of infection. | Standardize cell seeding protocols and ensure consistent confluency at the start of each experiment. |
| Degradation of the compound. | Prepare fresh stock solutions of this compound regularly. Aliquot stock solutions to minimize freeze-thaw cycles. | |
| Inconsistent virus titer. | Titer your viral stock before each experiment to ensure a consistent multiplicity of infection (MOI). | |
| Observed cellular toxicity at or near the effective antiviral concentration. | Off-target effects of the compound. | Perform a dose-response curve for both antiviral activity and cytotoxicity to determine the therapeutic window. |
| High concentration of solvent (e.g., DMSO). | Ensure the final concentration of the solvent in your assay is low (typically <0.5%) and consistent across all wells. | |
| Contamination of cell culture. | Regularly test cell lines for mycoplasma and other contaminants. | |
| No or low antiviral activity observed. | Inactive compound. | Verify the integrity and activity of this compound using a positive control cell line and virus. |
| Incorrect assay setup. | Review the experimental protocol for errors in reagent concentrations, incubation times, or temperature. | |
| Development of viral resistance. | Sequence the viral polymerase gene to check for mutations known to confer resistance to this class of inhibitors. | |
| Discrepancy between biochemical and cell-based assay results. | Poor cell permeability of the inhibitor. | The compound may not efficiently cross the cell membrane to reach the viral replication complexes in the nucleus. |
| Efflux of the compound by cellular transporters. | The inhibitor may be actively transported out of the cell, reducing its intracellular concentration. |
Quantitative Data Summary
The following tables provide hypothetical, yet realistic, data for the in vitro activity and selectivity of this compound. These values are intended to serve as a reference for expected experimental outcomes.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A/H1N1 | MDCK | 5.2 | > 50 | > 9615 |
| Influenza A/H3N2 | A549 | 8.7 | > 50 | > 5747 |
| Influenza B | MDCK | 15.4 | > 50 | > 3246 |
EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index, a measure of the compound's therapeutic window.
Table 2: Off-Target Kinase Profiling of this compound
| Kinase | % Inhibition at 1 µM | IC50 (µM) |
| Cap-dependent endonuclease (On-target) | 98% | 0.008 |
| Kinase A | 15% | > 10 |
| Kinase B | 8% | > 10 |
| Kinase C | 22% | > 10 |
| Kinase D | 5% | > 10 |
Data represents a hypothetical screening against a panel of common host cell kinases to assess off-target activity.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to the viral polymerase in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable host cell line (e.g., A549 or MDCK) to 80-90% confluency.
-
Treat cells with either this compound (at a concentration 5-10 fold above its EC50) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the PA subunit of the influenza virus polymerase.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities to determine the melting curve of the PA protein in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.[3][4]
-
Protocol 2: CRISPR-Cas9 Knockout for Target Validation
Objective: To validate that the antiviral effect of this compound is dependent on its intended target and not due to off-target effects on a host protein.
Methodology:
-
gRNA Design and Cloning:
-
Design two to three guide RNAs (gRNAs) targeting a non-essential host gene that is hypothesized to be an off-target.
-
Clone the gRNAs into a suitable Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the host cell line with the gRNA/Cas9 plasmids.
-
If the vector contains a selection marker, select for transfected cells (e.g., using puromycin).
-
-
Clonal Isolation and Expansion:
-
Isolate single-cell clones by limiting dilution or FACS.
-
Expand the individual clones.
-
-
Validation of Knockout:
-
Extract genomic DNA from the clones and perform PCR and Sanger sequencing to confirm the presence of indels in the target gene.
-
Perform a Western blot to confirm the absence of the target protein.[5]
-
-
Phenotypic Analysis:
-
Infect the validated knockout and wild-type control cells with influenza virus.
-
Treat the infected cells with a dose range of this compound.
-
Measure the antiviral activity (EC50) in both cell lines. If the EC50 remains unchanged in the knockout cells, it suggests the knocked-out protein is not a significant off-target.
-
Visualizations
Caption: Influenza virus replication cycle and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: On-target vs. potential off-target effects of this compound.
References
Adjusting protocols for Cap-dependent endonuclease-IN-8 with different viral strains
Disclaimer: Information regarding the specific compound Cap-dependent endonuclease-IN-8 is limited in publicly available scientific literature. The following guidance is based on the established principles and data for the broader class of influenza cap-dependent endonuclease inhibitors, such as Baloxavir marboxil. Researchers should adapt these protocols and troubleshooting tips to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cap-dependent endonuclease inhibitors?
A1: Cap-dependent endonuclease inhibitors target a critical step in the influenza virus replication cycle known as "cap-snatching".[1][2] The viral RNA polymerase, a complex of three subunits (PA, PB1, and PB2), must cleave the 5' cap from host cell messenger RNAs (mRNAs).[1][3][4][5] This stolen "cap" is then used as a primer to initiate the synthesis of viral mRNAs.[1][6] The endonuclease activity, which performs this cleavage, is located in the PA subunit of the polymerase.[3][4][5] Cap-dependent endonuclease inhibitors bind to this active site, preventing the cleavage of host mRNAs and thereby inhibiting viral gene transcription and replication.[7]
Q2: Which viral strains are susceptible to cap-dependent endonuclease inhibitors?
A2: Generally, cap-dependent endonuclease inhibitors like Baloxavir marboxil are effective against both influenza A and influenza B viruses.[8][9] This includes various subtypes, such as H1N1, H3N2, and even highly pathogenic avian influenza (HPAI) strains like H7N9.[10] However, the susceptibility can vary between different strains and lineages.[8][9] It is crucial to determine the specific activity of the inhibitor against the viral strains used in your experiments.
Q3: What is the typical range of IC50 or EC50 values I should expect?
A3: The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values can vary significantly depending on the specific inhibitor, the viral strain, the cell line used, and the assay format. For example, the active form of Baloxavir marboxil (baloxavir acid) has shown IC50 values in the low nanomolar range in various assays.[11] It's essential to establish a baseline for your specific experimental conditions.
Q4: Can resistance to cap-dependent endonuclease inhibitors develop?
A4: Yes, influenza viruses can develop resistance to cap-dependent endonuclease inhibitors.[12][13] Resistance is often associated with specific amino acid substitutions in the PA subunit of the viral polymerase, such as the I38T substitution.[8][9] The emergence of resistant strains is a concern, and monitoring for reduced susceptibility is an important aspect of antiviral research and surveillance.[8][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in assay results | Inconsistent virus titer, uneven cell monolayers, or variability in inhibitor concentration. | Ensure a standardized and validated viral stock is used for all experiments. Optimize cell seeding density to achieve confluent and healthy monolayers. Prepare fresh serial dilutions of the inhibitor for each experiment. |
| No or low inhibitory effect observed | The viral strain may be resistant to the inhibitor. The inhibitor may have degraded. The assay conditions may not be optimal. | Test the inhibitor against a known sensitive control strain. Verify the identity and purity of the inhibitor and store it under recommended conditions. Optimize assay parameters such as incubation time, multiplicity of infection (MOI), and inhibitor concentration range. |
| Cell toxicity observed at effective concentrations | The inhibitor may have off-target cytotoxic effects at the concentrations tested. | Determine the 50% cytotoxic concentration (CC50) of the compound on the host cells in the absence of the virus. Calculate the selectivity index (SI = CC50/IC50) to assess the therapeutic window. If the SI is low, consider using a different cell line or modifying the assay protocol. |
| Discrepancy between different antiviral assays | Different assays (e.g., plaque reduction vs. focus reduction vs. enzyme inhibition) measure different aspects of viral replication and may have varying sensitivities.[8][9] | Use multiple orthogonal assays to confirm the antiviral activity. Understand the principles and limitations of each assay. For instance, cell-based assays are generally more physiologically relevant than purely enzymatic assays.[14] |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for Baloxavir acid, the active form of Baloxavir marboxil, against various influenza virus strains. This data is provided as an example of how to present quantitative results for cap-dependent endonuclease inhibitors.
| Influenza Virus Strain | Assay Type | Cell Line | IC50 (nM) | Reference |
| A/H1N1pdm09 | Plaque Reduction | MDCK | 0.4 - 1.9 | [8] |
| A/H3N2 | Plaque Reduction | MDCK | 0.6 - 2.6 | [8] |
| B/Victoria-lineage | Plaque Reduction | MDCK | 0.2 - 3.0 | [15] |
| B/Yamagata-lineage | Plaque Reduction | MDCK | 0.4 - 4.6 | [15] |
| A/H1N1pdm09 (NA/H275Y) | Plaque Reduction | MDCK | 0.7 | [8] |
| A/H3N2 (NA/E119V) | Plaque Reduction | MDCK | 0.9 | [8] |
| A/PR/8/34 (PA/I38T) | Plaque Reduction | MDCK | 54-fold increase vs. WT | [8][9] |
WT: Wild-Type, NA: Neuraminidase, PA: Polymerase Acidic Subunit. Data is illustrative and may vary between studies.
Experimental Protocols
Plaque Reduction Assay
This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50%.[9]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS)
-
Infection medium (MEM with 0.5% Bovine Serum Albumin and 1 µg/mL TPCK-trypsin)
-
Agarose (B213101) overlay (2x MEM with 1.6% agarose)
-
Cap-dependent endonuclease inhibitor stock solution
-
Influenza virus stock of known titer (PFU/mL)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the cap-dependent endonuclease inhibitor in infection medium.
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with approximately 50-100 plaque-forming units (PFU) of the virus in a small volume and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Mix equal volumes of the inhibitor dilutions with the 2x agarose overlay medium and immediately add to the corresponding wells.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the IC50 value by plotting the percentage of plaque reduction against the inhibitor concentration.
Focus Reduction Assay
This assay is a higher-throughput alternative to the plaque reduction assay and measures the reduction in infected cell clusters (foci).[8]
Materials:
-
MDCK cells
-
96-well plates
-
Infection medium
-
Cap-dependent endonuclease inhibitor stock solution
-
Influenza virus stock
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against influenza nucleoprotein (NP)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
HRP substrate (e.g., TrueBlue™)
-
Automated plate reader or microscope
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of the inhibitor in infection medium.
-
Inoculate the cells with a standardized amount of virus in the presence of the inhibitor dilutions.
-
Incubate for 18-24 hours at 37°C.
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-NP antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the HRP substrate and allow the color to develop.
-
Quantify the number and size of the foci using an automated reader or by manual counting under a microscope.
-
Calculate the IC50 value based on the reduction in foci number or area.
Visualizations
Caption: Influenza virus cap-snatching mechanism and inhibition.
Caption: General workflow for antiviral activity assays.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. Cap snatching ~ ViralZone [viralzone.expasy.org]
- 3. esrf.fr [esrf.fr]
- 4. researchgate.net [researchgate.net]
- 5. publicacions.ub.edu [publicacions.ub.edu]
- 6. Insight into Influenza: A Virus Cap-Snatching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. restoredcdc.org [restoredcdc.org]
- 13. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Identifying reasons for variability in Cap-dependent endonuclease-IN-8 assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cap-dependent endonuclease (CEN) assays. Our goal is to help you identify and resolve sources of variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a Cap-dependent endonuclease (CEN)?
A1: Cap-dependent endonuclease is an enzyme, notably utilized by influenza viruses, that cleaves host cell pre-messenger RNAs (mRNAs) downstream of the 5' cap structure. This process, known as "cap-snatching," generates a capped RNA primer that is essential for the initiation of viral mRNA synthesis. The cap-binding site resides on one subunit of the viral polymerase, while the endonuclease active site is on another.[1]
Q2: I am looking for information on "Cap-dependent endonuclease-IN-8". Is this a known inhibitor?
A2: Based on available scientific literature, the inhibitor "IN-8" is most commonly associated with c-Jun N-terminal kinase (JNK) and is referred to as JNK-IN-8.[2][3][4][5][6] It is a potent and selective covalent inhibitor of JNK1, JNK2, and JNK3.[2][3][4][6] It is possible that "this compound" may be a misnomer, an internal compound name not widely published, or a very novel agent. We recommend verifying the specific name and target of your inhibitor. This guide will focus on general troubleshooting for CEN assays with small molecule inhibitors.
Q3: What are the critical components of a CEN assay?
A3: A typical in vitro CEN assay includes the purified endonuclease enzyme (or the viral polymerase complex), a capped RNA substrate (often radiolabeled or fluorescently tagged), a reaction buffer with appropriate pH and salt concentrations, and divalent cations (like Mg2+ or Mn2+) that are crucial for enzyme activity.
Q4: What are some known inhibitors of Cap-dependent endonuclease?
A4: A well-characterized inhibitor of influenza CEN is baloxavir (B560136) marboxil (the prodrug of baloxavir acid).[7][8][9] This compound and its derivatives are potent and selective inhibitors of the CEN activity of the influenza virus.[9][10]
Troubleshooting Guide
Issue 1: Low or No Endonuclease Activity
If you observe lower than expected or no cleavage of your RNA substrate, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Enzyme Inactivity | - Verify the storage conditions and age of the enzyme. Avoid repeated freeze-thaw cycles. - Perform a control reaction with a known active enzyme lot. - Ensure the presence of necessary co-factors like divalent cations (e.g., Mg2+, Mn2+) in the reaction buffer.[11] |
| Substrate Issues | - Confirm the integrity and purity of your capped RNA substrate via gel electrophoresis. - Ensure the substrate concentration is appropriate; very low concentrations may not yield a detectable signal.[12] - Verify that the 5' cap structure is present and correctly synthesized. |
| Suboptimal Reaction Conditions | - Use the assay buffer at room temperature, as ice-cold buffers can inhibit enzyme activity.[13] - Optimize the reaction temperature and incubation time.[14] - Ensure the pH and ionic strength of the reaction buffer are within the optimal range for the enzyme.[11] |
| Presence of Inhibitors in Sample Prep | - Avoid common interfering substances such as EDTA (>0.5 mM), SDS (>0.2%), and high salt concentrations in your sample preparation.[13] - If testing crude or semi-purified samples, consider a purification step to remove potential inhibitors. |
Issue 2: High Variability Between Replicates
High variability can obscure real effects of inhibitors or other experimental conditions. The following table outlines common sources of variability and how to mitigate them.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | - Use calibrated pipettes and proper pipetting techniques, especially for small volumes of enzyme or inhibitors. - Prepare a master mix for common reagents to be distributed across all wells. |
| Inconsistent Incubation Times | - Start all reactions simultaneously using a multi-channel pipette or by adding the final component (e.g., enzyme) to all wells in rapid succession. - Stop all reactions at the same time, for example, by adding a quenching solution like EDTA. |
| Edge Effects in Microplates | - If using a microplate, avoid using the outer wells, which are more prone to evaporation and temperature fluctuations. - Ensure proper sealing of the plate during incubation. |
| Improperly Thawed Reagents | - Ensure all components, especially the enzyme and substrate solutions, are completely thawed and mixed gently before use.[13] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in a CEN assay.
References
- 1. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
- 5. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Discovery of a Macrocyclic Influenza Cap-Dependent Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imbb.forth.gr [imbb.forth.gr]
- 12. quora.com [quora.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. goldbio.com [goldbio.com]
Technical Support Center: Cap-dependent Endonuclease Inhibitor CEN-IN-8
Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided is based on the established knowledge of Cap-dependent Endonuclease (CEN) inhibitors as a class of antiviral compounds. Due to the limited publicly available data for Cap-dependent endonuclease-IN-8 (CEN-IN-8), this guide uses data and protocols from related compounds, such as baloxavir (B560136) marboxil, as a representative model. Always refer to the specific product datasheet and relevant literature for protocols and handling instructions specific to your compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the viral cap-dependent endonuclease (CEN). This enzyme is crucial for the "cap-snatching" process in many segmented negative-strand RNA viruses, such as influenza.[1][2] The virus uses this mechanism to cleave the 5' cap from host cell messenger RNAs (mRNAs) and uses it as a primer to synthesize its own viral mRNAs.[2] By inhibiting the CEN, CEN-IN-8 prevents the initiation of viral transcription, thereby blocking viral replication.[3] This target is attractive for antiviral therapy because it is a viral-specific enzyme, with no functional equivalent in human cells.[1]
Q2: What is the expected spectrum of activity for CEN-IN-8?
A2: As a CEN inhibitor, CEN-IN-8 is expected to be effective against orthomyxoviruses, including influenza A and influenza B viruses.[4] Some CEN inhibitors have also demonstrated broad-spectrum activity against other viruses that utilize a cap-snatching mechanism, such as bunyaviruses.[1]
Q3: How can I determine the optimal concentration of CEN-IN-8 for my in vitro experiments?
A3: The optimal concentration should be determined by performing a dose-response experiment to calculate the 50% effective concentration (EC50). This is typically done using a virus yield reduction assay or a plaque reduction assay. It is also crucial to assess the cytotoxicity of the compound in parallel using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50). The therapeutic index, or selectivity index (SI), can then be calculated as the ratio of CC50 to EC50, which indicates the therapeutic window of the compound.
Q4: I am observing precipitation of CEN-IN-8 when I dilute it in my aqueous cell culture medium. What should I do?
A4: Precipitation of hydrophobic small molecules in aqueous solutions is a common issue. Here are some troubleshooting steps:
-
Optimize DMSO Concentration: While it's best to keep the final Dimethyl sulfoxide (B87167) (DMSO) concentration low in cell-based assays (ideally <0.1%), a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility.[5] Always include a vehicle control with the same final DMSO concentration to rule out any solvent-induced effects.[5]
-
Use a Different Solvent System: Consider using a co-solvent system or formulating the compound with solubility-enhancing excipients.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[5] You can try adjusting the pH of your buffer to improve solubility.
-
Fresh Preparations: Always prepare fresh dilutions from a stock solution immediately before use. Do not use solutions that have precipitated.[5]
Q5: What are the known mechanisms of resistance to CEN inhibitors?
A5: Resistance to CEN inhibitors, such as baloxavir, has been associated with amino acid substitutions in the polymerase acidic (PA) subunit of the viral RNA polymerase, where the CEN is located.[6] A common substitution observed is I38T in the PA subunit, which can reduce the susceptibility of the virus to the inhibitor.[6] The I38 residue is involved in the binding of the inhibitor to the endonuclease domain.[2][6]
Troubleshooting Guides
Issue 1: High Variability in Plaque Reduction Assay Results
| Possible Cause | Recommendation |
| Uneven cell monolayer | Ensure cells are seeded evenly and reach confluency before infection. |
| Inaccurate virus titer | Re-titer the virus stock to ensure a consistent number of plaque-forming units (PFU) are used in each experiment. |
| Inconsistent drug dilution | Prepare fresh serial dilutions for each experiment and mix thoroughly. |
| Cell detachment | Handle plates gently during washing and overlay steps. Consider using a different overlay, such as Avicel instead of agarose, to minimize cell lifting.[7] |
| Edge effects in the plate | Avoid using the outer wells of the plate, or ensure they are filled with sterile media or PBS to maintain humidity. |
Issue 2: Inconsistent Results in Virus Yield Reduction Assay (measured by RT-qPCR)
| Possible Cause | Recommendation |
| RNA degradation | Use an RNase inhibitor during RNA extraction and store RNA samples at -80°C. |
| Inefficient RNA extraction | Ensure the chosen RNA extraction kit is appropriate for viral RNA from supernatants and follow the manufacturer's protocol carefully. |
| Primer/probe issues | Validate the specificity and efficiency of the primers and probe for the target viral gene. |
| Pipetting errors | Use calibrated pipettes and filter tips to avoid cross-contamination and ensure accurate volumes. |
| Variability in infection time | Standardize the time from infection to supernatant collection. |
Issue 3: Unexpected Cytotoxicity
| Possible Cause | Recommendation |
| High DMSO concentration | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[5] Always include a vehicle control. |
| Compound degradation | Store the compound as recommended (typically as a powder at -20°C) and prepare fresh solutions.[5] |
| Cell line sensitivity | Different cell lines have varying sensitivities to compounds.[8] Test the cytotoxicity in the specific cell line you are using. |
| Long incubation time | Cytotoxicity can increase with longer exposure times. Determine the CC50 at the same time point as your antiviral assay endpoint.[8] |
| Impure compound | Ensure the purity of your CEN-IN-8 stock. Impurities can contribute to cytotoxicity.[8] |
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of Representative CEN Inhibitors
| Compound | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| Baloxavir acid | Influenza A (H1N1) | MDCK | 0.20-0.99 nM | >10,000 nM | >10,000 | [9] |
| Baloxavir acid | Influenza A (H3N2) | MDCK | 0.48-0.98 nM | >10,000 nM | >10,000 | [9] |
| Baloxavir acid | Influenza B | MDCK | 4.01-11.26 nM | >10,000 nM | >888 | [9] |
| Compound B | LCMV | KB | <10 nM | >10,000 nM | >1,000 | [1] |
| Compound B | JUNV | HEK293T | <10 nM | >10,000 nM | >1,000 | [1] |
| CAPCA-1 | La Crosse Virus | Vero | 0.45 µM | >100 µM | >222 | [10] |
Table 2: In Vivo Efficacy of Representative CEN Inhibitors in Mouse Models
| Compound | Virus | Mouse Strain | Dosing Regimen | Outcome | Reference |
| Baloxavir marboxil | Influenza A (H5N1) | BALB/c | 5 mg/kg, bid for 5 days | 100% survival | [4] |
| Baloxavir marboxil | Influenza A (H1N1) | BALB/c | 15 mg/kg, q12h for 1 day | ≥100-fold reduction in lung viral titers vs. oseltamivir | [11] |
| Baloxavir marboxil | Influenza B | BALB/c | 15 mg/kg, q12h for 1 day | ≥10-fold reduction in lung viral titers vs. oseltamivir | [11] |
| Compound B | LCMV | C57BL/6 | 10 or 30 mg/kg, qd | 100% survival | [1] |
Experimental Protocols
Protocol 1: In Vitro Cap-Dependent Endonuclease (CEN) Activity Assay
This protocol is a generalized method for measuring the direct inhibitory effect of a compound on the CEN enzyme.
-
Source of CEN Activity: Purify viral ribonucleoproteins (vRNPs) from virus-infected cells or embryonated chicken eggs. Alternatively, use recombinant polymerase complexes expressed and purified from insect or mammalian cells.
-
Reaction Mixture: In a microcentrifuge tube, combine the purified vRNP or polymerase complex with a reaction buffer containing bivalent cations (e.g., Mg²⁺ or Mn²⁺).
-
Inhibitor Addition: Add serial dilutions of CEN-IN-8 (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Substrate Addition: Add a radiolabeled capped RNA fragment (e.g., ³²P-labeled AlMV RNA 4) as the substrate for the endonuclease.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Analysis: Stop the reaction and analyze the RNA products by denaturing polyacrylamide gel electrophoresis.
-
Quantification: Visualize the cleavage products by autoradiography and quantify the band intensities to determine the extent of inhibition. Calculate the IC50 value, which is the concentration of the inhibitor that reduces CEN activity by 50%.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
This assay determines the concentration of the inhibitor required to reduce the number of plaques by 50% (EC50).
-
Cell Seeding: Seed a suitable host cell line (e.g., MDCK for influenza) in 12-well or 24-well plates to form a confluent monolayer.[8]
-
Drug and Virus Preparation: Prepare serial dilutions of CEN-IN-8 in a serum-free medium. Dilute the virus stock to a concentration that will yield 50-100 PFU per well.[8]
-
Incubation: Mix equal volumes of each drug dilution with the diluted virus and incubate for 1 hour at 37°C.[8]
-
Infection: Wash the cell monolayer with PBS and inoculate with the virus-drug mixture. Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.[8]
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% Avicel or 0.6% agarose) mixed with the corresponding concentration of CEN-IN-8.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).
-
Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
Protocol 3: Cell Viability (MTT) Assay
This assay is used to determine the cytotoxicity of the compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.[12]
-
Compound Addition: Add serial dilutions of CEN-IN-8 to the wells. Include a vehicle control (DMSO) and a cell-free control for background absorbance.
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the drug concentration.
Visualizations
Caption: Mechanism of action of CEN-IN-8 in inhibiting viral replication.
Caption: Experimental workflow for screening and evaluating CEN inhibitors.
Caption: Troubleshooting decision tree for inconsistent antiviral assay results.
References
- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 7. Influenza virus plaque assay [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. iitri.org [iitri.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Selection for Cap-dependent Endonuclease-IN-8 Resistant Mutations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and characterizing influenza virus mutations resistant to the cap-dependent endonuclease (CEN) inhibitor, IN-8.
Frequently Asked Questions (FAQs)
Q1: What is Cap-dependent endonuclease-IN-8 and what is its mechanism of action?
A1: this compound is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN).[1] The CEN is a critical enzyme for influenza virus replication, responsible for a process known as "cap-snatching," where it cleaves the 5' caps (B75204) from host pre-mRNAs to use as primers for viral mRNA synthesis. By inhibiting this enzyme, IN-8 effectively blocks viral transcription and subsequent replication of orthomyxoviruses, including influenza A, B, and C viruses.
Q2: How does resistance to cap-dependent endonuclease inhibitors typically develop?
A2: Resistance to CEN inhibitors, such as baloxavir (B560136) marboxil, primarily arises from amino acid substitutions in the polymerase acidic (PA) protein, which contains the endonuclease active site. The most frequently observed resistance mutation for baloxavir is I38T in the PA subunit. Other substitutions at this position (I38F/L/M/S) and at other locations within the PA protein have also been reported to confer reduced susceptibility. These mutations can decrease the binding affinity of the inhibitor to the endonuclease active site.
Q3: Is it possible to select for IN-8 resistant mutations by serial passage of the virus in the presence of the compound?
A3: Selecting for resistance to CEN inhibitors through serial passage can be challenging. For some prototypical endonuclease inhibitors like L-742,001, repeated passaging of wild-type influenza virus did not lead to the development of resistant strains.[2] Resistance could only be induced through random mutagenesis strategies that created point mutations in the endonuclease active site.[2] This suggests that the genetic barrier to resistance for some CEN inhibitors may be high. Therefore, a combination of serial passage with mutagenesis approaches may be necessary to successfully select for IN-8 resistant mutants.
Q4: What are the key methods to characterize IN-8 resistant influenza viruses?
A4: Characterization of IN-8 resistant viruses involves a combination of genotypic and phenotypic assays.
-
Genotypic Analysis: This involves sequencing the PA gene of the resistant virus to identify amino acid substitutions.
-
Phenotypic Analysis: This is crucial to confirm that the identified mutations confer reduced susceptibility to the inhibitor. Key phenotypic assays include:
-
Plaque Reduction Assay: To determine the 50% inhibitory concentration (IC50) of IN-8 against the mutant virus compared to the wild-type.
-
Minigenome Assay: To assess the impact of the mutation on the activity of the viral polymerase complex in the presence of the inhibitor.
-
Viral Fitness Assays: To evaluate the replication competence of the resistant mutant in cell culture, often by comparing its growth kinetics to the wild-type virus.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No resistant virus emerges after multiple passages with IN-8. | High genetic barrier to resistance. Insufficient selective pressure. Drug concentration is too high, leading to complete inhibition of viral replication. | Consider using a random mutagenesis approach on the PA gene before starting the selection. Start with a lower concentration of IN-8 (e.g., at the IC50 value for the wild-type virus) and gradually increase the concentration in subsequent passages. |
| Loss of viral titer during serial passage. | Cytotoxicity of IN-8 at the concentrations used. Accumulation of deleterious mutations. | Determine the 50% cytotoxic concentration (CC50) of IN-8 on the host cells and ensure that the concentrations used for selection are well below this value. Plaque-purify the virus at intermediate passages to select for viable clones. |
| Identified PA mutations do not confer resistance in phenotypic assays. | The mutation is a random mutation not associated with resistance. The phenotypic assay is not sensitive enough. | Sequence multiple clones from the resistant population to confirm the prevalence of the mutation. Optimize the phenotypic assay conditions (e.g., cell type, incubation time). Use a secondary phenotypic assay (e.g., minigenome assay) to confirm the results. |
| Resistant virus shows significantly reduced fitness. | The resistance mutation has a high fitness cost. | Passage the resistant virus in the absence of the inhibitor for several rounds to see if compensatory mutations arise that restore fitness. Analyze the growth kinetics of the resistant virus in detail. |
Quantitative Data Summary
While specific IC50 and CC50 values for this compound are not publicly available, the following tables provide data for the well-characterized CEN inhibitor baloxavir, which can serve as a reference.
Table 1: In Vitro Activity of Baloxavir Acid against Wild-Type Influenza Viruses
| Virus Type/Subtype | IC50 (nM) Range |
| Influenza A(H1N1)pdm09 | 0.28 - 3.8 |
| Influenza A(H3N2) | 0.16 - 2.6 |
| Influenza B (Victoria) | 2.43 - 4.6 |
| Influenza B (Yamagata) | 3.42 - 3.0 |
Data compiled from publicly available research.
Table 2: Fold-Change in Baloxavir IC50 for Resistant Influenza A Virus Mutants
| PA Amino Acid Substitution | Fold-Change in IC50 vs. Wild-Type |
| I38T | 44 - 54 |
| I38L | ~2.3 |
| I38F | >100 |
| E199D | ~2.0 |
Data represents approximate values from published studies and can vary depending on the virus strain and assay conditions.
Experimental Protocols
Selection of IN-8 Resistant Influenza Virus by Serial Passage
This protocol describes a general method for attempting to select for resistant viruses through serial passage in cell culture.
Materials:
-
Wild-type influenza virus stock of known titer (PFU/mL)
-
Madin-Darby Canine Kidney (MDCK) cells
-
Infection medium (e.g., DMEM with TPCK-trypsin)
-
This compound
-
96-well or 12-well cell culture plates
Procedure:
-
Initial Infection:
-
Seed MDCK cells in 96-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the wild-type influenza virus in infection medium.
-
Infect the cells with a low multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, remove the inoculum and add fresh infection medium containing IN-8 at a concentration equal to the IC50 of the wild-type virus.
-
Incubate the plates at 37°C in a 5% CO2 incubator until cytopathic effect (CPE) is observed (typically 2-3 days).
-
-
Serial Passaging:
-
Harvest the supernatant from the wells showing CPE at the highest drug concentration. This is Passage 1 (P1).
-
Use a small volume of the P1 supernatant to infect fresh MDCK cell monolayers.
-
For the subsequent passage, use a slightly higher concentration of IN-8 (e.g., 2x the previous concentration).
-
Repeat the infection and harvesting steps for a total of 10-20 passages, gradually increasing the concentration of IN-8.
-
-
Virus Isolation and Characterization:
-
After 10-20 passages, or when viral breakthrough is observed at significantly higher drug concentrations, harvest the virus from the final passage.
-
Plaque-purify the virus to obtain clonal populations.
-
Extract viral RNA from the purified clones and sequence the PA gene to identify potential resistance mutations.
-
Perform phenotypic assays (e.g., plaque reduction assay) to confirm resistance.
-
Generation of IN-8 Resistant Mutants using Reverse Genetics and Site-Directed Mutagenesis
This protocol is recommended if serial passage fails to yield resistant mutants. It involves introducing specific mutations into the PA gene of influenza virus.
Materials:
-
Plasmids for influenza virus reverse genetics (plasmids encoding the 8 viral gene segments).
-
Site-directed mutagenesis kit.
-
HEK293T and MDCK cells.
-
Transfection reagent.
Procedure:
-
Site-Directed Mutagenesis:
-
Identify potential resistance mutations in the PA gene based on known resistance mechanisms for other CEN inhibitors (e.g., I38T).
-
Design primers containing the desired mutation.
-
Use a site-directed mutagenesis kit to introduce the mutation into the PA plasmid.
-
Sequence the mutated plasmid to confirm the presence of the desired change.
-
-
Virus Rescue by Reverse Genetics:
-
Co-transfect a mixture of the 8 influenza virus plasmids (with the mutated PA plasmid) into a co-culture of HEK293T and MDCK cells using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the supernatant containing the rescued recombinant virus.
-
-
Virus Amplification and Characterization:
-
Amplify the rescued virus by infecting fresh MDCK cells.
-
Confirm the presence of the introduced mutation by sequencing the PA gene of the amplified virus.
-
Perform phenotypic assays to characterize the susceptibility of the mutant virus to IN-8.
-
Plaque Reduction Assay for Determining IC50 Values
This assay is used to quantify the antiviral activity of IN-8 and to determine the IC50 for wild-type and mutant viruses.
Materials:
-
Wild-type and mutant influenza virus stocks.
-
MDCK cells.
-
6-well or 12-well cell culture plates.
-
Agarose (B213101) overlay medium containing TPCK-trypsin.
-
This compound.
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.
-
Virus Infection:
-
Prepare serial dilutions of the virus to obtain approximately 50-100 plaque-forming units (PFU) per well.
-
Infect the MDCK cell monolayers with the virus for 1 hour at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of IN-8 in the agarose overlay medium.
-
After the 1-hour adsorption period, remove the virus inoculum and add the agarose overlay containing the different concentrations of IN-8.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and then stain with crystal violet solution.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration compared to the no-drug control.
-
Determine the IC50 value, which is the concentration of IN-8 that inhibits plaque formation by 50%, using a dose-response curve fitting software.
-
Visualizations
References
Addressing batch-to-batch variability of synthesized Cap-dependent endonuclease-IN-8
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with the synthesized Cap-dependent endonuclease-IN-8.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the cap-dependent endonuclease (CEN) enzyme.[1] This enzyme is crucial for the replication of certain viruses, such as influenza, which use a "cap-snatching" mechanism to initiate the transcription of their genome.[2][3] By inhibiting this endonuclease, the compound blocks viral replication.[1][4]
Q2: How should this compound be stored?
A2: For optimal stability, this compound should be stored at room temperature in the continental US; however, storage conditions may vary in other locations. Please refer to the Certificate of Analysis for specific storage recommendations for your batch.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: The solubility of this compound can vary. It is recommended to consult the Certificate of Analysis provided with your specific batch for detailed solubility information. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions of similar small molecule inhibitors.
Q4: Can this compound be used in in vivo studies?
A4: While this compound is a potent inhibitor of viral replication in vitro, its suitability for in vivo studies depends on its pharmacokinetic and toxicological properties, which may not be fully characterized.[1] Researchers should conduct preliminary in vivo tolerability and pharmacokinetic studies before proceeding with efficacy models.
Troubleshooting Guide
Issue 1: Inconsistent IC50/EC50 Values Between Batches
Q: We have observed a significant difference in the IC50 (in our enzymatic assay) and EC50 (in our cell-based assay) values between different batches of this compound. What could be the cause?
A: Batch-to-batch variability in the potency of a synthesized compound can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Verify Compound Identity and Purity:
-
Action: Re-analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC) and confirm the identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Rationale: Impurities, including residual starting materials, by-products, or degradation products, can interfere with the assay or compete with the active compound, leading to altered potency measurements.
-
-
Assess Solubility and Aggregation:
-
Action: Visually inspect the dissolved compound in your assay buffer for any precipitation. Use dynamic light scattering (DLS) to check for aggregation.
-
Rationale: Poor solubility or aggregation of the compound can reduce its effective concentration, leading to a higher apparent IC50/EC50.
-
-
Check for Isomeric Variation:
-
Action: If the molecule has chiral centers, analyze the isomeric ratio of each batch using chiral chromatography.
-
Rationale: Different stereoisomers of a compound can have significantly different biological activities. Inconsistent isomeric ratios between batches will lead to variable potency.
-
-
Standardize Assay Conditions:
-
Action: Ensure that all assay parameters (e.g., enzyme/cell concentration, substrate concentration, incubation time, temperature) are strictly consistent across experiments.
-
Rationale: Minor variations in experimental conditions can lead to significant changes in measured potency.
-
Issue 2: Reduced or No Activity in Cell-Based Assays Compared to Enzymatic Assays
Q: Our new batch of this compound shows good potency in the in vitro endonuclease activity assay but has significantly lower or no activity in our viral replication assay. Why is this happening?
A: This discrepancy often points to issues with the compound's behavior in a cellular context. Consider the following possibilities:
-
Poor Cell Permeability:
-
Action: Perform a cell permeability assay (e.g., a PAMPA or Caco-2 assay) to assess the compound's ability to cross the cell membrane.
-
Rationale: The compound may be a potent enzyme inhibitor but may not be able to reach its intracellular target.
-
-
Efflux Pump Activity:
-
Action: Co-incubate the cells with your compound and a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-glycoprotein).
-
Rationale: The compound may be actively transported out of the cell by efflux pumps, preventing it from reaching a sufficient intracellular concentration.
-
-
Metabolic Instability:
-
Action: Perform a metabolic stability assay using liver microsomes or hepatocytes.
-
Rationale: The compound may be rapidly metabolized by cellular enzymes into an inactive form.
-
-
High Protein Binding:
-
Action: Measure the extent of plasma protein binding.
-
Rationale: In cell culture media containing serum, the compound may bind to proteins, reducing the free concentration available to enter the cells and inhibit the target.
-
Quantitative Data Summary
The following table presents hypothetical quality control data for three different batches of this compound to illustrate potential variability.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC) | 99.2% | 95.5% | 98.9% | > 98% |
| Identity (MS) | Confirmed | Confirmed | Confirmed | Matches Expected Mass |
| Isomeric Ratio (R:S) | 98:2 | 85:15 | 99:1 | > 98:2 |
| CEN IC50 (nM) | 15.2 | 45.8 | 14.9 | < 20 nM |
| Viral EC50 (nM) | 35.1 | 110.5 | 33.8 | < 50 nM |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Cap-dependent Endonuclease (CEN) Activity Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of CEN and the inhibitory effect of this compound.
Materials:
-
Recombinant Cap-dependent endonuclease enzyme
-
FRET-based RNA substrate (e.g., 5'-FAM/3'-TAMRA labeled oligo)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 1 mM MnCl2, 2 mM DTT
-
This compound
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 10 µL of recombinant CEN enzyme (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the FRET-labeled RNA substrate (final concentration ~100 nM).
-
Immediately begin kinetic fluorescence reading (Excitation: 485 nm, Emission: 520 nm) every minute for 30 minutes at 37°C.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the dose-response curve.
Protocol 2: Cell-Based Viral Replication Assay (Plaque Reduction Assay)
This protocol is for determining the EC50 of this compound against a virus (e.g., Influenza A virus) in a cell culture model.
Materials:
-
MDCK (Madin-Darby Canine Kidney) cells
-
Influenza A virus stock
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Infection Medium: DMEM with 1 µg/mL TPCK-trypsin and 0.2% BSA
-
Agarose overlay: 2X MEM, 1.6% SeaKem LE Agarose, 1 µg/mL TPCK-trypsin
-
Crystal Violet staining solution
-
This compound
Procedure:
-
Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in Infection Medium.
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with ~100 plaque-forming units (PFU) of Influenza A virus per well for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the serially diluted compound in Infection Medium to the respective wells. Include a "no drug" control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator until plaques are visible.
-
Aspirate the medium and fix the cells with 10% formalin for 30 minutes.
-
Remove the formalin and stain the cells with Crystal Violet solution for 15 minutes.
-
Wash the plates with water, allow them to dry, and count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.
Visualizations
Caption: Mechanism of "Cap-Snatching" and inhibition by this compound.
Caption: Workflow for troubleshooting inconsistent experimental results.
Caption: Experimental workflow for testing a new batch of inhibitor.
References
Validation & Comparative
Navigating Resistance: A Comparative Analysis of Cap-Dependent Endonuclease Inhibitors Against I38T-Mutant Influenza
A critical challenge in the fight against influenza is the emergence of drug-resistant strains. The I38T mutation in the polymerase acidic (PA) protein has been identified as a key mechanism of resistance to the cap-dependent endonuclease (CEN) inhibitor, baloxavir (B560136) marboxil. This guide provides a detailed comparison of baloxavir's efficacy against wild-type and I38T-mutant influenza viruses, supported by experimental data. We also introduce Cap-dependent endonuclease-IN-8 as a novel CEN inhibitor, although a direct comparative analysis is currently limited by the lack of publicly available data on its performance against I38T mutants.
For researchers and drug development professionals, understanding the nuances of this resistance and the landscape of emerging inhibitors is paramount. This guide synthesizes available data to illuminate the impact of the I38T mutation and the ongoing search for next-generation antiviral therapies.
Efficacy of Baloxavir Against Wild-Type and I38T-Mutant Influenza
Baloxavir marboxil, a first-in-class CEN inhibitor, has demonstrated potent activity against a broad range of influenza viruses.[1][2] However, the emergence of the I38T substitution in the PA protein significantly reduces its efficacy.[3][4] This is evident in the substantial increase in the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values observed in in vitro studies.
The I38T substitution alters the van der Waals contacts between baloxavir and the endonuclease active site, leading to reduced binding affinity and consequently, diminished inhibitory activity. While the I38T mutation confers resistance, it can sometimes come at the cost of reduced viral fitness, although the impact on replicative capacity can vary between different influenza strains and experimental systems.[3]
Below is a summary of quantitative data from various studies comparing the in vitro efficacy of baloxavir acid (the active form of baloxavir marboxil) against wild-type (WT) influenza viruses and those harboring the I38T mutation.
| Influenza Strain | Assay Type | Cell Line | Wild-Type (WT) IC50/EC50 (nM) | I38T Mutant IC50/EC50 (nM) | Fold Increase in Resistance | Reference |
| A(H1N1)pdm09 | Viral Yield Assay | ST6GalI-MDCK | 0.42 ± 0.37 | 41.96 ± 9.42 | ~100 | [3] |
| A(H3N2) | Viral Yield Assay | ST6GalI-MDCK | 0.66 ± 0.17 | 139.73 ± 24.97 | ~211 | [3] |
| A/PR/8/34 (H1N1) | Plaque Reduction Assay | MDCK | - | 54-fold higher than WT | 54 | [4] |
| A/PR/8/34 (H1N1) | Focus Reduction Assay | MDCK | - | 44-fold higher than WT | 44 | [4] |
| Influenza A | Not Specified | Not Specified | - | 30- to 50-fold increase | 30-50 | |
| Influenza B | Not Specified | Not Specified | - | 7-fold increase | 7 | |
| H1N1pdm09 | Plaque Reduction Assay | MDCK | - | 25.74-fold higher than WT | 25.74 | |
| H1N1 (rgA/WSN/33) | Not Specified | Not Specified | - | 27.24-fold higher than WT | 27.24 | |
| H3N2 (rgA/Victoria/3/75) | Not Specified | Not Specified | - | 56.59-fold higher than WT | 56.59 |
This compound: A Novel Inhibitor on the Horizon
This compound is a novel and potent inhibitor of CEN.[1] Information from patent literature (CN111410661A, compound I-196) indicates that it is effective against influenza A, B, and C viruses.[1] However, at present, there is no publicly available data detailing its efficacy specifically against influenza strains with the I38T mutation. Therefore, a direct quantitative comparison with baloxavir in the context of this key resistance mutation is not yet possible. The development of new CEN inhibitors like this compound is a critical area of research, with the goal of identifying compounds that maintain high potency against resistant strains.
Experimental Methodologies
The data presented in this guide are derived from established in vitro assays designed to measure the susceptibility of influenza viruses to antiviral compounds. The primary methods cited include:
-
Viral Yield Reduction Assay: This assay quantifies the amount of infectious virus produced in cell culture in the presence of varying concentrations of an antiviral drug. Madin-Darby Canine Kidney (MDCK) cells or other susceptible cell lines are infected with the influenza virus and incubated with the test compound. After a set period, the culture supernatant is harvested, and the viral titer is determined, typically by a 50% tissue culture infectious dose (TCID50) assay or plaque assay. The IC50 value, the concentration of the drug that inhibits viral yield by 50%, is then calculated.[3]
-
Plaque Reduction Assay: This is a classic virological technique used to determine the concentration of infectious virus particles and the efficacy of antiviral drugs. A monolayer of susceptible cells is infected with the virus and then overlaid with a semi-solid medium containing the antiviral compound at various dilutions. The formation of plaques (localized areas of cell death caused by viral replication) is monitored. The EC50 value, the concentration of the drug that reduces the number of plaques by 50%, is determined.[4]
-
Focus Reduction Assay: This assay is similar to the plaque reduction assay but is used for viruses that do not form clear plaques. Instead of cell death, it measures the reduction in the number of infected cell clusters (foci), which are detected using specific antibodies against viral proteins.[4]
Visualizing the Mechanism and the Challenge of Resistance
To better understand the interaction between CEN inhibitors, the viral polymerase, and the impact of the I38T mutation, the following diagrams illustrate the key molecular events.
Figure 1. Mechanism of action of cap-dependent endonuclease inhibitors and the impact of the I38T mutation.
The following workflow provides a generalized overview of the process for evaluating the efficacy of antiviral compounds against influenza virus mutants.
Figure 2. Generalized experimental workflow for evaluating antiviral efficacy against influenza virus mutants.
Conclusion and Future Directions
The I38T mutation in the PA protein of influenza virus presents a significant clinical challenge by conferring resistance to the cap-dependent endonuclease inhibitor baloxavir. The data clearly demonstrate a substantial reduction in baloxavir's in vitro efficacy against viruses carrying this mutation. While novel inhibitors such as this compound are in development, their effectiveness against clinically relevant resistant strains like I38T remains to be publicly detailed.
For researchers and drug developers, the path forward involves a multi-pronged approach:
-
Continued surveillance for the emergence and prevalence of resistance mutations like I38T in circulating influenza strains.
-
Structure-based drug design to develop next-generation CEN inhibitors that can effectively bind to and inhibit the endonuclease activity of mutant PA proteins.
-
Exploration of combination therapies to enhance antiviral efficacy and reduce the likelihood of resistance emergence.
A deeper understanding of the molecular interactions at the heart of this resistance mechanism will be instrumental in designing and developing robust antiviral strategies to combat both current and future influenza threats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cap-Dependent Endonuclease Inhibitors: Benchmarking Cap-Dependent Endonuclease-IN-8
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics, particularly for influenza, the inhibition of the cap-dependent endonuclease (CEN) has emerged as a critical strategy. This enzyme is essential for the "cap-snatching" mechanism of the influenza virus, a process vital for the transcription of its genome. This guide provides a comparative analysis of Cap-dependent endonuclease-IN-8 against other key endonuclease inhibitors and antivirals with different mechanisms of action, supported by available experimental data.
Introduction to Endonuclease Inhibition
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The PA subunit contains the cap-dependent endonuclease domain, which cleaves the 5' caps (B75204) from host pre-mRNAs. These capped fragments are then used as primers to initiate the synthesis of viral mRNAs. By targeting this endonuclease activity, inhibitors can effectively halt viral replication at an early stage.
This compound is a potent inhibitor of this crucial viral enzyme and has been shown to inhibit the replication of orthomyxoviruses, including influenza A, B, and C viruses, as described in patent CN111410661A.[1][2] This guide will compare its profile with the clinically approved CEN inhibitor, baloxavir (B560136) marboxil, and other notable antiviral agents like pimodivir (B611791) and favipiravir, which target different components of the viral replication machinery.
Comparative Efficacy of Endonuclease Inhibitors
The in vitro efficacy of antiviral compounds is a key indicator of their potential therapeutic value. This is often quantified by the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based assays.
While specific public domain quantitative data for this compound is limited to patent literature, we can draw comparisons with well-characterized inhibitors based on their performance against various influenza strains.
Table 1: In Vitro Inhibitory Activity (IC50/EC50) Against Influenza A Viruses
| Inhibitor | Target | Influenza A Strain | IC50 (nM) | EC50 (nM) | Reference |
| This compound | Cap-dependent endonuclease | Orthomyxoviruses | Data not publicly available | Data not publicly available | [1][2] |
| Baloxavir acid (active form of Baloxavir marboxil) | Cap-dependent endonuclease | A(H1N1)pdm09 | 1.4 - 3.1 | 0.28 (median) | [3] |
| A(H3N2) | 0.16 (median) | [3] | |||
| A(H5N1) | - | ||||
| A(H7N9) | - | ||||
| Pimodivir | Polymerase basic protein 2 (PB2) | A(H1N1) | - | 8 | [4] |
| A(H3N2) | - | 12 | [4] | ||
| A(H1N1)pdm09, H5N1 | - | 0.13 - 3.2 | [4] | ||
| Favipiravir | RNA-dependent RNA polymerase (RdRp) | Seasonal A and B | - | 19 - 22480 | [5] |
Table 2: In Vitro Inhibitory Activity (IC50/EC50) Against Influenza B Viruses
| Inhibitor | Target | Influenza B Lineage | IC50 (nM) | EC50 (nM) | Reference |
| This compound | Cap-dependent endonuclease | Influenza B | Data not publicly available | Data not publicly available | [1][2] |
| Baloxavir acid (active form of Baloxavir marboxil) | Cap-dependent endonuclease | B/Victoria | 4.5 - 8.9 | 3.42 (median) | [3] |
| B/Yamagata | 2.43 (median) | [3] | |||
| Pimodivir | Polymerase basic protein 2 (PB2) | Influenza B | - | Negligible activity | |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) | Seasonal A and B | - | 19 - 22480 | [5] |
Mechanisms of Action: A Visual Comparison
Understanding the distinct mechanisms by which these inhibitors function is crucial for their strategic development and application.
Cap-Dependent Endonuclease Inhibition
Cap-dependent endonuclease inhibitors, such as this compound and baloxavir marboxil, directly target the PA subunit of the influenza virus polymerase. By binding to the active site of the endonuclease, they prevent the cleavage of host cell mRNA caps, thereby inhibiting the initiation of viral mRNA synthesis.
Caption: Inhibition of the cap-snatching mechanism by CEN inhibitors.
PB2 Subunit Inhibition
Pimodivir represents a class of inhibitors that target the polymerase basic protein 2 (PB2) subunit. The PB2 subunit is responsible for binding to the 7-methylguanosine (B147621) (m7G) cap of host pre-mRNAs. Pimodivir occupies this cap-binding domain, preventing the initial recognition of host mRNAs and thereby inhibiting the cap-snatching process.[6]
Caption: Pimodivir inhibits the binding of the PB2 subunit to host mRNA caps.
RNA-Dependent RNA Polymerase (RdRp) Inhibition
Favipiravir acts as a prodrug that is converted into its active triphosphate form within the host cell. This active form is recognized by the viral RNA-dependent RNA polymerase (RdRp), located in the PB1 subunit, as a purine (B94841) analog. Its incorporation into the nascent viral RNA chain leads to either chain termination or lethal mutagenesis, ultimately inhibiting viral replication.[5][6][7][8][9]
Caption: Favipiravir inhibits viral RNA replication via the RdRp.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key assays used to evaluate the efficacy of influenza inhibitors.
Cap-Dependent Endonuclease Activity Assay
This biochemical assay directly measures the inhibitory effect of a compound on the endonuclease activity of the influenza virus PA subunit.
Materials:
-
Recombinant influenza virus PA subunit
-
Fluorophore-labeled short capped RNA substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound, baloxavir acid) at various concentrations
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
In a 384-well plate, add the test compound at various dilutions.
-
Add the recombinant PA subunit to all wells except for the negative control.
-
Incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorophore-labeled capped RNA substrate.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Measure the fluorescence intensity. Cleavage of the substrate by the endonuclease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Quantify the amount of cleaved substrate to determine the percent inhibition and calculate the IC50 value.
Caption: Workflow for a fluorescence-based endonuclease activity assay.
Plaque Reduction Assay
This cell-based assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.[10][11]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Agarose or Avicel overlay medium
-
TPCK-treated trypsin
-
Test compound at various concentrations
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the influenza virus stock.
-
Infect the confluent MDCK cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of varying concentrations of the test compound.
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Overlay the cells with a semi-solid medium (agarose or Avicel) containing the test compound and TPCK-treated trypsin.
-
Incubate the plates at 37°C for a period that allows for plaque formation (e.g., 48-72 hours).
-
Fix the cells with a formaldehyde (B43269) solution.
-
Stain the cells with crystal violet to visualize the plaques.
-
Count the number of plaques for each drug concentration and calculate the EC50 value, which is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.
Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.
Conclusion
Cap-dependent endonuclease inhibitors represent a significant advancement in the fight against influenza. While this compound shows promise as a potent inhibitor based on patent literature, further publicly available data is needed for a direct quantitative comparison with approved drugs like baloxavir marboxil. The distinct mechanisms of action of CEN inhibitors, PB2 inhibitors, and RdRp inhibitors offer diverse therapeutic strategies and the potential for combination therapies to combat antiviral resistance. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and future antiviral candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pimodivir - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
In Vivo Showdown: A Comparative Analysis of Cap-Dependent Endonuclease Inhibitors in Animal Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo performance of Cap-dependent endonuclease (CEN) inhibitors, with a focus on baloxavir (B560136) marboxil and ADC189, in animal models of influenza virus infection. Due to the absence of publicly available in vivo data for a compound designated "Cap-dependent endonuclease-IN-8," this guide will focus on the aforementioned compounds as representative examples of this promising class of antiviral agents.
Executive Summary
Cap-dependent endonuclease, a critical enzyme in the influenza virus replication cycle, has emerged as a key target for novel antiviral therapies. This guide summarizes key in vivo efficacy and pharmacokinetic data for two prominent CEN inhibitors: baloxavir marboxil, an approved therapeutic, and ADC189, a clinical-stage candidate. In murine models of influenza, both compounds have demonstrated potent antiviral activity, leading to significant reductions in viral load and increased survival rates. This document presents a side-by-side comparison of their performance, detailed experimental methodologies, and visual representations of their mechanism of action and experimental workflows to aid in the evaluation and future development of CEN inhibitors.
Mechanism of Action: Targeting Viral "Cap-Snatching"
Influenza virus utilizes a unique mechanism known as "cap-snatching" to initiate the transcription of its genome. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is central to this process. The PB2 subunit binds to the 5' cap of host cell pre-mRNAs. Subsequently, the PA subunit, which possesses endonuclease activity, cleaves the host mRNA 10-13 nucleotides downstream from the cap. This capped fragment is then used as a primer by the PB1 subunit to initiate the synthesis of viral mRNA.[1][2][3][4] CEN inhibitors, such as baloxavir acid (the active form of baloxavir marboxil) and the active metabolite of ADC189, directly target the endonuclease activity of the PA subunit, thereby preventing the "theft" of host cell mRNA caps (B75204) and effectively halting viral replication.[1][2]
Caption: Influenza virus "cap-snatching" mechanism and the inhibitory action of CEN inhibitors.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of baloxavir marboxil and ADC189 in mouse models of influenza A virus infection.
Table 1: Survival Rate in Lethal Influenza A Virus Challenge Models
| Compound | Virus Strain | Mouse Strain | Dose | Administration Route | Treatment Schedule | Survival Rate (%) | Reference |
| Baloxavir Marboxil | A/PR/8/34 (H1N1) | BALB/c | 0.5 mg/kg (bid) | Oral | 1 day, starting immediately after infection | 100 | [2] |
| A/PR/8/34 (H1N1) | BALB/c | 5 mg/kg (bid) | Oral | 1 day, starting immediately after infection | 100 | [2] | |
| A/PR/8/34 (H1N1) | BALB/c | 15 mg/kg (bid) | Oral | 5 days, delayed up to 96h post-infection | 100 | [2][5] | |
| A/PR/8/34 (H1N1) | BALB/c | 50 mg/kg (bid) | Oral | 5 days, delayed up to 96h post-infection | 100 | [6] | |
| ADC189 | H1N1 | Not Specified | 1-10 mg/kg | Not Specified | Therapeutic | Dose-dependent increase | [1] |
| H1N1 | Not Specified | Not Specified | Prophylactic | Not Specified | 100 | [1] | |
| Oseltamivir (Comparator) | A/PR/8/34 (H1N1) | BALB/c | 5 mg/kg (bid) | Oral | 5 days, starting immediately after infection | Variable (less effective than BXM with delayed treatment) | [2][5] |
bid: twice a day
Table 2: Viral Titer Reduction in Lungs of Infected Mice
| Compound | Virus Strain | Mouse Strain | Dose | Time Point | Log10 Reduction in Viral Titer (TCID50/mL) vs. Vehicle | Reference |
| Baloxavir Marboxil | A/PR/8/34 (H1N1) | BALB/c | 15 mg/kg (bid) | 24h post-treatment (initiated 72h p.i.) | >2 | [2][5] |
| A/WSN/33 (H1N1) | BALB/c | ≥15 mg/kg (q12h) | 24h post-treatment | >3 | [7] | |
| ADC189 | H1N1 | Not Specified | Not Specified | Not Specified | Reduced to undetectable levels (prophylactic) | [1] |
| Oseltamivir (Comparator) | A/PR/8/34 (H1N1) | BALB/c | 5 mg/kg (bid) | 24h post-treatment (initiated 72h p.i.) | Significantly less than BXM | [2][5] |
p.i.: post-infection; q12h: every 12 hours
Pharmacokinetic Profile in Mice
A favorable pharmacokinetic profile is crucial for antiviral efficacy. The following table outlines key pharmacokinetic parameters for the active metabolites of baloxavir marboxil (baloxavir acid) and ADC189 in mice.
Table 3: Pharmacokinetic Parameters in Mice
| Compound (Active Metabolite) | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (hours) | Reference |
| Baloxavir Acid | 15 mg/kg (oral BXM) | Dose-proportional increase up to 15 mg/kg | Dose-proportional increase up to 15 mg/kg | ~2.26 | [5][7] |
| ADC189-I07 | 15 mg | 18.09 (in healthy human volunteers) | Not specified for mice | 76.69 - 98.28 (in healthy human volunteers) | [1] |
Note: Pharmacokinetic data for ADC189 in mice was not explicitly detailed in the provided search results, so human Phase I data is included for context. Direct comparison of these values should be made with caution.
Experimental Protocols
Influenza A Virus Lethal Challenge Model in Mice
This protocol provides a general framework for assessing the in vivo efficacy of antiviral compounds against influenza A virus in a murine model.
-
Animal Model: Specific-pathogen-free BALB/c mice (female, 6-8 weeks old) are commonly used.[8]
-
Virus Preparation and Inoculation:
-
Mouse-adapted influenza A virus strains such as A/Puerto Rico/8/34 (H1N1) are propagated in Madin-Darby canine kidney (MDCK) cells.[5]
-
The viral titer is determined by a 50% tissue culture infectious dose (TCID50) assay.[5]
-
Mice are anesthetized (e.g., with isoflurane (B1672236) or ketamine/xylazine) and intranasally inoculated with a lethal dose of the virus (e.g., 5-10 times the 50% lethal dose, LD50) in a small volume (e.g., 50 µL) of phosphate-buffered saline (PBS).[8][9][10]
-
-
Compound Administration:
-
The test compound (e.g., baloxavir marboxil, ADC189) and vehicle control are prepared according to the desired formulation (e.g., suspension in 0.5% methylcellulose).
-
Compounds are administered orally (e.g., via gavage) or by other appropriate routes at specified doses and schedules (e.g., twice daily for 5 days).[2][5]
-
-
Monitoring and Endpoints:
-
Mice are monitored daily for morbidity (body weight loss) and mortality for a period of 14-21 days post-infection.[8][10] Humane endpoints are established (e.g., euthanasia if body weight loss exceeds 25-30%).[10]
-
For viral load determination, subsets of mice are euthanized at specified time points (e.g., 24, 48, 72 hours post-treatment). Lungs are harvested, homogenized, and viral titers are quantified by TCID50 or plaque assay on MDCK cells.[8][9]
-
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. esrf.fr [esrf.fr]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Baloxavir Marboxil Treatment of Nude Mice Infected With Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
Head-to-Head Comparison: Cap-Dependent Endonuclease Inhibitors vs. Favipiravir in Antiviral Therapy
A Data-Driven Guide for Researchers and Drug Development Professionals
In the landscape of antiviral drug discovery, targeting viral replication machinery is a cornerstone of therapeutic strategy. This guide provides a detailed, objective comparison of two prominent classes of antivirals: Cap-dependent endonuclease inhibitors, represented by the clinically approved baloxavir (B560136) marboxil, and the broad-spectrum RNA polymerase inhibitor, favipiravir (B1662787). This analysis is supported by experimental data to inform research and development efforts in virology.
Mechanism of Action: Two Distinct Approaches to Inhibit Viral Replication
The antiviral strategies of Cap-dependent endonuclease inhibitors and favipiravir diverge at the molecular level, targeting different essential enzymes in the viral replication cycle.
Cap-Dependent Endonuclease Inhibitors (e.g., Baloxavir Marboxil): Targeting "Cap-Snatching"
Baloxavir marboxil is a prodrug that is rapidly metabolized to its active form, baloxavir acid.[1] Baloxavir acid specifically inhibits the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex.[1] This subunit contains a cap-dependent endonuclease domain that is critical for "cap-snatching," a process where the virus cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs) to prime the synthesis of its own viral mRNAs.[1] By inhibiting this endonuclease activity, baloxavir acid effectively blocks the initiation of viral mRNA transcription, thereby halting viral replication.[1] This mechanism is distinct from other classes of anti-influenza drugs.[1]
Favipiravir: A Broad-Spectrum RNA Polymerase Inhibitor
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[2][3] Favipiravir-RTP acts as a purine (B94841) analog and targets the RNA-dependent RNA polymerase (RdRp) enzyme of a wide range of RNA viruses.[3][4] The incorporation of favipiravir-RTP into the nascent viral RNA strand can lead to two primary antiviral outcomes: chain termination of viral RNA synthesis or lethal mutagenesis, where the accumulation of mutations in the viral genome results in non-viable viral progeny.[2][3]
In Vitro Efficacy: A Quantitative Comparison
The in vitro antiviral activities of baloxavir acid (the active form of baloxavir marboxil) and favipiravir have been extensively evaluated against various influenza virus strains. The following tables summarize their 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50).
Table 1: In Vitro Efficacy of Baloxavir Acid against Influenza Viruses
| Virus Strain | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |
| Influenza A(H1N1)pdm09 | MDCK | Focus Reduction Assay | 0.28 (median IC50) | [5] |
| Influenza A(H3N2) | MDCK | Focus Reduction Assay | 0.16 (median IC50) | [5] |
| Influenza B/Victoria | MDCK | Focus Reduction Assay | 3.42 (median IC50) | [5] |
| Influenza B/Yamagata | MDCK | Focus Reduction Assay | 2.43 (median IC50) | [5] |
| Influenza A(H1N1)pdm09 | MDCK-SIAT | Focus Reduction Assay | 0.7 ± 0.5 (mean EC50) | [1] |
| Influenza A(H3N2) | MDCK-SIAT | Focus Reduction Assay | 1.2 ± 0.6 (mean EC50) | [1] |
| Influenza B/Victoria | MDCK-SIAT | Focus Reduction Assay | 7.2 ± 3.5 (mean EC50) | [1] |
| Influenza B/Yamagata | MDCK-SIAT | Focus Reduction Assay | 5.8 ± 4.5 (mean EC50) | [1] |
Table 2: In Vitro Efficacy of Favipiravir against Influenza Viruses
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| Various Influenza A and B | MDCK | Plaque Reduction | 0.19 - 22.48 | [4] |
| Pandemic H1N1 | MDCK | CPE Inhibition | 1.9 - 7.8 | [6] |
| Seasonal Influenza (A, B, C) | - | - | 0.014 - 0.55 (µg/mL) | [7] |
In Vivo Efficacy: Preclinical Animal Model Data
The therapeutic efficacy of baloxavir marboxil and favipiravir has been demonstrated in mouse models of influenza virus infection.
Table 3: In Vivo Efficacy of Baloxavir Marboxil in a Lethal Influenza Mouse Model
| Virus Strain | Mouse Strain | Treatment | Dosing Regimen | Survival Rate | Reference |
| A/PR/8/34 (H1N1) | BALB/c | Baloxavir marboxil | 0.5 mg/kg, bid for 1 day | 100% | [8] |
| A/PR/8/34 (H1N1) | BALB/c | Baloxavir marboxil | 5 mg/kg, bid for 1 day | 100% | [8] |
| B/HK/5/72 | BALB/c | Baloxavir marboxil | 5 mg/kg, bid for 1 day | 100% | [8] |
| B/HK/5/72 | BALB/c | Baloxavir marboxil | 50 mg/kg, bid for 1 day | 100% | [8] |
| A/Hong Kong/483/1997 (H5N1) | BALB/c | Baloxavir marboxil | 15 mg/kg, bid for 5 days | 100% | [9] |
Table 4: In Vivo Efficacy of Favipiravir in a Lethal Influenza Mouse Model
| Virus Strain | Mouse Strain | Treatment | Dosing Regimen | Survival Rate | Reference |
| B/Memphis/20/96 (Wild-type) | C57BL/6 | Favipiravir | 150 mg/kg/day for 5 days | 50% | [2] |
| B/Memphis/20/96 (Wild-type) | C57BL/6 | Favipiravir | 300 mg/kg/day for 5 days | 78% | [2] |
| A/California/04/2009 (H1N1pdm) | BALB/c | Favipiravir | 100 mg/kg/day | 100% | [10] |
| A(H1N1)pdm09 (Oseltamivir-resistant) | BALB/c | Favipiravir | 50 mg/kg, bid for 5 days | 100% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the evaluation of these antiviral compounds.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a lytic virus and determining the antiviral activity of a compound.[12]
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates.
-
Compound Dilution: Prepare serial dilutions of the test compound in a serum-free medium.
-
Virus Preparation: Dilute the virus stock to a concentration that yields a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).
-
Infection and Treatment: Pre-incubate the virus with the various concentrations of the test compound for 1 hour at 37°C. Subsequently, infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Visualization and Quantification: Fix and stain the cells (e.g., with crystal violet). The plaques appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles.[13]
-
Cell Culture and Infection: Grow a monolayer of susceptible cells in multi-well plates and infect them with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Add serial dilutions of the test compound to the infected cell cultures.
-
Incubation: Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24-72 hours).
-
Harvesting: Collect the cell culture supernatants, which contain the progeny virions.
-
Virus Titer Determination: Determine the titer of infectious virus in the harvested supernatants using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Data Analysis: The EC50 is the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.
In Vivo Mouse Model of Influenza Infection
Animal models are essential for evaluating the in vivo efficacy of antiviral candidates.[14][15]
-
Animal Acclimatization: House mice (e.g., BALB/c or C57BL/6) under specific pathogen-free conditions and allow them to acclimatize for at least one week.
-
Virus Inoculation: Anesthetize the mice and intranasally inoculate them with a lethal or sub-lethal dose of influenza virus.
-
Antiviral Treatment: Administer the test compound (e.g., baloxavir marboxil or favipiravir) orally or via another appropriate route at various doses and schedules. A placebo group receiving the vehicle is included as a control.
-
Monitoring: Monitor the mice daily for signs of illness, including weight loss, and record survival rates for a specified period (e.g., 14-21 days).
-
Viral Load Determination: At specific time points post-infection, euthanize a subset of mice from each group and collect tissues (e.g., lungs, nasal turbinates) to determine viral titers by plaque assay or quantitative PCR (qPCR).
-
Data Analysis: Compare the survival curves, changes in body weight, and viral loads between the treated and placebo groups to assess the in vivo efficacy of the antiviral compound.
Summary and Conclusion
Both Cap-dependent endonuclease inhibitors, such as baloxavir marboxil, and the RNA polymerase inhibitor favipiravir represent significant advancements in antiviral therapy. Baloxavir marboxil offers a novel mechanism of action by targeting the viral "cap-snatching" process, demonstrating potent in vitro and in vivo activity against influenza viruses, often with a single dose. Favipiravir exhibits broad-spectrum activity against a variety of RNA viruses by targeting the viral RdRp, leading to impaired viral genome replication.
The choice between these antiviral agents in a research or clinical context may depend on several factors, including the specific viral pathogen, the potential for the development of resistance, and the desired therapeutic window. The data and protocols presented in this guide provide a foundation for the objective comparison and further investigation of these important antiviral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. abidipharma.com [abidipharma.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gbcbiotech.com [gbcbiotech.com]
- 7. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 9. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of favipiravir against influenza virus resistant to both baloxavir and neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 14. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influenza A Virus Studies in a Mouse Model of Infection [jove.com]
Validating Target Engagement of Cap-Dependent Endonuclease Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the engagement of a therapeutic agent with its intended target is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating the target engagement of Cap-dependent endonuclease (CEN) inhibitors, a class of antiviral agents targeting the influenza virus. Due to the limited public availability of experimental data for "Cap-dependent endonuclease-IN-8," this guide will use the well-characterized CEN inhibitor, baloxavir (B560136) marboxil (and its active form, baloxavir acid), as a primary example to illustrate the necessary experimental data and protocols for target validation and comparison.
The cap-dependent endonuclease, a crucial component of the influenza virus polymerase complex, is responsible for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to prime its own transcription. Inhibition of this enzyme is a clinically validated strategy for treating influenza.
Mechanism of Action: The Cap-Snatching Process
The influenza virus RNA polymerase, a heterotrimeric complex consisting of PA, PB1, and PB2 subunits, orchestrates viral transcription. The PA subunit contains the endonuclease active site. The process begins with the PB2 subunit binding to the 5' cap of host pre-mRNAs. The viral RNA then activates the endonuclease function of the PA subunit, which cleaves the host mRNA a short distance from the cap. This capped fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs. CEN inhibitors block this cleavage step, thereby preventing viral replication.
Cross-resistance studies of Cap-dependent endonuclease-IN-8 with other antivirals
A Comparative Guide to the Cross-Resistance Profile of Cap-Dependent Endonuclease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of cap-dependent endonuclease inhibitors with other classes of antiviral drugs, supported by experimental data. As specific cross-resistance studies for Cap-dependent endonuclease-IN-8 are not publicly available, this guide utilizes data for baloxavir (B560136) marboxil , a well-characterized inhibitor of the same class, to provide a representative analysis.
Introduction to Antiviral Mechanisms
Influenza virus replication is a complex process that can be targeted at multiple stages by different classes of antiviral drugs. Understanding these distinct mechanisms is crucial for interpreting cross-resistance data.
-
Cap-Dependent Endonuclease (CEN) Inhibitors (e.g., Baloxavir Marboxil): These antivirals target the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[1] This enzyme is essential for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs) to use as primers for synthesizing its own viral mRNAs.[2] By inhibiting this process, CEN inhibitors effectively block viral replication.[1]
-
Neuraminidase (NA) Inhibitors (e.g., Oseltamivir (B103847), Zanamivir): This class of drugs targets the neuraminidase enzyme on the surface of the influenza virus.[1] Neuraminidase is responsible for cleaving sialic acid residues on the host cell surface, which allows newly formed virus particles to be released and infect other cells.[1] Inhibition of neuraminidase activity prevents the spread of the virus.[1]
-
M2 Ion Channel Inhibitors (e.g., Amantadine): These drugs block the M2 ion channel protein of influenza A viruses, which is involved in the uncoating of the virus once it enters the host cell.[3] Widespread resistance has rendered this class of drugs largely ineffective against circulating influenza strains.[4][5]
Cross-Resistance Profile of Baloxavir Marboxil
Cross-resistance occurs when a mutation that confers resistance to one drug also makes the virus resistant to another drug. Due to their different molecular targets, cross-resistance between cap-dependent endonuclease inhibitors and neuraminidase inhibitors is not expected.[6] Experimental data confirms that baloxavir is active against strains resistant to neuraminidase inhibitors, and vice-versa.[6][7]
Quantitative Analysis of Antiviral Susceptibility
The following table summarizes the 50% inhibitory concentration (IC50) values of baloxavir and four neuraminidase inhibitors against a wild-type influenza A virus and a mutant strain with reduced susceptibility to baloxavir. The data demonstrates that the PA/I38T mutation, which significantly reduces baloxavir's efficacy, has no impact on the activity of the neuraminidase inhibitors.
| Virus Strain | Antiviral Agent | IC50 (nM) | Fold-Change in IC50 vs. Wild-Type |
| A/PR/8/34 (Wild-Type) | Baloxavir | 0.47 ± 0.04 | - |
| Oseltamivir | 0.63 ± 0.05 | - | |
| Peramivir | 0.07 ± 0.01 | - | |
| Zanamivir | 0.29 ± 0.02 | - | |
| Laninamivir | 1.93 ± 0.12 | - | |
| A/PR/8/34-PA/I38T (Baloxavir-Resistant) | Baloxavir | 25.4 ± 1.6 | 54 |
| Oseltamivir | 0.65 ± 0.04 | 1.0 | |
| Peramivir | 0.07 ± 0.01 | 1.0 | |
| Zanamivir | 0.28 ± 0.03 | 1.0 | |
| Laninamivir | 1.97 ± 0.15 | 1.0 |
Data adapted from a study on the susceptibility of influenza viruses to baloxavir marboxil.[8] IC50 values for NA inhibitors were determined by a fluorescence neuraminidase inhibition assay, while baloxavir IC50 values were determined by a plaque reduction assay.[8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-resistance studies. Below are summaries of key experimental protocols used to assess antiviral susceptibility.
Plaque Reduction Assay (for Baloxavir Susceptibility)
This assay determines the concentration of an antiviral drug required to reduce the number of viral plaques by 50%.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates and incubated overnight to form a confluent monolayer.
-
Virus Dilution: The influenza virus stock is serially diluted to an appropriate concentration.
-
Infection: The cell monolayers are washed and then infected with the diluted virus in the presence of varying concentrations of the antiviral drug (e.g., baloxavir).
-
Overlay: After a 1-hour incubation to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing a semi-solid substance (e.g., Avicel or agarose) and the corresponding drug concentration. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each drug concentration is counted, and the IC50 value is calculated.
Neuraminidase Inhibition Assay (for NA Inhibitor Susceptibility)
This is a functional assay that measures the ability of a drug to inhibit the enzymatic activity of influenza neuraminidase.
-
Reagent Preparation: Prepare serial dilutions of the neuraminidase inhibitors (e.g., oseltamivir) and a fluorogenic substrate such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[3]
-
Plate Setup: In a 96-well plate, add the diluted inhibitors, the virus sample (as the source of the neuraminidase enzyme), and the assay buffer.[4]
-
Incubation: The plate is incubated to allow the inhibitor to bind to the neuraminidase.[4]
-
Enzymatic Reaction: The MUNANA substrate is added to each well. If the neuraminidase is active, it will cleave MUNANA, releasing a fluorescent product (4-methylumbelliferone).[3]
-
Fluorescence Measurement: After a specific incubation period, the reaction is stopped, and the fluorescence is measured using a fluorometer.
-
IC50 Calculation: The concentration of the inhibitor that reduces the neuraminidase activity by 50% (as indicated by a 50% reduction in the fluorescent signal) is calculated as the IC50 value.[3]
Visualized Pathways and Workflows
Antiviral Mechanisms of Action
The following diagram illustrates the distinct targets of cap-dependent endonuclease inhibitors and neuraminidase inhibitors in the influenza virus life cycle.
Caption: Mechanisms of action for CEN and NA inhibitors.
Experimental Workflow for Cross-Resistance Assessment
This diagram outlines the general workflow for determining the cross-resistance profile of an antiviral compound.
Caption: Workflow for assessing antiviral cross-resistance.
Conclusion
The available data for baloxavir marboxil strongly indicates a lack of cross-resistance with neuraminidase inhibitors. This is consistent with their distinct mechanisms of action targeting different viral proteins. The emergence of resistance to one class of drugs does not appear to affect the efficacy of the other, highlighting the potential for combination therapy or the use of cap-dependent endonuclease inhibitors against neuraminidase inhibitor-resistant influenza strains. Continuous surveillance and phenotypic testing remain essential to monitor for any changes in these resistance patterns.
References
- 1. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. xofluza-hcp.com [xofluza-hcp.com]
- 7. Frontiers | The real-world safety of oseltamivir and baloxavir marboxil in children: a disproportionality analysis of the FDA adverse event reporting system [frontiersin.org]
- 8. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
A Comparative Analysis of Cap-Dependent Endonuclease Inhibitors and Oseltamivir in Anti-Influenza Therapy
A new class of antiviral drugs, cap-dependent endonuclease inhibitors, represented by baloxavir (B560136) marboxil, is reshaping the therapeutic landscape for influenza. This guide provides a detailed comparative analysis of these novel inhibitors against the established neuraminidase inhibitor, oseltamivir (B103847), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, efficacy, and the experimental frameworks used for their evaluation.
This analysis delves into the distinct modes of action by which these two classes of antivirals combat the influenza virus. Oseltamivir, a long-standing first-line treatment, targets the viral neuraminidase enzyme, preventing the release of newly formed virus particles from infected cells. In contrast, cap-dependent endonuclease inhibitors, such as baloxavir marboxil, inhibit a crucial step in viral gene transcription known as "cap-snatching," thereby suppressing the synthesis of viral proteins and halting replication at an earlier stage.
Quantitative Comparison of Antiviral Activity
The in vitro efficacy of antiviral compounds is a critical determinant of their potential therapeutic value. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for baloxavir acid (the active form of baloxavir marboxil) and oseltamivir carboxylate (the active form of oseltamivir) against various influenza A and B virus strains. Lower values indicate greater potency.
| Antiviral Agent | Influenza Strain | IC50 / EC50 (nM) | Reference |
| Baloxavir Acid | A(H1N1)pdm09 | 0.28 (median IC50) | [1] |
| A(H3N2) | 0.16 (median IC50) | [1] | |
| B/Victoria-lineage | 3.42 (median IC50) | [1] | |
| B/Yamagata-lineage | 2.43 (median IC50) | [1] | |
| A(H1N1)pdm09 | 0.7 ± 0.5 (mean EC50) | [2] | |
| A(H3N2) | 1.2 ± 0.6 (mean EC50) | [2] | |
| B/Victoria lineage | 7.2 ± 3.5 (mean EC50) | [2] | |
| B/Yamagata lineage | 5.8 ± 4.5 (mean EC50) | [2] | |
| Oseltamivir Carboxylate | A/H1N1 | 1.34 (mean IC50) | [3] |
| A/H3N2 | 0.67 (mean IC50) | [3] | |
| Influenza B | 13 (mean IC50) | [3] | |
| A/H1N1 | 1.2 (mean IC50) | [4] | |
| A/H3N2 | 0.5 (mean IC50) | [4] | |
| Influenza B | 8.8 (mean IC50) | [4] | |
| IVA 447 | 0.0112 (IC50) | [5] | |
| IVB 33261 | 0.00114 (IC50) | [5] |
Mechanisms of Action: A Visualized Comparison
The distinct targets of cap-dependent endonuclease inhibitors and oseltamivir within the influenza virus replication cycle are illustrated below.
References
- 1. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Synergistic Effects of Cap-Dependent Endonuclease Inhibitors: A Comparative Guide
A notable scarcity of publicly available data exists for the specific compound "Cap-dependent endonuclease-IN-8" regarding its synergistic effects with other drugs. To provide a comprehensive and data-supported comparison guide for researchers, scientists, and drug development professionals, this document will focus on a well-characterized and clinically approved cap-dependent endonuclease (CEN) inhibitor, Baloxavir Marboxil , as a representative agent of this class. The principles and methodologies described herein are broadly applicable to the preclinical assessment of other CEN inhibitors.
This guide will objectively compare the performance of Baloxavir Marboxil in combination with other antiviral drugs, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms and workflows.
Synergistic Antiviral Activity of Baloxavir with Other Drugs
Combination therapy is a promising strategy in antiviral drug development to enhance efficacy, reduce the likelihood of drug resistance, and lower required dosages.[1][2] Baloxavir, which targets the cap-dependent endonuclease essential for viral mRNA transcription, has been evaluated in combination with drugs targeting different stages of the viral life cycle, such as neuraminidase inhibitors (NAIs) and RNA-dependent RNA polymerase (RdRp) inhibitors.[3][4][5]
Quantitative Analysis of Synergism
The synergistic, additive, or antagonistic effects of drug combinations are quantified using metrics like the Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.
The following tables summarize the in vitro synergistic effects of Baloxavir Acid (the active form of Baloxavir Marboxil) with other antiviral agents against various influenza A virus strains.
Table 1: Synergistic Effects of Baloxavir Acid (BXA) and Neuraminidase Inhibitors (NAIs) against Influenza A(H1N1)pdm09 [1]
| Combination | Combination Index (CI) Weight | Interpretation |
| BXA + Oseltamivir | 0.48 | Synergistic |
| BXA + Zanamivir | 0.40 | Synergistic |
| BXA + Peramivir | 0.48 | Synergistic |
Table 2: Synergistic Effects of Baloxavir Acid (BXA) and Other Inhibitors against Influenza A(H3N2) [1]
| Combination | Combination Index (CI) Weight | Interpretation |
| BXA + Oseltamivir | 0.49 | Synergistic |
| BXA + Zanamivir | 0.47 | Synergistic |
| BXA + Peramivir | 0.42 | Synergistic |
| BXA + Favipiravir | 0.54 | Synergistic |
| BXA + Ribavirin | 1.91 | Antagonistic |
| Combination | Synergy Volume (µM²%) at 95% Confidence | Interpretation |
| Baloxavir + Oseltamivir acid | 287.87 | Strong Synergy |
| Baloxavir + Peramivir | 138.87 | Strong Synergy |
| Baloxavir + Zanamivir | 93.35 | Moderate Synergy |
| Baloxavir + Laninamivir | 72.3 | Moderate Synergy |
Table 4: Synergistic Effects of Baloxavir and NAIs against Baloxavir-Resistant Influenza Strains (H1N1-PR8-I38T) in vitro [2]
| Combination | Synergy Volume (µM²%) at 95% Confidence | Interpretation |
| Baloxavir + Oseltamivir acid | 114.28 | Strong Synergy |
| Baloxavir + Peramivir | 100.8 | Strong Synergy |
| Baloxavir + Zanamivir | 105.7 | Strong Synergy |
| Baloxavir + Laninamivir | 129.1 | Strong Synergy |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assessing the in vitro synergistic effects of antiviral drugs.
In Vitro Synergy Testing: Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of antiviral agents, alone and in combination, to inhibit the virus-induced destruction of host cells.
1. Cell Culture and Virus Propagation:
-
Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Influenza virus stocks are propagated in MDCK cells and titrated to determine the 50% tissue culture infectious dose (TCID₅₀).
2. Drug Preparation:
-
Stock solutions of Baloxavir Acid and the combination drug (e.g., Oseltamivir) are prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted to the desired concentrations in infection medium (DMEM with 0.5% bovine serum albumin and 1 µg/mL TPCK-trypsin).
3. Assay Procedure:
-
MDCK cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
A checkerboard titration of the two drugs is prepared, where varying concentrations of each drug are added to the wells.
-
Cells are then infected with the influenza virus at a multiplicity of infection (MOI) of 0.01.
-
Control wells include cells with virus only (virus control), cells with drugs only (toxicity control), and untreated, uninfected cells (cell control).
-
The plates are incubated at 37°C in a 5% CO₂ incubator for 72 hours.
4. Data Analysis:
-
Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial activity.
-
The 50% effective concentration (EC₅₀) for each drug is calculated from the dose-response curves.
-
The synergistic effects of the drug combination are analyzed using software like CompuSyn, which calculates the Combination Index (CI) based on the Chou-Talalay method.[1][6]
Visualizing Mechanisms and Workflows
Influenza Virus Replication and Drug Targets
The following diagram illustrates the key stages of the influenza virus replication cycle within a host cell and highlights the points of intervention for Cap-dependent endonuclease inhibitors (e.g., Baloxavir) and Neuraminidase inhibitors (e.g., Oseltamivir).
References
- 1. mdpi.com [mdpi.com]
- 2. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy and Safety of Baloxavir Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 4. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 6. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the safety profiles of different cap-dependent endonuclease inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of influenza treatment is evolving with the advent of novel antiviral agents targeting different stages of the viral life cycle. Among these, cap-dependent endonuclease inhibitors have emerged as a promising class, offering a distinct mechanism of action compared to traditional neuraminidase inhibitors. This guide provides a comparative safety profile of two key cap-dependent endonuclease inhibitors: the approved drug baloxavir (B560136) marboxil and the investigational agent ADC189 (also known as deunoxavir marboxil). The information is compiled from publicly available clinical trial data and preclinical study reports to aid in research and development decisions.
Mechanism of Action: Cap-Snatching Inhibition
Cap-dependent endonuclease is a critical component of the influenza virus's RNA polymerase complex. It cleaves the 5' cap from host cell messenger RNAs (mRNAs), a process known as "cap-snatching." These capped fragments are then used as primers to initiate the transcription of viral mRNAs, enabling the virus to replicate. By inhibiting this endonuclease activity, these drugs effectively block viral gene transcription and replication at an early stage.
Figure 1: Mechanism of Action of Cap-Dependent Endonuclease Inhibitors.
Comparative Safety Profiles: Baloxavir Marboxil vs. ADC189
The following tables summarize the quantitative safety data for baloxavir marboxil and ADC189 based on available clinical trial results.
Baloxavir Marboxil: Adverse Events in Clinical Trials
Table 1: Most Common Adverse Events in Adults and Adolescents (≥12 years) with Acute Uncomplicated Influenza
| Adverse Event | Baloxavir Marboxil (≥1%) |
| Diarrhea | 3% |
| Bronchitis | 3% |
| Nausea | 2% |
| Sinusitis | 2% |
| Headache | 1% |
Table 2: Most Common Adverse Events in Pediatric Patients (5 to <12 years) with Acute Uncomplicated Influenza [1]
| Adverse Event | Baloxavir Marboxil (n=79) | Oseltamivir (B103847) (n=39) |
| Vomiting | 5% | 18% |
| Diarrhea | 5% | Not Reported |
Table 3: Adverse Events in Pediatric Patients (<1 year) with Suspected or Confirmed Influenza [2][3]
| Adverse Event | Baloxavir Marboxil (n=48) |
| Diarrhea | 16.7% |
| Vomiting | 12.5% |
Note: Data for pediatric patients under 1 year is from a single-arm study and not a direct comparison.
ADC189 (Deunoxavir Marboxil): Adverse Events in Clinical Trials
A Phase II/III clinical trial of Deunoxavir Marboxil (ADC189) involving over 600 patients with acute uncomplicated influenza demonstrated a favorable safety profile. The treatment group experienced fewer adverse events related to the study drug compared to the placebo group[4]. While specific percentages for each adverse event are not yet widely published in detail, the overall safety was reported as a key positive outcome of the study. Most adverse events observed in the clinical trials of ADC189 were reported to be mild or moderate[5].
Experimental Protocols for Safety Assessment
The safety profiles of cap-dependent endonuclease inhibitors are established through a rigorous series of preclinical and clinical studies. While specific, proprietary protocols are not publicly available, the general methodologies follow established international guidelines.
Preclinical Safety and Toxicology Studies
Before human trials, comprehensive preclinical safety evaluations are conducted in animal models. These studies are designed to identify potential target organs of toxicity, determine a safe starting dose for clinical trials, and assess the drug's overall safety profile.
1. Acute Toxicity Studies:
-
Objective: To determine the effects of a single high dose of the drug.
-
Methodology: Rodent species (e.g., rats or mice) are typically used. The drug is administered once at various dose levels. Animals are then observed for a period, usually 14 days, for signs of toxicity, effects on body weight, and mortality. A gross necropsy is performed on all animals at the end of the study to examine for any abnormalities in the organs[6].
2. Repeat-Dose Toxicity Studies:
-
Objective: To evaluate the toxicological effects of the drug after repeated administration over a longer period.
-
Methodology: Studies are conducted in at least two species, one rodent and one non-rodent (e.g., monkeys). The drug is administered daily for a specified duration (e.g., one month). For baloxavir marboxil, one-month repeat-dose studies were conducted in rats and cynomolgus monkeys[7]. Key endpoints include clinical observations, body weight changes, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.
3. Safety Pharmacology Studies:
-
Objective: To assess the potential effects of the drug on vital physiological functions.
-
Methodology: These studies evaluate the effects on the cardiovascular, respiratory, and central nervous systems. For baloxavir marboxil, safety pharmacology studies for cardiovascular, neurological, respiratory, and skeletal muscle functions were conducted and were all negative[7].
4. Genotoxicity Studies:
-
Objective: To determine if the drug can cause damage to genetic material.
-
Methodology: A battery of in vitro and in vivo tests are performed, such as the Ames test (for bacterial reverse mutation), chromosomal aberration tests in mammalian cells, and in vivo micronucleus tests in rodents. All genotoxicity studies for baloxavir marboxil were negative[7].
5. Reproductive and Developmental Toxicity Studies:
-
Objective: To assess the potential effects of the drug on fertility and fetal development.
-
Methodology: These studies are conducted in animal models (e.g., rats and rabbits) and evaluate effects on male and female fertility, as well as embryo-fetal development. For baloxavir marboxil, observed effects in rabbits included abortions and fetal skeletal variations at maternally toxic doses[7].
Clinical Trial Safety Monitoring
In human clinical trials, the safety of the investigational drug is meticulously monitored and documented.
1. Adverse Event (AE) and Serious Adverse Event (SAE) Reporting:
-
Methodology: All adverse events experienced by trial participants are recorded, regardless of their perceived relationship to the study drug. The severity and suspected causality are assessed by the investigators. Serious adverse events, which are life-threatening, result in hospitalization, or cause significant disability, are reported to regulatory authorities within a short timeframe. For example, in the ADC189 trials, all adverse events were collected throughout the 22-day study period[8].
2. Laboratory Safety Tests:
-
Methodology: Blood and urine samples are collected at specified intervals throughout the trial to monitor for any changes in hematology, blood chemistry, and urinalysis parameters that could indicate drug-related toxicity.
3. Vital Signs and Physical Examinations:
-
Methodology: Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, and temperature) and physical examinations are conducted to detect any clinically significant changes.
4. Electrocardiograms (ECGs):
-
Methodology: ECGs are performed to monitor for any potential effects of the drug on cardiac function, such as QT interval prolongation.
Experimental Workflow Diagrams
Figure 2: General Experimental Workflow for Antiviral Safety Assessment.
Conclusion
Both baloxavir marboxil and ADC189 (deunoxavir marboxil) have demonstrated favorable safety profiles in clinical trials. Baloxavir marboxil is generally well-tolerated, with the most common adverse events being mild gastrointestinal symptoms. In pediatric populations, vomiting and diarrhea are the most frequently reported side effects, with a lower incidence of vomiting compared to oseltamivir in one study[1]. ADC189 has also shown a good safety profile, with fewer drug-related adverse events than placebo in its Phase III trial[4].
The preclinical safety evaluation of these compounds follows a standardized and rigorous pathway to identify potential toxicities before human administration. The collective data from these comprehensive studies are crucial for understanding the overall risk-benefit profile of these novel antiviral agents. As more data on ADC189 becomes publicly available, a more direct and detailed comparison of the safety profiles will be possible. This guide serves as a summary of the current knowledge to inform the scientific and drug development communities.
References
- 1. Safety profile for flu treatment and post-exposure prophylaxis | XOFLUZA® (baloxavir marboxil) [xofluza-hcp.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. A Phase 3 Safety and Efficacy Study of Baloxavir Marboxil in Children Less Than 1 Year Old With Suspected or Confirmed Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research SOP: SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 [researchsop.com]
- 5. Oral ADC189 for adults and adolescents with uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Cap-Dependent Endonuclease Inhibitors Targeting the Influenza PA Subunit
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cap-dependent endonuclease-IN-8 and other notable inhibitors targeting the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) subunit. The endonuclease function of the PA subunit is critical for the "cap-snatching" mechanism, a process essential for viral mRNA transcription and replication, making it a prime target for antiviral drug development.[1][2] This document summarizes available quantitative data, details key experimental protocols, and visualizes the underlying biological pathway and experimental workflows.
Performance Comparison of PA Subunit Endonuclease Inhibitors
The following table summarizes the inhibitory potency of various compounds against the influenza virus cap-dependent endonuclease. While "this compound" is described as a potent inhibitor in patent literature, specific quantitative data such as IC50 or Kd values are not publicly available in the reviewed sources.[3] For the purpose of comparison, data for the well-characterized inhibitor Baloxavir (B560136) acid and the novel inhibitor ADC189 are presented.
| Compound | Target | Assay Type | IC50/EC50/Kd | Fold Change in Resistance (I38T mutant) | Reference |
| Baloxavir acid | Influenza A & B CEN | Enzymatic Assay (CEN activity) | IC50: 1.4-3.1 nM (A), 4.5-8.9 nM (B) | 30- to 50-fold reduction in affinity | [4][5] |
| Influenza A (H1N1) PA WT | Surface Plasmon Resonance | Kd: 343 nM | ~27-fold | [5][6] | |
| Influenza A (H1N1) PA I38T | Surface Plasmon Resonance | Kd: 9,261 nM | [6] | ||
| Influenza A(H1N1)pdm09 | Focus Reduction Assay | Median IC50: 0.28 nM | [7] | ||
| Influenza A(H3N2) | Focus Reduction Assay | Median IC50: 0.16 nM | [7] | ||
| Influenza B (Victoria) | Focus Reduction Assay | Median IC50: 3.42 nM | [7] | ||
| Influenza B (Yamagata) | Focus Reduction Assay | Median IC50: 2.43 nM | [7] | ||
| ADC189 (active metabolite ADC189-107) | Influenza A & B CEN | Cytopathic Effect Inhibition Assay | EC50: 0.24 to 15.64 nmol/L | Comparable activity to baloxavir against WT and I38T mutant | [8] |
| Macrocyclic Inhibitor | Influenza A CEN | Not Specified | Not Specified | Significantly smaller shift in inhibitory activity toward baloxavir-resistant variants compared to baloxavir. | [9] |
| This compound | Orthomyxoviruses (Influenza A, B, C) CEN | Not Specified | Data not publicly available | Not Applicable | [3] |
Signaling Pathway and Mechanism of Action
The cap-dependent endonuclease is a critical component of the influenza virus's replication machinery. The following diagram illustrates the "cap-snatching" process and the point of inhibition for the compounds discussed.
Caption: Mechanism of action of cap-dependent endonuclease inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of inhibitor performance. Below are summaries of key experimental protocols used in the structural and functional analysis of these compounds.
Expression and Purification of PA Endonuclease Domain
This protocol outlines the steps for producing the N-terminal domain of the PA subunit (PAN) for in vitro assays.
References
- 1. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 2. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Discovery of a Macrocyclic Influenza Cap-Dependent Endonuclease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Cap-Dependent Endonuclease Inhibitors in Immunocompromised Models
A comprehensive guide for researchers and drug development professionals on the in vivo performance of cap-dependent endonuclease inhibitors for influenza, with a focus on baloxavir (B560136) marboxil and emerging alternatives in immunocompromised settings.
This guide provides a detailed comparison of the in vivo efficacy of cap-dependent endonuclease inhibitors, primarily focusing on the approved drug baloxavir marboxil, and comparing its performance against other antiviral agents in immunocompromised models. The data presented is compiled from various preclinical studies, offering insights into survival rates, viral load reduction, and other key efficacy markers.
Introduction to Cap-Dependent Endonuclease Inhibition
Influenza virus replication relies on a unique "cap-snatching" mechanism, where the viral cap-dependent endonuclease, a component of the polymerase acidic (PA) protein, cleaves the 5' caps (B75204) of host cell pre-mRNAs.[1][2] These capped fragments are then used as primers for the synthesis of viral mRNAs.[1] By targeting this essential enzymatic activity, cap-dependent endonuclease inhibitors effectively block viral gene transcription and replication at an early stage.[1] Baloxavir marboxil is a first-in-class oral prodrug that is rapidly metabolized to its active form, baloxavir acid, which potently inhibits the cap-dependent endonuclease of both influenza A and B viruses.[3][4][5]
In Vivo Efficacy in Immunocompromised Models
Studies in immunocompromised mouse models are critical for evaluating the efficacy of antiviral drugs in a context that mimics high-risk patient populations. These models often involve chemical immunosuppression (e.g., with cyclophosphamide) or the use of genetically immunodeficient mice (e.g., SCID mice).[5][6][7]
Baloxavir Marboxil: A Potent Inhibitor in Immunocompromised Hosts
Baloxavir marboxil (BXM) has demonstrated significant efficacy in suppressing influenza virus replication and improving survival in immunocompromised mouse models.[3][4] A key finding is that BXM can extend the therapeutic window, showing effectiveness even when treatment is delayed.[4][8]
In a study using cyclophosphamide-treated mice infected with influenza A/H3N2, a single dose of baloxavir marboxil provided complete protection and significantly reduced lung viral titers.[5] This was in stark contrast to oseltamivir (B103847) monotherapy, which only delayed mortality.[5]
Table 1: Comparative Efficacy of Baloxavir Marboxil and Oseltamivir in Immunocompromised Mice Infected with Influenza A/H3N2
| Treatment Group | Dosage | Survival Rate (%) | Mean Day to Death (Untreated = 11.4 days) |
| Untreated | - | 0 | 11.4 |
| Oseltamivir | 20 mg/kg/BID for 10 days | 0 | 21.4 |
| Baloxavir Marboxil (BXM) | 40 mg/kg, single dose | 100 | - |
Data synthesized from a study by Mhamdi et al., 2020.[5]
Another study in immunocompromised mice showed that delayed treatment with BXM resulted in a rapid and potent reduction in infectious virus titer, suggesting its potential for treating influenza virus infection regardless of the host's immune status.[4]
Emerging Cap-Dependent Endonuclease Inhibitors
While baloxavir marboxil is the most studied inhibitor in this class, other compounds are emerging. ADC189 is a novel cap-dependent endonuclease inhibitor that has shown potent antiviral activity against various influenza virus strains in vitro and in vivo, comparable to baloxavir marboxil.[9][10] Preclinical studies in H1N1-infected mice indicated that ADC189 had much better antiviral efficacy than oseltamivir.[9][10]
Another compound, referred to as CAPCA-1, has demonstrated potent in vivo activity against La Crosse virus, a bunyavirus that also utilizes a cap-snatching mechanism.[11][12] This suggests the potential for developing broad-spectrum antivirals targeting this endonuclease activity.
Comparison with Other Antiviral Mechanisms
Neuraminidase inhibitors, such as oseltamivir, represent a different class of anti-influenza drugs. They act at a later stage of the viral life cycle by preventing the release of newly formed viral particles from infected cells.[1] In immunocompromised models, combination therapy of a cap-dependent endonuclease inhibitor with a neuraminidase inhibitor has shown synergistic effects, suggesting a potential benefit for treating severe influenza infections.[13][14]
Table 2: Efficacy of Combination Therapy in a Lethal Influenza A Virus Infection Mouse Model (Treatment started 96h post-infection)
| Treatment Group | Dosage | Survival Rate (%) |
| Vehicle | - | 0 |
| Oseltamivir Monotherapy | 10 mg/kg, BID for 5 days | 10 |
| Baloxavir Marboxil Monotherapy | 15 mg/kg, BID for 5 days | 100 |
| Baloxavir Marboxil + Oseltamivir | 0.5 mg/kg BXM + 10 or 50 mg/kg Oseltamivir, BID for 5 days | Significantly improved mortality vs. oseltamivir alone |
Data synthesized from a study by Noshi et al., 2019.[8][13]
Experimental Protocols
Immunocompromised Mouse Model of Influenza A/H3N2 Infection
-
Animals: BALB/c mice.
-
Immunosuppression: Mice are treated with cyclophosphamide (B585) to induce an immunocompromised state.[5]
-
Infection: Mice are intranasally infected with a mouse-adapted influenza A/Switzerland/9715293/2013 (H3N2) virus (3 × 10³ PFU).[5]
-
Treatment: Antiviral treatment is initiated 48 hours post-infection.
-
Efficacy Evaluation:
Lethal Influenza A Virus Infection Model for Combination Therapy
-
Animals: BALB/c mice.[8]
-
Infection: Mice are intranasally inoculated with influenza A/PR/8/34 virus at a lethal dose (e.g., 8.0 × 10² TCID₅₀/mouse).[8]
-
Treatment: Treatment is delayed, starting at 96 hours post-infection, to evaluate the therapeutic window.
-
Baloxavir Marboxil (BXM) and Oseltamivir Phosphate: Administered orally, either as monotherapy or in combination, twice daily for 5 days.[8]
-
-
Efficacy Evaluation:
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of action of cap-dependent endonuclease inhibitors and a typical experimental workflow for evaluating their in vivo efficacy.
Caption: Mechanism of action of cap-dependent endonuclease inhibitors.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Inhibition of influenza virus infections in immunosuppressed mice with orally administered peramivir (BCX-1812) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
A Comparative Analysis of Cap-Dependent Endonuclease (CEN) Inhibitors as Potent Antivirals Against Bunyaviruses
For Immediate Release
This guide provides a comparative overview of cap-dependent endonuclease (CEN) inhibitors, a promising class of antiviral agents demonstrating broad-spectrum activity against various members of the Bunyavirales order. Bunyaviruses, many of which are emerging pathogens causing severe human diseases with high mortality rates, represent a significant global health concern. The absence of approved vaccines or effective therapies for many of these viruses underscores the urgent need for novel antiviral strategies.
A key target for antiviral intervention is the viral cap-dependent endonuclease (CEN), an essential enzyme for bunyavirus replication. Similar to influenza viruses, bunyaviruses utilize a "cap-snatching" mechanism to initiate the transcription of their own messenger RNA (mRNA). This process involves the CEN enzyme cleaving the 5' cap from host cell mRNAs, which are then used as primers for viral mRNA synthesis. The critical role of CEN in the viral life cycle makes it an attractive target for the development of potent and specific antiviral drugs.[1][2][3][4]
This guide summarizes the in vitro efficacy of several CEN inhibitors against a panel of pathogenic bunyaviruses, presenting key experimental data in a comparative format. Detailed protocols for the fundamental assays used to evaluate these inhibitors are also provided to facilitate reproducibility and further research.
Data Presentation: In Vitro Efficacy of CEN Inhibitors Against Bunyaviruses
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for various CEN inhibitors against several bunyaviruses. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is also included as a measure of the compound's therapeutic window.
| Inhibitor | Target Bunyavirus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Baloxavir (B560136) Acid (BXA) | Hantavirus | Vero E6 | 27.2 | >100 | >3.7 | [5] |
| La Crosse virus (LACV) | Vero E6 | 0.39 | >100 | >256 | [5] | |
| Bunyamwera virus (BUNV) | Vero E6 | 0.7 | >100 | >142 | [5] | |
| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Huh7 | ~1 | >100 | >100 | [6] | |
| Compound A | Lymphocytic Choriomeningitis Virus (LCMV) | KB | <0.01 | >10 | >1000 | [4][7] |
| Junin Virus (JUNV) | HEK293T | <0.01 | >10 | >1000 | [4][7] | |
| Compound B | Lymphocytic Choriomeningitis Virus (LCMV) | KB | <0.01 | >10 | >1000 | [4][7] |
| Junin Virus (JUNV) | HEK293T | <0.01 | >10 | >1000 | [4][7] | |
| Compound C | Lymphocytic Choriomeningitis Virus (LCMV) | KB | <0.01 | >10 | >1000 | [4][7] |
| Junin Virus (JUNV) | HEK293T | <0.01 | >10 | >1000 | [4][7] | |
| Compound D | Lymphocytic Choriomeningitis Virus (LCMV) | KB | <0.01 | >10 | >1000 | [4][7] |
| Junin Virus (JUNV) | HEK293T | <0.01 | >10 | >1000 | [4][7] | |
| α-Hydroxytropolones | Rift Valley Fever Virus (RVFV) | Vero | 1.2 - 56 | - | 1.1 - 103 | |
| N-Hydroxypyridinediones | Rift Valley Fever Virus (RVFV) | Vero | 1.2 - 56 | - | 1.1 - 103 | |
| Ribavirin (Control) | Lymphocytic Choriomeningitis Virus (LCMV) | KB | ~5 | >10 | ~2 | [4][7] |
| Junin Virus (JUNV) | HEK293T | ~5 | >10 | ~2 | [4][7] |
Note: Specific EC50 and CC50 values for α-Hydroxytropolones and N-Hydroxypyridinediones were not detailed in the provided search results, but a range was indicated.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay is crucial for determining the cytotoxic concentration (CC50) of the antiviral compounds.[8][9][10]
Materials:
-
Cells in culture (e.g., Vero E6, HEK293T, Huh7)
-
96-well microtiter plates
-
Culture medium appropriate for the cell line
-
Test compounds (CEN inhibitors)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is determined as the compound concentration that reduces cell viability by 50%.
Quantitative Real-Time RT-PCR (qRT-PCR) for Viral Load Quantification
qRT-PCR is a highly sensitive and specific method used to quantify the amount of viral RNA in a sample. This assay is employed to determine the 50% effective concentration (EC50) of an antiviral compound by measuring the reduction in viral replication.[11][12][13][14]
Materials:
-
Viral RNA extracted from cell culture supernatants or infected cells
-
One-step qRT-PCR kit (containing reverse transcriptase, DNA polymerase, dNTPs, and reaction buffer)
-
Bunyavirus-specific forward and reverse primers
-
Bunyavirus-specific probe (e.g., TaqMan probe)
-
RNase-free water
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Infect cells with the target bunyavirus in the presence of serial dilutions of the CEN inhibitor. After a suitable incubation period (e.g., 24-48 hours), harvest the cell culture supernatant or the cells and extract the viral RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Reaction Setup: Prepare the qRT-PCR reaction mixture in a total volume of 10-20 µL per reaction. A typical reaction mixture includes:
-
One-Step RT-PCR Master Mix
-
Forward Primer (final concentration ~0.4 µM)
-
Reverse Primer (final concentration ~0.4 µM)
-
Probe (final concentration ~0.2 µM)
-
Reverse Transcriptase/Taq Polymerase enzyme mix
-
Extracted RNA template (2-5 µL)
-
RNase-free water to the final volume
-
-
Thermal Cycling: Perform the qRT-PCR using a real-time PCR instrument with the following general cycling conditions (optimization may be required for specific viruses and primer/probe sets):
-
Reverse Transcription: 50-55°C for 10-30 minutes
-
Initial Denaturation: 95°C for 1-15 minutes
-
PCR Amplification (40-45 cycles):
-
Denaturation: 95°C for 10-15 seconds
-
Annealing/Extension: 60°C for 30-60 seconds
-
-
-
Data Analysis: The real-time PCR instrument will record the fluorescence signal at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a predetermined threshold. A standard curve generated from known quantities of viral RNA is used to quantify the viral RNA copies in the samples. The EC50 value is the concentration of the inhibitor that reduces the viral RNA level by 50% compared to the untreated virus control.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound or antibody to neutralize a virus and prevent it from infecting cells and forming plaques. This "gold standard" assay is used to determine the viral titer and the inhibitory concentration of an antiviral agent.[15][16]
Materials:
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates
-
Bunyavirus stock of known titer
-
Serial dilutions of the CEN inhibitor
-
Culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)
-
Staining solution (e.g., crystal violet solution with formaldehyde)
Procedure:
-
Virus-Inhibitor Incubation: Prepare serial dilutions of the CEN inhibitor. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C to allow the inhibitor to bind to the virus.
-
Infection of Cells: Remove the culture medium from the confluent cell monolayers and inoculate the cells with the virus-inhibitor mixtures.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Overlay Application: After the adsorption period, remove the inoculum and overlay the cell monolayer with the overlay medium. The overlay restricts the spread of progeny virus to adjacent cells, ensuring that each plaque is the result of a single infectious virus particle.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a formaldehyde (B43269) solution and then stain with a crystal violet solution. The stain will color the viable cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no inhibitor). The EC50 or PRNT50 value is the concentration of the inhibitor that reduces the number of plaques by 50%.
Mandatory Visualization
Bunyavirus Cap-Snatching Mechanism and Inhibition by CEN Inhibitors
The following diagram illustrates the cap-snatching process employed by bunyaviruses for transcription and the mechanism of action of CEN inhibitors.
Caption: Bunyavirus cap-snatching and CEN inhibitor mechanism.
Experimental Workflow for Antiviral Compound Screening
This diagram outlines the general workflow for screening and evaluating the efficacy of antiviral compounds against bunyaviruses.
Caption: Workflow for antiviral screening against bunyaviruses.
References
- 1. The mechanism of genome replication and transcription in bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bunyaviridae RNA Polymerases (L-Protein) Have an N-Terminal, Influenza-Like Endonuclease Domain, Essential for Viral Cap-Dependent Transcription | PLOS Pathogens [journals.plos.org]
- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Discovery of baloxavir sodium as a novel anti-CCHFV inhibitor: Biological evaluation of in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. biofargo.com [biofargo.com]
- 12. Detection of New Bunyavirus RNA by Reverse Transcription–Loop-Mediated Isothermal Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and evaluation of RT-qPCR assays for two neglected orthobunyaviruses: Oya virus and Ebinur Lake virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 16. bioagilytix.com [bioagilytix.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Cap-dependent Endonuclease-IN-8
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cap-dependent endonuclease-IN-8. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guidance is based on established best practices for handling potent chemical inhibitors in a laboratory setting. A thorough risk assessment must be conducted upon receipt of the manufacturer's SDS.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against potential exposure to hazardous chemicals.[1][2][3] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols.
| PPE Category | Item | Specification and Use |
| Eye and Face | Safety Goggles | Chemical splash goggles are required for handling all liquid forms of the compound to protect against splashes and aerosols.[1][2] |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashing, such as during bulk handling or preparing concentrated solutions.[1][2] | |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are a common minimum requirement for incidental contact.[4] For prolonged handling or with concentrated solutions, double-gloving or using thicker, chemical-resistant gloves is recommended.[4] Glove compatibility should be verified against the solvent used. |
| Body | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is essential to protect skin and clothing from spills.[1] |
| Closed-toe Shoes | Impervious, closed-toe shoes are mandatory to protect against spills and falling objects.[1] | |
| Respiratory | Respirator | A risk assessment based on the compound's properties (e.g., volatility, dustiness) and the experimental procedure should determine the need for respiratory protection. If working with a powder outside of a certified chemical fume hood, a respirator may be necessary.[1] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines a standard operating procedure for the safe handling of this compound from receipt to experimental use.
-
Receiving and Unpacking :
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, safety goggles, and nitrile gloves) before opening the package in a designated area, preferably within a chemical fume hood.
-
Verify that the container is intact and properly labeled.
-
Have the manufacturer's SDS readily available, either in print or electronic form.
-
-
Storage :
-
Store the compound according to the manufacturer's instructions, typically in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Ensure the storage location is clearly labeled with the compound's identity and any relevant hazard warnings.
-
-
Preparation of Solutions :
-
All weighing of powdered compounds and preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Select a solvent that is appropriate for both the compound and the intended experiment, and for which you have compatible gloves.
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
-
Experimental Use :
-
Always wear the minimum required PPE when handling the compound or its solutions.[4]
-
Conduct all experimental procedures involving the compound in a well-ventilated area. For procedures with a higher risk of aerosol generation, use a chemical fume hood or other containment device.
-
Be mindful of potential cross-contamination of equipment and surfaces.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Waste Segregation :
-
All disposable materials that have come into contact with this compound (e.g., gloves, weighing boats, pipette tips) should be considered contaminated waste.
-
Segregate waste into designated, clearly labeled containers for solid and liquid chemical waste. Do not mix incompatible waste streams.
-
-
Liquid Waste :
-
Collect all liquid waste containing the compound in a sealed, properly labeled, and chemical-resistant waste container.
-
The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.
-
-
Solid Waste :
-
Collect all contaminated solid waste in a designated, labeled container lined with a chemically compatible bag.
-
-
Disposal Procedure :
-
Follow your institution's specific guidelines for the disposal of chemical waste.
-
Never dispose of chemical waste down the drain or in the regular trash.
-
Arrange for waste pickup by your institution's environmental health and safety (EHS) department.
-
Experimental Workflow for Handling a Potent Chemical Inhibitor
Caption: General workflow for handling a potent chemical inhibitor.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
